3-Fluorostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKEGAHBAHFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188533 | |
| Record name | 3-Fluorostyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-51-6 | |
| Record name | 3-Fluorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluorostyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorostyrene | |
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| Record name | 3-fluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Fluorostyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KL9ZU62L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Fluorostyrene CAS number and properties
An In-depth Technical Guide to 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated organic compound that has garnered significant interest across scientific and industrial domains.[1] Structurally, it is a derivative of styrene (B11656) featuring a fluorine atom at the meta position of the aromatic ring. This substitution imparts unique electronic properties and reactivity, making it a valuable monomer for the synthesis of specialty polymers and a key building block in the creation of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance lipophilicity, improve metabolic stability, and modulate the binding affinity of molecules, making it a strategic component in medicinal chemistry and drug design.[2][3] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, spectral data, safety and handling protocols, and its primary applications.
Core Chemical Identity
The fundamental identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value |
| Chemical Name | 1-ethenyl-3-fluorobenzene |
| Synonyms | 1-Fluoro-3-vinylbenzene, m-Fluorostyrene |
| CAS Number | 350-51-6[4][5] |
| EC Number | 206-504-9[5][6] |
| Molecular Formula | C₈H₇F[1][4][7] |
| SMILES | C=Cc1cccc(c1)F[8] |
| InChI Key | ZJSKEGAHBAHFON-UHFFFAOYSA-N[6][9] |
Physicochemical Properties
This compound is a colorless to nearly colorless liquid under standard conditions.[10] Its physical properties are summarized in the table below. It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent spontaneous polymerization.[6][9]
| Property | Value |
| Molecular Weight | 122.14 g/mol [4][6] |
| Appearance | Colorless to Almost Colorless Liquid[10] |
| Density | 1.025 g/mL at 25 °C[1][6] |
| Boiling Point | 30-31 °C at 4 mmHg[1][6][7] |
| 41 °C at 13 mmHg[10] | |
| Refractive Index (n20/D) | 1.516 - 1.518[6][7] |
| Flash Point | 29 °C (84.2 °F) - closed cup[1][6] |
| Purity | Typically >97.0% (GC)[10] |
| Solubility | Insoluble in water. Soluble in benzene, methanol, ethanol, and ether.[10] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Reference |
| ¹H NMR | Spectra available in chemical databases.[11] |
| ¹³C NMR | Spectra available in chemical databases.[7][11][12] |
| Infrared (IR) | Spectra available for liquid film.[7] |
| Mass Spectrometry | Electron ionization mass spectra are available, with a top peak at m/z 122.[7][11] |
Synthesis and Reactivity
General Synthesis Pathway
While multiple specific synthetic routes exist, a common conceptual pathway to vinylarenes like this compound involves a Wittig reaction. This process typically starts with a corresponding fluorinated benzaldehyde, which is reacted with a phosphorus ylide to form the vinyl group.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. scbt.com [scbt.com]
- 5. 350-51-6 | CAS DataBase [m.chemicalbook.com]
- 6. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 10. This compound | 350-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
3-Fluorostyrene molecular weight and formula
This document provides core technical information regarding the chemical compound 3-Fluorostyrene, intended for researchers, scientists, and professionals in drug development.
Core Properties
This compound, also known as m-Fluorostyrene, is an organic compound with the following fundamental properties.[1] The molecular formula and molecular weight are key identifiers for this chemical substance.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₈H₇F |
| Molecular Weight | 122.14 g/mol [1][2][3] |
| IUPAC Name | 1-ethenyl-3-fluorobenzene |
| CAS Number | 350-51-6 |
Experimental Protocols & Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to individual research and development projects and are not detailed in general chemical summaries. For specific experimental procedures, researchers should consult peer-reviewed scientific literature and established chemical synthesis databases.
Visualizations
As this compound is a small organic molecule, it does not possess inherent signaling pathways, complex experimental workflows, or logical relationships that would be represented by a Graphviz diagram. Such visualizations are typically employed for biological processes, complex systems, or intricate experimental designs, none of which apply to the fundamental chemical properties of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry and a versatile building block in organic synthesis. The introduction of a fluorine atom onto the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for the synthesis of specialty polymers, advanced materials, and pharmaceutical intermediates.[1][2] A thorough understanding of its physical properties is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and structured data for easy reference.
Core Physical Properties
The physical characteristics of this compound are summarized in the tables below. These properties are crucial for handling, storage, reaction setup, and purification of the compound.
General and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | 1-Ethenyl-3-fluorobenzene | [3][4] |
| Synonyms | m-Fluorostyrene | [4] |
| CAS Number | 350-51-6 | [5] |
| Molecular Formula | C₈H₇F | [5][6] |
| Molecular Weight | 122.14 g/mol | [5][6] |
| Appearance | Colorless to almost colorless clear liquid |
Thermophysical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 30-31 °C | at 4 mmHg | [3][7] |
| 41 °C | at 13 mmHg | ||
| Estimated ~145-150 °C | at 760 mmHg | Calculated Estimate | |
| Melting Point | Not available | - | |
| Flash Point | 29 °C (84.2 °F) | Closed cup | [3] |
| Density | 1.025 g/mL | at 25 °C | [7] |
| Specific Gravity | 1.03 | 20/20 °C | |
| Vapor Pressure | 3.0 ± 0.3 mmHg | at 25 °C (Predicted) | [3] |
Optical and Solubility Properties
| Property | Value | Conditions | Source(s) |
| Refractive Index (n_D) | 1.516 - 1.518 | at 20 °C | [3] |
| 1.517 | at 20 °C | [7] | |
| 1.52 | at 20 °C | ||
| Solubility in Water | Insoluble | - | [7] |
| Solubility in Organic Solvents | Soluble in Benzene (B151609), Methanol, Ethanol, Ether | - |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method 1: Simple Distillation [8][9] This method is suitable for determining the boiling point of a pure liquid at atmospheric pressure.
-
Apparatus: A standard simple distillation setup is used, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Procedure:
-
A sample of this compound (typically >5 mL) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded concurrently.
-
Method 2: Thiele Tube Method (for small quantities) [8][10] This micro-method is ideal when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.
-
The side arm of the Thiele tube is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
Density Measurement
Density is the mass per unit volume of a substance.
Method: Pycnometer Method A pycnometer is a flask with a precisely known volume, used for accurate density measurements.
-
Apparatus: A pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), an analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with this compound, and the stopper is inserted, ensuring that excess liquid is expelled through the capillary.
-
The exterior of the pycnometer is carefully dried.
-
The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The liquid level in the capillary is adjusted to the mark if necessary.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance.
Method: Abbe Refractometer [11] The Abbe refractometer is a common instrument for measuring the refractive index of liquids.
-
Apparatus: An Abbe refractometer, a constant-temperature water bath connected to the refractometer prisms, and a Pasteur pipette.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned and dried.
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.
-
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical hierarchy and relationships between the fundamental and derived physical properties of this compound.
Spectroscopic Data
For the structural elucidation and purity assessment of this compound, various spectroscopic techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the fluorine and vinyl substituents on the benzene ring.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum exhibits characteristic absorption bands for the C-F bond, aromatic C=C stretching, vinyl C=C stretching, and C-H bonds, which are useful for functional group identification.[3]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which aids in its identification and the analysis of its purity.[3]
-
Conclusion
This technical guide has provided a detailed compilation of the essential physical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the determination of these properties in a laboratory setting. The logical relationship diagram visually encapsulates the interconnectedness of these physical constants, rooted in the molecule's fundamental structure. A solid grasp of these properties is indispensable for the safe and effective application of this compound in its diverse and expanding roles in science and industry.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 350-51-6 | CAS DataBase [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Fluorostyrene
Introduction
3-Fluorostyrene (CAS No: 350-51-6) is a fluorinated organic compound that serves as a critical building block in the development of advanced materials and pharmaceuticals.[1][2] Its structure, featuring a vinyl group attached to a fluorine-substituted aromatic ring, imparts unique chemical properties that are leveraged in polymer science and medicinal chemistry.[1] The presence of the fluorine atom can enhance properties such as thermal stability in polymers and can modify the metabolic stability and lipophilicity of pharmaceutical compounds.[3] This guide provides a detailed overview of the primary synthetic routes and purification methodologies for this compound, intended for researchers, chemists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and application in further chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F | [4][5] |
| Molecular Weight | 122.14 g/mol | [4][6] |
| Appearance | Colorless to almost colorless liquid | |
| Boiling Point | 30-31 °C at 4 mmHg | |
| Density | 1.025 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.517 | |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Purity (Typical) | >97.0% (GC) | |
| Common Inhibitor | 4-tert-butylcatechol (B165716) (TBC) |
Synthesis of this compound
Several established synthetic strategies can be employed to produce this compound. The selection of a particular method often depends on the availability of starting materials, desired scale, and required purity. The most common routes include the Wittig reaction, Mizoroki-Heck reaction, decarboxylation of 3-fluorocinnamic acid, and dehydration of the corresponding alcohol.
Wittig Reaction
The Wittig reaction is a robust and widely used method for synthesizing alkenes from aldehydes or ketones.[7][8] In this pathway, 3-fluorobenzaldehyde (B1666160) is reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired vinyl group.[8] The strong phosphorus-oxygen double bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.[9]
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and suspend it in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the orange-red ylide indicates a successful reaction.[10]
-
Wittig Olefination: To the freshly prepared ylide solution, add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[11] For the synthesis of this compound, this typically involves coupling 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene with ethylene (B1197577) gas in the presence of a palladium catalyst and a base.[12] This method is a powerful tool for forming carbon-carbon bonds.[13]
Experimental Protocol:
-
To a pressure vessel, add the palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), 1-bromo-3-fluorobenzene, and a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃).[13]
-
Seal the vessel, purge with nitrogen, and then pressurize with ethylene gas.
-
Heat the reaction mixture with stirring to the required temperature (typically 80-120 °C) for several hours.
-
After cooling to room temperature, vent the excess ethylene gas.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Decarboxylation of 3-Fluorocinnamic Acid
This method involves the removal of a carboxyl group from 3-fluorocinnamic acid to yield this compound. The decarboxylation can be achieved thermally or with the aid of a catalyst, often a copper salt in a high-boiling solvent like quinoline.[14] This route is advantageous if 3-fluorocinnamic acid is a readily available precursor.
Experimental Protocol:
-
Combine 3-fluorocinnamic acid and a catalytic amount of copper(I) oxide or copper powder in a high-boiling point solvent such as quinoline.
-
Fit the flask with a distillation apparatus.
-
Heat the mixture under a nitrogen atmosphere. As the reaction proceeds, the this compound product will distill from the reaction mixture along with some solvent.
-
Continue heating until the evolution of CO₂ ceases and no more product distills over.
-
Collect the distillate and wash it with dilute hydrochloric acid to remove the quinoline.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
The crude product is then purified, typically by vacuum distillation.
Purification of this compound
Crude this compound obtained from any synthetic route requires purification to remove unreacted starting materials, catalysts, byproducts, and solvents. Due to the reactive nature of the vinyl group, which is susceptible to polymerization, purification must be conducted carefully.
Key Purification Steps:
-
Workup: Initial purification involves washing the crude organic mixture with aqueous solutions to remove water-soluble impurities. This may include acidic or basic washes depending on the reaction byproducts.
-
Drying: The organic solution is dried using an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound, separating it from less volatile impurities.[15] The boiling point of 30-31 °C at 4 mmHg allows for distillation at moderate temperatures, minimizing polymerization.
-
Column Chromatography: For removing impurities with similar boiling points, flash column chromatography over silica (B1680970) gel can be employed.[16][17] A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically used.
-
Inhibitor Addition: To ensure long-term stability and prevent polymerization during storage, a radical inhibitor like 4-tert-butylcatechol (TBC) is added to the final product.
General Purification Protocol:
-
Transfer the crude product from the synthesis step into a separatory funnel.
-
Wash sequentially with dilute HCl (if a basic catalyst like Et₃N was used), saturated sodium bicarbonate solution (if the reaction was acidic), and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the bulk solvent using a rotary evaporator at low temperature.
-
Add a small amount of a polymerization inhibitor (e.g., hydroquinone (B1673460) or TBC) to the crude liquid.
-
Set up a fractional distillation apparatus and distill the liquid under reduced pressure (e.g., 4 mmHg).
-
Collect the fraction boiling at approximately 30-31 °C.
-
For exceptionally high purity, the distilled product can be further purified by flash column chromatography.
-
Add a final portion of TBC (typically 100-200 ppm) to the purified this compound for storage at 2-8 °C.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Decarboxylation [organic-chemistry.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Purification [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
Spectroscopic Profile of 3-Fluorostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorostyrene, a key building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | dd | 4.8, 1.6 | Ar-H |
| 7.02 – 6.96 | m | Ar-H (2H) | |
| 6.83 | dd | 17.4, 10.8 | -CH=CH₂ |
| 5.58 | d | 17.3 | -CH=CH H (trans) |
| 5.15 | d | 10.8 | -CH=CHH (cis) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Data
| Chemical Shift (δ) ppm |
| 143.15 |
| 129.96 |
| 127.41 |
| 125.90 |
| 124.42 |
| 113.35 |
Solvent: CDCl₃, Frequency: 101 MHz[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3080 | Medium | =C-H | Stretch |
| 3100-3000 | Medium | Ar C-H | Stretch |
| 1630 | Medium | C=C | Stretch (Vinyl) |
| 1600-1450 | Medium-Strong | C=C | Stretch (Aromatic) |
| 990, 910 | Strong | =C-H | Out-of-plane bend |
| 800-600 | Strong | C-F | Stretch |
Note: The IR data is a representation of characteristic absorptions for a substituted styrene (B11656) and may vary slightly based on the experimental conditions.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular Ion) |
| 96 | 28.4 | [M-C₂H₂]⁺ |
| 101 | 26.4 | [M-C₂H₃]⁺ |
| 75 | 9.3 | [C₆H₄]⁺ |
| 51 | 8.8 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]
-
The solution is transferred to a 5 mm NMR tube.[3]
-
The sample is vortexed to ensure homogeneity.
¹H NMR Acquisition:
-
The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).
-
The sample is inserted into the magnet.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is executed.
-
The free induction decay (FID) is collected.
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency (e.g., 101 MHz).
-
A proton-decoupled ¹³C NMR experiment is set up.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay between scans.
-
The FID is collected.
Data Processing (¹H and ¹³C):
-
The FID is Fourier transformed to generate the spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]
-
The final spectrum is presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Ionization:
-
A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[4] This causes the molecules to ionize and fragment.
Mass Analysis and Detection:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Technical Guide to 3-Fluorostyrene for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development interested in the procurement and application of 3-Fluorostyrene. This versatile fluorinated monomer is a valuable building block in the synthesis of advanced polymers and functional molecules with applications in medicinal chemistry and materials science.
Commercial Suppliers and Specifications
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The quality and specifications of the commercially available product are crucial for the reproducibility and success of experimental work. Key suppliers and their typical product specifications are summarized below.
| Supplier | Purity | Stabilizer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 98% | 4-tert-butylcatechol | 350-51-6 | C₈H₇F | 122.14 |
| TCI America | >97.0% (GC)[1] | TBC (tert-butylcatechol) | 350-51-6[1] | C₈H₇F[1] | 122.14[1] |
| Santa Cruz Biotechnology | Not specified | Not specified | 350-51-6[2] | C₈H₇F[2] | 122.14[2] |
| Indofine Chemical Company | 98%[3] | Not specified | 350-51-6[3] | C₈H₇F[3] | 122.14[3] |
It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and other quality control data. The presence of a stabilizer, typically from the catechol family, is important to prevent polymerization during storage. For most applications, removal of the inhibitor prior to use is recommended and can be achieved by passing the monomer through a column of activated basic alumina (B75360).
Core Applications in Research
The strategic incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties.[4][5][6][7][8] this compound serves as a key monomer for the introduction of a fluorinated phenyl group into a variety of molecular scaffolds.
Polymer Synthesis for Drug Delivery and Advanced Materials
This compound is widely used in the synthesis of fluorinated polymers. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and alter the electronic properties of the resulting polymers. In the context of drug delivery, the incorporation of fluorine can improve the metabolic stability and bioavailability of polymeric drug carriers.
Synthesis of Fluorinated Compounds in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6][7][8] this compound can be utilized as a starting material in multi-step syntheses to create complex fluorinated molecules for biological screening.
Experimental Protocols
While specific experimental protocols will vary depending on the desired product, the following provides a general methodology for the free-radical copolymerization of this compound, a common application for this monomer. This protocol is adapted from general procedures for styrene (B11656) copolymerization.
Protocol: Free-Radical Copolymerization of this compound with a Comonomer (e.g., Styrene)
Materials:
-
This compound (inhibitor removed)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Inhibitor Removal: Pass this compound and Styrene through a short column of basic alumina immediately before use to remove the polymerization inhibitor.
-
Reaction Setup: Assemble a dry round-bottom flask with a condenser under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the desired molar ratio of this compound and Styrene, followed by anhydrous toluene to achieve the desired monomer concentration (typically 1-2 M).
-
Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) with vigorous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by methods such as ¹H NMR or gravimetry.
-
Reaction Quenching and Polymer Precipitation: After the desired time or conversion is reached, cool the reaction mixture to room temperature and quench the polymerization by exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with stirring.
-
Polymer Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer by techniques such as ¹H NMR and ¹⁹F NMR to determine the copolymer composition, Gel Permeation Chromatography (GPC) for molecular weight and dispersity analysis, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the use of this compound in research.
References
- 1. This compound | 350-51-6 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Indofine Chemical this compound, 98%, 5 Gm, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. bioengineer.org [bioengineer.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Fluorostyrene (CAS No. 350-51-6), a flammable and irritant liquid commonly used as a monomer in polymer synthesis and as an intermediate in the production of pharmaceutical compounds.[1] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Data
Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance, as well as its inherent hazards. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F | [2][3] |
| Molecular Weight | 122.14 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 30-31 °C at 4 mmHg | |
| 41 °C at 13 mmHg | ||
| Density | 1.025 g/mL at 25 °C | |
| Specific Gravity (20/20) | 1.03 | |
| Refractive Index (n20/D) | 1.517 | |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in Benzene, Methanol, Ethanol, Ether |
Table 2: GHS Hazard Classification and Statements
| Classification | Code | Description | Source |
| Flammable liquids | H226 | Flammable liquid and vapor | [2][4] |
| Skin irritation | H315 | Causes skin irritation | [2][4] |
| Serious eye irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335 | May cause respiratory irritation | [4] |
Experimental Protocols: Safe Handling and Emergency Procedures
While specific experimental protocols will vary based on the application, the following general procedures for handling and emergencies are mandatory.
2.1. Standard Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
2.2. Spill Response Protocol
-
Immediate Action: Evacuate the area and eliminate all ignition sources.[4][6]
-
Containment: For small spills, absorb with a dry chemical absorbent. For large spills, dike the area to contain the spill.[4]
-
Clean-up: Use non-sparking tools and explosion-proof equipment for cleanup.[4] Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilation: Ventilate the area thoroughly after cleanup.[4]
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[4] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] If eye irritation persists, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.
Storage and Disposal
3.1. Storage
Store this compound in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[4] The recommended storage temperature is refrigerated (0-10°C). Keep the container tightly closed.[4] The product may be stabilized with 4-tert-butylcatechol (B165716) (TBC).
3.2. Disposal
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
Visualized Workflows and Relationships
To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Fluorostyrene. While specific experimental data for the monomer is limited in publicly available literature, this document synthesizes information from studies on analogous compounds, particularly styrene (B11656) and other substituted styrenes, to infer the thermal behavior of this compound. This guide covers anticipated thermal properties, potential decomposition pathways, and detailed experimental protocols for characterization. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound, enabling them to anticipate its behavior at elevated temperatures and design appropriate experimental and handling procedures.
Introduction
This compound is a substituted aromatic monomer of significant interest in polymer chemistry and materials science. Its applications span the synthesis of specialty polymers with tailored properties, including enhanced thermal resistance and specific optical or dielectric characteristics. Furthermore, in the pharmaceutical industry, the fluorostyrene moiety is a valuable building block in the synthesis of complex organic molecules. Understanding the thermal stability and decomposition profile of this compound is paramount for its safe handling, storage, and processing, as well as for predicting the performance and degradation characteristics of materials derived from it.
This guide aims to provide a detailed technical overview of the thermal properties of this compound. Due to the scarcity of direct experimental data on the monomer, this document leverages established knowledge of the thermal decomposition of styrene and its derivatives to provide a predictive framework.
Thermal Stability of this compound
The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For a monomer like this compound, this is a critical parameter that influences its polymerization process, storage conditions, and potential for hazardous runaway reactions.
Influence of Fluorine Substitution
The introduction of a fluorine atom onto the aromatic ring of styrene is expected to influence its thermal stability. Generally, the high strength of the carbon-fluorine bond suggests that fluorination can enhance the thermal stability of organic molecules. Studies on fluorinated polymers have shown that they often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. However, the position of the substituent on the aromatic ring can also play a significant role in the decomposition mechanism and overall stability.
Comparative Thermal Properties
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Activation Energy (kJ/mol) |
| Polystyrene (PS) | ~350-400 | ~420 | 180-200 |
| Poly(p-methylstyrene) (PMS) | ~360-410 | ~430 | ~190 |
| Poly(p-chlorostyrene) (PClS) | ~370-420 | ~440 | ~210 |
| Poly(p-bromostyrene) (PBrS) | ~350-400 | ~425 | Varies with conversion |
Note: The data presented in this table is for the respective polymers and not the monomers. It is intended to illustrate the general effect of substitution on the thermal stability of polystyrene derivatives. The exact values can vary depending on the experimental conditions such as heating rate and atmosphere.
Based on these trends, it is reasonable to hypothesize that poly(this compound) would exhibit a decomposition temperature comparable to or slightly higher than that of polystyrene. The thermal stability of the this compound monomer itself is expected to be lower than its polymer, as monomers are generally more reactive.
Decomposition of this compound
The thermal decomposition of this compound is anticipated to proceed through complex radical-mediated pathways, similar to styrene. At elevated temperatures, the molecule will fragment, leading to the formation of a variety of smaller molecules.
Anticipated Decomposition Pathways
The pyrolysis of styrene primarily involves the homolytic cleavage of the C-C bond between the vinyl group and the aromatic ring, as well as reactions involving the vinyl group itself. For this compound, the following decomposition pathways are plausible:
-
Depolymerization (if polymerized): If this compound has undergone polymerization, the primary decomposition mechanism at lower temperatures is likely to be depolymerization, yielding the monomer.
-
Vinyl Group Reactions: The vinyl group is susceptible to radical attack and can undergo various reactions, including hydrogen abstraction and addition reactions.
-
C-F Bond Scission: While the C-F bond is strong, at very high temperatures, its cleavage could occur, leading to the formation of fluorinated radical species.
-
Ring Opening and Fragmentation: At higher energy inputs, the aromatic ring can open, leading to the formation of smaller aliphatic and aromatic fragments.
The following diagram illustrates a potential initial step in the thermal decomposition of this compound, involving the homolytic cleavage of the benzylic C-C bond.
Caption: Initial C-C bond cleavage in this compound decomposition.
Expected Decomposition Products
Based on studies of styrene pyrolysis, the decomposition of this compound is likely to produce a complex mixture of products. These can be broadly categorized as:
-
Monomer: this compound itself, particularly if the decomposition occurs from its polymer.
-
Aromatic Compounds: Benzene, toluene, ethylbenzene, and other substituted aromatic compounds. In the case of this compound, fluorinated analogues of these compounds would be expected.
-
Aliphatic Compounds: Methane, ethane, ethene, and other small hydrocarbons.
-
Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, recombination of smaller fragments can lead to the formation of PAHs.
The following table lists potential decomposition products of this compound based on analogy with styrene pyrolysis.
| Product Category | Expected Compounds |
| Monomer | This compound |
| Simple Aromatics | Fluorobenzene, Benzene, Toluene, Ethylbenzene |
| Styrene Derivatives | Styrene, Methylstyrenes |
| Gaseous Products | Methane, Ethene, Ethane, Hydrogen Fluoride |
| Oligomers | Dimers and trimers of this compound |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum). Due to its volatility, a sealed pan with a pinhole lid is recommended to control evaporation.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis:
-
The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.
-
The derivative of the TGA curve (DTG curve) is used to identify the temperatures of the fastest decomposition rates.
-
Caption: A typical workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of this compound, such as its boiling point and any exothermic decomposition events, by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Encapsulate a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetically sealed aluminum or stainless steel pan to prevent volatilization.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: A controlled heating program is applied, typically at a rate of 10 °C/min. The temperature range should cover the expected boiling point and decomposition region.
-
-
Data Analysis:
-
The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition or polymerization).
-
The onset temperature and peak temperature of any exothermic events provide information about the thermal stability of the monomer.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual decomposition products of this compound.
Methodology:
-
Instrument Setup: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Introduction: A small amount of this compound is introduced into the pyrolysis chamber.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
Separation and Identification: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparing them to spectral libraries.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound monomer is not extensively documented in the public domain, a comprehensive understanding of its likely behavior can be formulated by drawing analogies from studies on styrene and other substituted styrenes. The presence of the fluorine atom is anticipated to enhance the thermal stability of the corresponding polymer. The decomposition of this compound monomer at elevated temperatures is expected to proceed via complex radical mechanisms, yielding a mixture of fluorinated and non-fluorinated aromatic and aliphatic compounds.
For researchers and professionals working with this compound, it is crucial to employ appropriate analytical techniques such as TGA, DSC, and Py-GC-MS to experimentally determine its specific thermal properties. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such investigations. A thorough understanding of the thermal behavior of this compound is essential for ensuring its safe handling, optimizing its use in various applications, and predicting the long-term stability of the materials derived from it. Further research dedicated to the experimental investigation of this compound's thermal properties is warranted to fill the current knowledge gap.
An In-Depth Technical Guide on the Discovery and History of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorostyrene (m-fluorostyrene) is a fluorinated aromatic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and medicinal chemistry. The introduction of a fluorine atom onto the styrene (B11656) backbone imparts unique electronic properties and alters the reactivity and characteristics of the resulting polymers and molecules. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its physical and chemical properties, classical synthesis methodologies with detailed experimental protocols, and the logical pathways for its preparation.
Physicochemical and Spectroscopic Data of this compound
The unique properties of this compound, largely influenced by the presence of the electronegative fluorine atom, are summarized in the tables below. These data are crucial for its application in various chemical syntheses and polymerizations.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇F | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 30-31 °C at 4 mmHg | [2] |
| Density | 1.025 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.517 | [2] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [2] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~5.2 (dd, 1H, vinyl), ~5.7 (dd, 1H, vinyl), ~6.7 (dd, 1H, vinyl), ~6.9-7.3 (m, 4H, aromatic) | [1] |
| ¹³C NMR (CDCl₃) | δ ~113-115 (d, C-F coupling), ~122-130 (aromatic C), ~136 (vinyl CH), ~139 (quaternary aromatic C), ~163 (d, C-F) | [1] |
| Infrared (IR) | C=C stretch (vinyl), C-H stretch (aromatic and vinyl), C-F stretch | [1] |
| Mass Spectrometry (MS) | m/z 122 (M⁺), 121, 109, 103, 101 | [1] |
Historical Synthesis of this compound
Logical Synthesis Pathways
The following diagram illustrates the primary historical synthetic routes to this compound from common starting materials.
Caption: Historical synthetic pathways to this compound.
Experimental Protocols for Historical Syntheses
The following sections provide detailed experimental protocols for the classical synthesis of this compound. These methods are foundational and represent the types of procedures that would have been employed in its early preparations.
Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[2][3][4][5][6]
Reaction Workflow:
Caption: Wittig reaction workflow for this compound synthesis.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes. The formation of the orange-red ylide is observed. Stir the mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature and stir for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Dehydration of 1-(3-Fluorophenyl)ethanol
The acid-catalyzed dehydration of a secondary alcohol is a common method for the synthesis of alkenes.
Reaction Workflow:
Caption: Dehydration of 1-(3-Fluorophenyl)ethanol workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(3-fluorophenyl)ethanol (1.0 equivalent) and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: Heat the mixture gently. The this compound and water will co-distill. Collect the distillate in a receiving flask.
-
Work-up and Purification: Transfer the distillate to a separatory funnel and wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride. The crude this compound is then purified by fractional distillation under reduced pressure.
Dehydrohalogenation of 1-Bromo-1-(3-fluorophenyl)ethane
The elimination of a hydrogen halide from an alkyl halide using a strong base is a classical method for alkene synthesis.
Reaction Workflow:
Caption: Dehydrohalogenation workflow for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-1-(3-fluorophenyl)ethane (1.0 equivalent) in a suitable solvent such as ethanol (B145695).
-
Elimination Reaction: Add a solution of potassium hydroxide (B78521) (a slight excess) in ethanol to the flask. Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water. Extract the product with a low-boiling organic solvent like diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Decarboxylation of 3-Fluorocinnamic Acid
The decarboxylation of cinnamic acid derivatives, often in the presence of a catalyst, can yield styrenes.
Reaction Workflow:
References
The Unfound Natural Treasures: A Technical Guide to the Elusive Natural Occurrence of Fluorinated Styrenes
An in-depth exploration for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the inquiry into the natural occurrence of fluorinated styrenes. Despite a comprehensive review of the scientific literature, there is currently no evidence to suggest that fluorinated styrenes are naturally produced by any known biological or geological process . While the synthesis of fluorinated styrenes is well-established in synthetic organic chemistry for the development of polymers and other materials, nature has not been found to employ these specific chemical entities.
This guide will, therefore, pivot to the broader, and well-documented, field of naturally occurring organofluorine compounds. It will provide a detailed overview of the known naturally produced fluorinated molecules, the organisms that synthesize them, the biosynthetic pathways involved, and the analytical methods employed for their detection and characterization. This information is crucial for researchers in drug discovery and biotechnology who are interested in nature's strategies for fluorine incorporation.
The Search for Naturally Occurring Fluorinated Styrenes: A Null Result
An extensive search of scientific databases and literature reveals a conspicuous absence of any reports on the isolation or identification of fluorinated styrenes from natural sources. Styrene (B11656) itself is found in nature, being a component of some plant resins and produced by certain microorganisms.[1] However, the enzymatic machinery to incorporate fluorine into a styrene backbone has not been discovered. The primary mechanism for enzymatic fluorination in nature involves the fluorinase enzyme, which acts on S-adenosyl-L-methionine (SAM) and not on aromatic precursors like styrene.[2][3][4]
The Known Landscape of Natural Organofluorines
While fluorinated styrenes remain elusive in nature, a small but fascinating collection of other organofluorine compounds has been identified. These are primarily secondary metabolites produced by bacteria and plants.[5] The discovery of these compounds has provided valuable insights into the biological mechanisms of C-F bond formation.
Key Naturally Occurring Organofluorine Compounds
The majority of naturally occurring organofluorines are aliphatic. The following table summarizes the most well-characterized examples:
| Compound Name | Chemical Formula | Natural Source (Organism) | Typical Concentration |
| Fluoroacetate (B1212596) | FCH₂COOH | Dichapetalum cymosum, Streptomyces cattleya | Up to 1.2 mM in S. cattleya culture[6] |
| 4-Fluorothreonine | C₄H₈FNO₃ | Streptomyces cattleya | Up to 0.5 mM in S. cattleya culture[6] |
| Fluorooleic Acid | C₁₈H₃₃FO₂ | Dichapetalum toxicarium | - |
| Fluoroacetone | C₃H₅FO | Believed to be a biosynthetic intermediate[5] | - |
| Nucleocidin | C₁₀H₁₃FN₅O₆S | Streptomyces calvus | - |
| 2-Fluorocitrate | C₆H₅FO₇ | Formed by the metabolic action of fluoroacetate | - |
The Biosynthesis of Natural Organofluorines: The Role of Fluorinase
The formation of the carbon-fluorine bond in biological systems is a remarkable enzymatic feat, primarily catalyzed by the enzyme 5'-deoxy-5'-fluoroadenosine synthase, commonly known as fluorinase.[2][3][7] This enzyme facilitates a nucleophilic substitution reaction.
The Fluorinase-Catalyzed Reaction
The fluorinase enzyme utilizes fluoride (B91410) ion (F⁻) and S-adenosyl-L-methionine (SAM) as substrates. The reaction proceeds via an SN2 mechanism where the fluoride ion attacks the 5'-carbon of the ribose moiety of SAM, displacing methionine to form 5'-deoxy-5'-fluoroadenosine (5'-FDA).[2][3][4] 5'-FDA then serves as a precursor for the biosynthesis of other fluorinated metabolites like fluoroacetate and 4-fluorothreonine.[2]
Experimental Protocols for the Detection and Analysis of Natural Organofluorines
The identification and quantification of the minute amounts of organofluorines present in complex biological matrices require sensitive and specific analytical techniques.
Sample Preparation and Extraction
The initial step involves the careful extraction of the target compounds from the biological source (e.g., bacterial culture, plant material).
Protocol for Extraction from Streptomyces cattleya Culture:
-
Cell Lysis: The bacterial cells are harvested by centrifugation and then lysed using methods such as sonication or enzymatic digestion to release intracellular metabolites.
-
Solvent Extraction: The lysate is typically extracted with a polar organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract small molecules.
-
Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using SPE cartridges to remove interfering substances.
Analytical Instrumentation
A combination of chromatographic separation and mass spectrometric detection is the gold standard for the analysis of organofluorines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Derivatization is often required to increase the volatility of polar compounds like fluoroacetate.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.[9]
Conclusion and Future Perspectives
References
- 1. styrene.org [styrene.org]
- 2. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinase - Wikipedia [en.wikipedia.org]
- 4. Biocatalysis – Fluorinase - Wordpress [reagents.acsgcipr.org]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Basic Reactivity of the Vinyl Group in 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the fundamental reactivity of the vinyl group in 3-fluorostyrene. The presence of a fluorine atom in the meta position of the styrene (B11656) ring introduces significant electronic effects that modulate the reactivity of the vinyl moiety compared to its non-fluorinated counterpart, styrene. This document explores the impact of these electronic effects on key classes of reactions: radical polymerization, electrophilic addition, and palladium-catalyzed cross-coupling reactions. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous substituted styrenes to provide a robust framework for understanding and predicting its chemical behavior. Detailed experimental protocols for representative reactions are provided, along with visualizations of reaction mechanisms and workflows to facilitate practical application in a research and development setting.
Introduction: The Influence of the Meta-Fluoro Substituent
This compound is an aromatic monomer that presents a unique reactivity profile due to the electronic properties of the fluorine atom. Fluorine is the most electronegative element, and when positioned on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). From the meta position, the resonance effect (+M) of the fluorine atom is negligible. This net electron-withdrawing character is quantitatively described by its positive Hammett substituent constant (σ_meta = +0.34).
This electron-withdrawing nature has a profound impact on the electron density of both the benzene (B151609) ring and the vinyl group. Consequently, the reactivity of the vinyl group in this compound towards various reagents is altered relative to styrene. This guide will dissect these reactivity changes across three major reaction classes.
Radical Polymerization
The vinyl group of this compound readily undergoes radical polymerization to form poly(this compound). The electron-withdrawing fluorine substituent is expected to influence the rate of polymerization. For radical polymerization of substituted styrenes, a Hammett relationship has been observed, where electron-withdrawing groups generally increase the polymerization rate.[1]
Quantitative Data
| Monomer | Substituent | Hammett Constant (σ) | Apparent Rate Constant (k_app, M⁻¹h⁻¹) |
| 4-Methoxystyrene | 4-OCH₃ | -0.27 | 0.03 |
| 4-Methylstyrene | 4-CH₃ | -0.17 | 0.08 |
| Styrene | H | 0 | 0.15 |
| This compound | 3-F | +0.34 | Data not available |
| 4-Chlorostyrene | 4-Cl | +0.23 | 0.35 |
| 3-Trifluoromethylstyrene | 3-CF₃ | +0.43 | 0.62 |
Data adapted from a study on the ATRP of substituted styrenes and may not be directly comparable to other polymerization methods.
Experimental Protocol: Free Radical Polymerization of this compound
This protocol describes a general procedure for the bulk free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Schlenk tube or heavy-walled glass ampule
-
Vacuum line
-
Oil bath
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
Procedure:
-
To a Schlenk tube or glass ampule, add this compound (e.g., 5.0 g, 40.9 mmol).
-
Add AIBN (e.g., 0.034 g, 0.21 mmol, 0.5 mol% relative to monomer).
-
Seal the vessel and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Immerse the sealed vessel in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the mixture will increase significantly.
-
Terminate the polymerization by cooling the vessel in an ice bath.
-
Dissolve the resulting polymer in a minimal amount of THF.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum to a constant weight.
Electrophilic Addition to the Vinyl Group
The vinyl group of this compound can undergo electrophilic addition reactions. The strong inductive electron-withdrawing effect of the meta-fluoro substituent deactivates the double bond towards electrophilic attack compared to styrene. This is because the fluorine atom reduces the electron density of the π-system, making it less nucleophilic.
Regioselectivity
In the addition of protic acids (e.g., HBr), the reaction is expected to follow Markovnikov's rule. The initial protonation of the double bond will occur at the terminal carbon (Cβ) to form the more stable benzylic carbocation at the internal carbon (Cα). The electron-withdrawing fluorine atom will destabilize this carbocation relative to the carbocation formed from styrene, thus slowing down the reaction.
Quantitative Data
| Substituted Styrene | Relative Rate of Bromination (k_rel) |
| 4-Methoxystyrene | 3300 |
| 4-Methylstyrene | 17.8 |
| Styrene | 1.0 |
| This compound | Data not available (expected < 1.0) |
| 4-Chlorostyrene | 0.26 |
| 4-Nitrostyrene | 0.003 |
Relative rates are illustrative and depend on specific reaction conditions.
Experimental Protocol: Electrophilic Bromination of this compound
This protocol provides a general method for the electrophilic addition of bromine to this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Sodium thiosulfate (B1220275) solution (for quenching)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.22 g, 10 mmol) in CCl₄ (20 mL).
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (e.g., 1.60 g, 10 mmol) in CCl₄ (10 mL).
-
Add the bromine solution dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench any unreacted bromine by adding aqueous sodium thiosulfate solution until the color is discharged.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 1,2-dibromo-1-(3-fluorophenyl)ethane. The product can be further purified by column chromatography or recrystallization.
References
The Electronic Influence of Fluorine in 3-Fluorostyrene: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine is a pivotal strategy in medicinal chemistry and materials science, capable of modulating a molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 3-fluorostyrene. By examining Hammett constants, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, and theoretical electronic principles, this document elucidates the interplay of inductive and resonance effects. Detailed experimental protocols for the synthesis and analysis of substituted styrenes are provided, alongside graphical representations of key concepts to offer a thorough understanding of the electronic landscape of this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of fluorinated polymers and pharmaceutical intermediates. The presence of a fluorine atom on the aromatic ring significantly alters the electronic distribution of the molecule, influencing its reactivity and spectroscopic properties. Understanding these electronic perturbations is crucial for predicting reaction outcomes and designing novel molecules with tailored characteristics.
The electronic influence of the fluorine atom is primarily a combination of two opposing effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating effect primarily increases electron density at the ortho and para positions.
In the case of this compound, the fluorine atom is in a meta position relative to the vinyl group. This positioning has distinct consequences for the electronic communication between the two functional groups.
Quantitative Analysis of Electronic Effects: Hammett and Taft Parameters
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
where K/K₀ (or k/k₀) is the ratio of the equilibrium (or rate) constant of the substituted to the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. The substituent constant, σ, is a measure of the electronic effect of a substituent. For substituents on a benzene ring, we consider σm (meta) and σp (para).
Table 1: Hammett and Taft Substituent Constants
| Substituent | σm | σp | σI (Inductive) | σR (Resonance) |
| -F | 0.34 | 0.06 | 0.52 | -0.46 |
| -CH=CH₂ | 0.05 | -0.02 | 0.09 | -0.11 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The positive σm value for fluorine (0.34) indicates its strong electron-withdrawing nature at the meta position, which is dominated by the inductive effect. The resonance effect is significantly attenuated at the meta position. The vinyl group has a slightly positive σm value, suggesting it is weakly electron-withdrawing from the meta position, primarily through its inductive effect.
Spectroscopic Evidence of Electronic Effects
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of ¹H and ¹³C nuclei in this compound provide direct evidence of the fluorine atom's electronic influence.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | Hα | 6.67 | J(Hα, Hβ-trans) = 17.6, J(Hα, Hβ-cis) = 10.9 |
| Hβ-cis | 5.29 | J(Hβ-cis, Hα) = 10.9 | |
| Hβ-trans | 5.75 | J(Hβ-trans, Hα) = 17.6 | |
| H2 | 7.20-7.06 (m) | ||
| H4 | 7.20-7.06 (m) | ||
| H5 | 7.30-7.24 (m) | ||
| H6 | 6.94 | td, J(H,H) = 8.4, J(H,F) = 2.6 | |
| ¹³C | Cα | 136.4 | |
| Cβ | 114.9 | ||
| C1 | 140.1 | d, J(C,F) = 7.6 | |
| C2 | 122.3 | d, J(C,F) = 2.4 | |
| C3 | 163.0 | d, J(C,F) = 245.5 | |
| C4 | 114.8 | d, J(C,F) = 21.2 | |
| C5 | 130.2 | d, J(C,F) = 8.2 | |
| C6 | 112.9 | d, J(C,F) = 21.1 |
Data compiled from various sources, including publicly available spectral databases and supporting information from chemical publications.
The downfield shift of the aromatic protons and carbons relative to styrene (B11656) is indicative of the electron-withdrawing nature of the fluorine atom. The large one-bond carbon-fluorine coupling constant (¹J(C3,F) = 245.5 Hz) is characteristic of a C-F bond. The smaller, through-bond coupling constants to other carbon and hydrogen atoms provide further insight into the electronic structure.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The electronic effects of the fluorine substituent can influence the bond strengths and, consequently, their absorption frequencies.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3020 | Medium | =C-H stretch (aromatic and vinyl) |
| 1630 | Medium | C=C stretch (vinyl) |
| 1580, 1485 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1150 | Strong | C-F stretch |
| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |
Data compiled from publicly available spectral databases.
The strong absorption in the 1250-1150 cm⁻¹ region is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent. The positions of the aromatic C=C stretching bands can also be sensitive to substitution patterns and electronic effects.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted styrenes is the Wittig reaction, starting from the corresponding substituted benzaldehyde.
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath, and potassium tert-butoxide (1.1 eq) is added portion-wise. The resulting orange-red ylide solution is stirred at 0 °C for 30 minutes.
-
A solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless liquid.
Determination of Hammett Substituent Constants
The Hammett substituent constant (σ) is typically determined by measuring the pKa of a series of substituted benzoic acids and applying the Hammett equation.
Materials:
-
A series of meta- and para-substituted benzoic acids (including benzoic acid and 3-fluorobenzoic acid)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare solutions of each benzoic acid derivative of known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 25.0 mL) of a benzoic acid solution into a beaker.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Calculate the Hammett σ value for each substituent using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).
Visualizing Electronic Effects and Experimental Workflows
Interplay of Inductive and Resonance Effects
Caption: Opposing electronic effects of fluorine on the aromatic ring.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Hammett Analysis Logic
Caption: Logical flow for the determination and application of Hammett constants.
Conclusion
The electronic properties of this compound are a direct consequence of the interplay between the strong, electron-withdrawing inductive effect and the weaker, electron-donating resonance effect of the fluorine substituent. At the meta position, the inductive effect is dominant, leading to an overall deactivation of the aromatic ring. This is quantitatively supported by the positive Hammett σm constant for fluorine. Spectroscopic data from NMR and IR provide further experimental evidence for these electronic perturbations. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with fluorinated aromatic compounds, enabling a deeper understanding of their reactivity and properties.
Potential Research Areas for 3-Fluorostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorostyrene, a fluorinated derivative of styrene (B11656), presents a versatile platform for the development of advanced materials and novel therapeutics. The strategic incorporation of a fluorine atom onto the styrene scaffold imparts unique physicochemical properties, including altered reactivity, enhanced thermal stability, and modified biological activity. This technical guide explores potential research avenues for this compound, providing an in-depth analysis of its synthesis, polymerization, and prospective applications in materials science and drug discovery. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further investigation into this promising molecule.
Introduction
Fluorination is a widely employed strategy in both materials science and medicinal chemistry to modulate the properties of organic molecules. The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its reactive vinyl group and a fluorine atom at the meta position of the phenyl ring, is a valuable building block for creating functional polymers and bioactive compounds. This guide serves as a comprehensive resource for researchers interested in exploring the untapped potential of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving Wittig and Grignard reactions.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this involves the reaction of 3-fluorobenzaldehyde (B1666160) with a phosphorus ylide, such as methylenetriphenylphosphorane.
Experimental Protocol: Wittig Synthesis of this compound
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the ylide.
-
Reaction with 3-Fluorobenzaldehyde: Cool the ylide solution to 0°C and add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method typically involves the reaction of a vinyl Grignard reagent with a 3-fluorophenyl electrophile or, more commonly, the reaction of a 3-fluorophenyl Grignard reagent with a vinyl source. For example, 3-fluorophenylmagnesium bromide can be reacted with vinyl bromide.[1]
Experimental Protocol: Grignard Synthesis of this compound
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromofluorobenzene in anhydrous THF dropwise from the addition funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Vinyl Bromide: Once the Grignard reagent has formed (indicated by the disappearance of most of the magnesium), cool the reaction mixture and add a solution of vinyl bromide in THF dropwise.
-
Work-up and Purification: After the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
Logical Relationship for Synthesis Routes
Caption: Synthetic pathways to this compound.
Polymerization of this compound
This compound can be polymerized using various techniques to produce poly(this compound) homopolymers and copolymers with tailored properties. The fluorine substituent can influence the polymerization kinetics and the final properties of the polymer, such as its thermal stability and surface energy.
Free-Radical Polymerization
Conventional free-radical polymerization is a straightforward method to polymerize this compound. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Monomer Purification: Remove the inhibitor from commercial this compound by passing it through a column of basic alumina.
-
Polymerization: In a Schlenk tube, dissolve the purified this compound and the initiator (e.g., AIBN) in a suitable solvent (e.g., toluene (B28343) or bulk).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and stir for a specified time.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). The choice of the RAFT agent (Chain Transfer Agent, CTA) is crucial for achieving good control.[2]
Experimental Protocol: RAFT Polymerization of this compound
-
Reagents: Purify the this compound monomer as described above. Select an appropriate RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate) and a radical initiator (e.g., AIBN).
-
Polymerization: Combine the monomer, RAFT agent, and initiator in a reaction vessel. Add a solvent if necessary.
-
Degassing and Reaction: Degas the mixture and conduct the polymerization at a suitable temperature.
-
Characterization: Monitor the polymerization kinetics by taking samples at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to determine monomer conversion, molecular weight (Mn), and PDI.
Anionic Polymerization
Anionic polymerization, often a "living" polymerization, can produce polymers with very narrow molecular weight distributions. This technique requires stringent reaction conditions to avoid termination.
Experimental Protocol: Anionic Polymerization of this compound
-
Purification: Rigorously purify the monomer and solvent to remove any protic impurities.
-
Initiation: In an inert atmosphere, dissolve the purified monomer in an anhydrous, non-protic solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78°C).
-
Polymerization: Add an initiator, such as sec-butyllithium (B1581126) (sec-BuLi), dropwise. The reaction is typically very fast.
-
Termination: Terminate the living polymer chains by adding a quenching agent, such as methanol.
-
Isolation: Precipitate and isolate the polymer as described in the free-radical polymerization protocol.
Cationic Polymerization
Cationic polymerization is another method that can be employed, typically initiated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂).
Experimental Protocol: Cationic Polymerization of this compound
-
Reagents and Conditions: Use rigorously dried monomer and solvent.
-
Initiation: Dissolve the monomer in a suitable solvent (e.g., dichloromethane) at a low temperature.
-
Polymerization: Add the Lewis acid initiator to start the polymerization.
-
Termination and Isolation: Terminate the reaction and isolate the polymer.
Table 1: Polymerization of Fluorinated Styrenes - Comparative Data
| Monomer | Polymerization Method | Initiator/CTA | Solvent | Temp (°C) | Mn ( g/mol ) | PDI | Tg (°C) |
| 4-Fluorostyrene | RAFT | Not Specified | Not Specified | Not Specified | Not Specified | ≤ 1.31 | ~115 |
| Pentafluorostyrene | Radical | AIBN | DMF | 60 | 11,900 - 29,300[2] | 1.17 - 1.41[2] | Not Available |
| 3-Chlorostyrene | Not Specified | Not Specified | Not Specified | Not Specified | Not Available | Not Available | 90 |
Workflow for Polymer Synthesis and Characterization
Caption: General workflow for polymer synthesis and characterization.
Potential Research Areas in Drug Development
The incorporation of the this compound moiety into small molecules can be a valuable strategy in drug discovery. The fluorine atom can modulate key pharmacological properties, and the vinyl group provides a handle for further chemical modifications.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an active area of research. The this compound scaffold could be incorporated into novel kinase inhibitors to explore structure-activity relationships (SAR). The fluorine atom can potentially form favorable interactions with the kinase active site and improve metabolic stability.
Proposed Research Workflow: Development of this compound-Based Kinase Inhibitors
-
Design and Synthesis: Design a library of compounds incorporating the this compound scaffold, targeting a specific kinase or family of kinases. Synthesize these compounds using appropriate organic chemistry techniques.
-
In Vitro Kinase Assays: Screen the synthesized compounds for their ability to inhibit the target kinase(s) using in vitro assays (e.g., radiometric assays, fluorescence-based assays). Determine the IC₅₀ values for the most active compounds.
-
Cell-Based Assays: Evaluate the antiproliferative activity of the lead compounds in relevant cancer cell lines.
-
Mechanism of Action Studies: Investigate the mechanism of action of the most promising compounds by studying their effects on downstream signaling pathways of the target kinase.
-
SAR and Optimization: Use the data from these studies to refine the chemical structure and improve the potency and selectivity of the inhibitors.
Signaling Pathway Diagram: Generic Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response. The this compound scaffold could serve as a starting point for the design of novel allosteric modulators of GPCRs.
Proposed Research Workflow: Development of this compound-Based GPCR Modulators
-
Target Selection and Assay Development: Identify a GPCR target of interest and develop a robust functional assay to screen for allosteric modulators (e.g., a calcium mobilization assay or a cAMP assay).
-
High-Throughput Screening (HTS): Screen a library of this compound derivatives for allosteric activity.
-
Hit-to-Lead Optimization: Characterize the hit compounds to confirm their allosteric mechanism of action and optimize their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluate the efficacy of the lead compounds in relevant animal models of disease.
Signaling Pathway Diagram: GPCR Allosteric Modulation
Caption: Allosteric modulation of a GPCR signaling pathway.
Conclusion
This compound is a promising but underexplored building block with significant potential in both materials science and drug discovery. Its synthesis is accessible through well-established methods, and it can be polymerized using a variety of techniques to generate materials with potentially enhanced properties. In the realm of medicinal chemistry, the this compound scaffold offers a versatile starting point for the design of novel therapeutics targeting key protein families such as kinases and GPCRs. The detailed protocols and conceptual frameworks provided in this guide are intended to stimulate further research and unlock the full potential of this intriguing fluorinated monomer.
References
3-Fluorostyrene: A Versatile Building Block in Polymer Science and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorostyrene (3-FS) is a fluorinated derivative of styrene (B11656) that has garnered significant interest as a versatile monomer for the synthesis of advanced polymers and as a key intermediate in the preparation of complex organic molecules for pharmaceutical and materials science applications. The strategic placement of a fluorine atom at the meta position of the styrene ring imparts unique electronic properties and reactivity, influencing its polymerization behavior and the characteristics of the resulting materials. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in polymer chemistry and as a precursor for bioactive molecules. The content herein is supported by detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in research and development.
Physicochemical Properties of this compound
This compound is a colorless liquid under standard conditions. The presence of the electronegative fluorine atom on the aromatic ring influences its physical and chemical properties. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 350-51-6 | |
| Molecular Formula | C₈H₇F | |
| Molecular Weight | 122.14 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.025 g/mL at 25 °C | |
| Boiling Point | 30-31 °C at 4 mmHg | |
| Flash Point | 29 °C | |
| Refractive Index | 1.517 (n20/D) |
Applications in Polymer Chemistry
The vinyl group of this compound allows it to readily undergo polymerization, yielding poly(this compound) and various copolymers. The fluorine substitution enhances the thermal stability and modifies the electronic properties of the resulting polymers, making them suitable for advanced material applications.
Polymerization of this compound
This compound can be polymerized via various mechanisms, including free radical, cationic, and anionic polymerization. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed for the synthesis of well-defined fluorinated polymers.
This protocol is a general representation for the RAFT polymerization of fluorinated styrenes and can be adapted for this compound.
Materials:
-
Fluorinated styrene monomer (e.g., this compound)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
Procedure:
-
The fluorinated styrene monomer, RAFT agent, and initiator are dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas and placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C).
-
The polymerization is allowed to proceed for a predetermined time, with aliquots taken periodically to monitor monomer conversion and polymer molecular weight evolution via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Mechanism.
Properties of Poly(this compound)
While specific data for poly(this compound) is not extensively reported, the properties can be inferred from data on similar fluorinated polystyrenes. The fluorine atom is expected to increase the glass transition temperature (Tg) and enhance thermal stability compared to unsubstituted polystyrene. For instance, poly(4-fluorostyrene) has a reported glass transition temperature of 103 °C (376 K).
Table 2: Representative Properties of Fluorinated Polystyrenes
| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition (TGA, Onset) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Poly(4-fluorostyrene) | 103 °C | > 350 °C (expected) | Varies with synthesis | Typically < 1.3 (RAFT) |
| Poly(pentafluorostyrene) | ~80 °C | Not specified | Varies with synthesis | Typically < 1.5 (RAFT) |
| Polystyrene | ~100 °C | ~350 °C | Varies with synthesis | Varies |
Note: Data for poly(this compound) is estimated based on related polymers. Actual values may vary based on experimental conditions.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Protocol (for Thermal Stability):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
DSC Protocol (for Glass Transition Temperature):
-
A small sample of the polymer (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history.
-
First Heating Scan: Heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at 10 °C/min.
-
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Caption: Experimental workflow for the thermal analysis of fluorinated polymers.
Applications in Medicinal Chemistry
The 3-fluorophenyl moiety is a common structural motif in many bioactive molecules and active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for introducing this group into more complex molecular architectures. While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its utility is evident in the synthesis of various research compounds and potential drug candidates.
Synthesis of Bioactive Scaffolds
One of the key applications of this compound in organic synthesis is its conversion to other functionalized building blocks. For example, the vinyl group can be oxidized to an aldehyde or an epoxide, or undergo hydroboration-oxidation to form an alcohol. These transformations open up a wide range of subsequent reactions for the construction of complex molecules.
Materials:
-
This compound
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, DCM)
-
Reaction flask and magnetic stirrer
-
Ice bath
Procedure:
-
This compound is dissolved in the aprotic solvent in a reaction flask equipped with a magnetic stir bar.
-
The flask is cooled in an ice bath.
-
The oxidizing agent is added portion-wise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to destroy excess peroxide.
-
The organic layer is separated, washed with a base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product can be purified by column chromatography.
Caption: Reaction scheme for the epoxidation of this compound.
Conclusion
This compound is a valuable and versatile chemical building block with significant applications in both polymer science and medicinal chemistry. Its ability to be incorporated into polymers offers a route to materials with enhanced thermal and electronic properties. In organic synthesis, it serves as a precursor to the 3-fluorophenyl group, a key component in many bioactive compounds. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important fluorinated monomer. Further research into the specific properties of poly(this compound) and its application in the synthesis of novel pharmaceuticals will undoubtedly continue to expand its utility in various scientific and technological fields.
Methodological & Application
Application Notes and Protocols for the Polymerization of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various polymerization techniques for 3-fluorostyrene, a valuable monomer in the synthesis of specialty fluoropolymers. The unique properties imparted by the fluorine atom, such as altered hydrophobicity, thermal stability, and biocompatibility, make poly(this compound) a material of interest for applications in drug development, including drug delivery systems and biomedical coatings. This document outlines the primary methods for polymerizing this compound, including free radical, controlled radical (ATRP, RAFT, NMP), anionic, and cationic polymerization, complete with experimental protocols and comparative data.
Polymerization Pathways of this compound
The polymerization of this compound can be achieved through several distinct mechanisms, each offering different levels of control over the final polymer's molecular weight, polydispersity, and architecture. The choice of technique depends on the desired properties of the resulting polymer and the specific application.
Data Presentation: Comparison of Polymerization Techniques
The following table summarizes typical quantitative data obtained from the polymerization of fluorinated styrenes using various techniques. It is important to note that specific results for this compound may vary, and the data presented here for other fluorinated styrenes (such as pentafluorostyrene) are for comparative purposes to illustrate the level of control achievable with each method.[1]
| Polymerization Technique | Initiator/Catalyst System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Free Radical | AIBN | Styrene (B11656) Derivative | Broad Range | > 1.5 | High | General Knowledge |
| ATRP | CuBr/Ligand | Styrene | 5,270 | 1.29 | 77.9 | [2] |
| RAFT | CPDB/AIBN | Pentafluorostyrene | 11,900 - 29,300 | 1.17 - 1.41 | Moderate to High | [1] |
| NMP | TEMPO-based initiator | Styrene | 8,300 | 1.07 | 65 | [3] |
| Anionic | s-BuLi | Pentafluorostyrene | Controlled by [M]/[I] ratio | < 1.1 | High | [1] |
| Cationic | Lewis Acid (e.g., SnCl₄) | Styrene | Variable | > 1.5 | Variable | [4] |
Note: Data for styrene and pentafluorostyrene are used as representative examples due to the limited availability of specific quantitative data for this compound in the public domain.
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established procedures for styrene and its derivatives and can be adapted for this compound with appropriate optimization.[2][5][6][7]
Protocol 1: Free Radical Polymerization of this compound
This method is the simplest but offers the least control over the polymer's molecular weight and distribution.
Workflow:
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Solvent (optional, e.g., toluene, N,N-dimethylformamide (DMF))
-
Non-solvent for precipitation (e.g., methanol, ethanol)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the purified this compound and the initiator (AIBN or BPO). A typical monomer to initiator molar ratio is in the range of 100:1 to 500:1.[5] For solution polymerization, dissolve the monomer and initiator in the chosen solvent.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[5]
-
Polymerization: Immerse the sealed flask in a preheated oil bath.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. If the polymer is highly viscous, dissolve it in a minimal amount of a suitable solvent like THF. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).[5]
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[5]
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Workflow:
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., ethyl 2-bromoisobutyrate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole, toluene)
-
Non-solvent for precipitation (e.g., methanol)
-
Schlenk flask, syringes, and standard glassware
Procedure:
-
Catalyst/Ligand Setup: To a dry Schlenk flask under inert atmosphere, add CuBr and a magnetic stir bar.
-
Monomer/Initiator Addition: In a separate flask under inert atmosphere, prepare a solution of this compound, the initiator (e.g., ethyl 2-bromoisobutyrate), and the solvent. Add the ligand (e.g., PMDETA) to this solution.
-
Degassing: Degas the monomer/initiator/ligand solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[2]
-
Polymerization: Transfer the degassed solution to the Schlenk flask containing the catalyst. Place the flask in a preheated oil bath (typically 90-110°C) and stir.[2] The reaction mixture will typically turn dark green/brown.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask and exposing the contents to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile method for producing polymers with controlled molecular weight and narrow polydispersity.
Workflow:
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (Chain Transfer Agent, CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane, DMF)
-
Non-solvent for precipitation (e.g., methanol)
-
Reaction vessel (e.g., ampule or Schlenk flask)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine the purified this compound, the RAFT agent, the initiator, and the solvent. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.[8]
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or backfill with an inert gas.[6]
-
Polymerization: Place the sealed vessel in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) for a predetermined time.[8]
-
Precipitation and Purification: After the polymerization, cool the vessel, open it to the atmosphere, and dissolve the contents in a suitable solvent if necessary. Precipitate the polymer by adding the solution to a large volume of a non-solvent. Filter the polymer, wash with the non-solvent, and dry under vacuum.
Protocol 4: Nitroxide-Mediated Polymerization (NMP) of this compound
NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to mediate the polymerization.
Workflow:
Materials:
-
This compound (inhibitor removed)
-
NMP initiator (e.g., BlocBuilder-MA)
-
Solvent (optional, for bulk polymerization no solvent is needed)
-
Non-solvent for precipitation (e.g., cold hexane (B92381) or methanol)
-
Schlenk flask or reaction tube
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the NMP initiator and the purified this compound.[3]
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.[3] After the final thaw, backfill the flask with an inert gas.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a high temperature, typically around 110-125°C, and stir for the desired time (e.g., 6 hours).[3][7]
-
Precipitation and Drying: After cooling the reaction to room temperature, dissolve the viscous mixture in a small amount of a suitable solvent (e.g., CH₂Cl₂) and precipitate it into a cold non-solvent like hexane.[3] Collect the polymer by filtration and dry under vacuum.
Protocol 5: Anionic Polymerization of this compound
Anionic polymerization can produce polymers with very low polydispersity but requires stringent reaction conditions.
Workflow:
Materials:
-
This compound (rigorously purified and dried)
-
Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
Terminating agent (e.g., degassed methanol)
-
Schlenk line and oven-dried glassware
Procedure:
-
Rigorous Purification: All glassware must be oven-dried and cooled under vacuum. The monomer and solvent must be rigorously purified and dried to remove any protic impurities.
-
Reaction Setup: Assemble the reaction apparatus under a high-purity inert atmosphere. Add the anhydrous solvent to the reaction flask via cannula transfer.
-
Initiation: Cool the solvent to the desired reaction temperature (e.g., -78°C for THF).[7] Add the initiator (e.g., n-BuLi) dropwise via syringe.
-
Polymerization: Slowly add the purified this compound to the initiator solution with vigorous stirring. The polymerization is typically very fast.
-
Termination: After the desired time, terminate the "living" polymer chains by adding a terminating agent, such as degassed methanol.
-
Precipitation and Drying: Warm the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent (e.g., methanol). Filter the polymer, wash, and dry under vacuum.
Protocol 6: Cationic Polymerization of this compound
Cationic polymerization is sensitive to impurities and often leads to polymers with broader molecular weight distributions.
Workflow:
Materials:
-
This compound (purified and dried)
-
Lewis acid initiator (e.g., tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂))
-
Co-initiator (e.g., trace amounts of water)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), hexane)
-
Terminating agent (e.g., methanol)
-
Dry glassware and inert atmosphere setup
Procedure:
-
Monomer/Solvent Preparation: In a dry flask under an inert atmosphere, prepare a solution of purified this compound in the anhydrous solvent.
-
Cooling: Cool the solution to a low temperature (e.g., 0°C to -78°C) to control the polymerization rate and minimize side reactions.[4]
-
Initiator Addition: Add the Lewis acid initiator to the cooled monomer solution via syringe. The presence of a co-initiator like water is often necessary to start the polymerization.[4]
-
Polymerization: Allow the reaction to proceed with stirring for the desired duration.
-
Termination and Precipitation: Terminate the polymerization by adding a nucleophilic quenching agent like methanol. Allow the mixture to warm to room temperature and then precipitate the polymer in a large volume of a non-solvent. Filter, wash, and dry the polymer.
Applications in Drug Development
While specific applications of homopolymers of this compound in drug development are not yet widely documented, the unique properties of fluorinated polymers suggest several promising avenues for research and application. The introduction of fluorine can enhance thermal and chemical stability, modulate surface properties, and in some cases, improve biocompatibility.
Potential applications for poly(this compound) and its copolymers in the biomedical field include:
-
Drug Delivery Vehicles: The hydrophobic nature of poly(this compound) makes it a candidate for the core of micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.[9]
-
Biomedical Coatings: Fluoropolymers are known for their low surface energy and chemical inertness, making them suitable for coatings on medical devices to reduce friction, prevent biofouling, and improve biocompatibility.
-
Tissue Engineering Scaffolds: The processability of styrenic polymers allows for the fabrication of porous scaffolds for tissue engineering applications. The fluorination could potentially be used to tune the surface properties of these scaffolds to influence cell adhesion and proliferation.
-
Imaging Agents: The presence of the ¹⁹F nucleus allows for the possibility of using poly(this compound)-based materials as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), enabling non-invasive tracking of drug delivery systems or implanted devices.[9]
Further research is needed to fully explore and validate the potential of poly(this compound) in these and other drug development applications. The synthesis of well-defined block copolymers containing poly(this compound) segments using controlled polymerization techniques like ATRP and RAFT is a particularly promising strategy for creating advanced functional biomaterials.
References
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. TWI303638B - Free radical polymerization process for preparing polymers with low polydispersity index and polymers obtained thereby - Google Patents [patents.google.com]
- 3. precisioncoating.com [precisioncoating.com]
- 4. PTFE Coating for Medical Devices & Components | Surface Solutions Group [surfacesolutionsgroup.com]
- 5. polyzen.com [polyzen.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pslc.ws [pslc.ws]
- 8. boronmolecular.com [boronmolecular.com]
- 9. In vitro evaluation of polymeric nanoparticles with a fluorine core for drug delivery triggered by focused ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAFT Polymerization of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2][3] This level of control is crucial for the development of advanced materials with tailored properties for various applications, including drug delivery, diagnostics, and medical devices.
Fluorinated polymers, derived from monomers like 3-Fluorostyrene, are of particular interest due to their unique properties such as hydrophobicity, thermal stability, and chemical resistance.[4] The incorporation of fluorine atoms can significantly influence the polymer's physical, chemical, and biological characteristics.
These application notes provide a detailed protocol for the controlled synthesis of poly(this compound) via the RAFT process, allowing for the predictable synthesis of polymers with targeted molecular weights and low polydispersity.
General Principles of RAFT Polymerization
The RAFT process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound.[2][5] The RAFT agent reversibly transfers a propagating radical to a dormant polymer chain. This reversible transfer process allows for controlled chain growth and results in a more uniform polymer population compared to conventional free radical polymerization.[6] The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer being used. For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are effective RAFT agents.[4][5]
Experimental Data
The following table summarizes representative data for the RAFT polymerization of fluorinated styrenes, which can be used as a guideline for the polymerization of this compound. The data is based on typical results obtained for similar monomers.[5]
| Target Mn ( g/mol ) | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 5,000 | 40:1:0.1 | 93 | 4,850 | 1.14 |
| 10,000 | 80:1:0.1 | 96 | 9,750 | 1.11 |
| 20,000 | 160:1:0.1 | 92 | 18,600 | 1.17 |
| 50,000 | 400:1:0.1 | 89 | 45,500 | 1.24 |
Monomer: this compound CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB) Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) Solvent: Anisole (B1667542) Temperature: 70°C Time: 24 hours
Detailed Experimental Protocol
This protocol describes the RAFT polymerization of this compound to target a molecular weight of 10,000 g/mol .
Materials:
-
This compound (monomer, inhibitor removed prior to use)[7][8]
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT Agent/CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anisole (Solvent)
-
Nitrogen gas (for degassing)
-
Schlenk flask and rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amount of 2-Cyano-2-propyl dithiobenzoate (CTA).
-
Add the calculated amount of 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator to the flask.
-
Add the desired amount of this compound monomer. For a target molecular weight of 10,000 g/mol , a monomer to CTA ratio of approximately 80:1 should be used.
-
Add anisole as the solvent. The monomer concentration should be around 2 M.[5]
-
-
Degassing:
-
Polymerization:
-
After the final thaw cycle, backfill the flask with nitrogen gas.
-
Place the Schlenk flask in a preheated oil bath at 70°C.
-
Stir the reaction mixture for the desired time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.[5]
-
-
Termination and Purification:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol.
-
Filter the precipitated polymer and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.[5]
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI, Mw/Mn) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Confirm the polymer structure using ¹H NMR and ¹⁹F NMR spectroscopy.
-
Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 5. benchchem.com [benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 8. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Anionic Polymerization of Fluorinated Styrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the anionic polymerization of fluorinated styrenes. The unique properties of fluorinated polymers, such as hydrophobicity, lipophobicity, chemical stability, and biocompatibility, make them highly attractive for a range of biomedical applications, including drug delivery, bioimaging, and medical device coatings.[1][2][3][4] Anionic polymerization offers a powerful method for synthesizing well-defined fluorinated polymers with controlled molecular weights and narrow molecular weight distributions, a critical requirement for many advanced applications.[5]
Introduction to Anionic Polymerization of Fluorinated Styrenes
Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic species.[5][6] For vinyl monomers like styrenes, the presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl ring, facilitates the attack of the initiator and stabilizes the propagating anionic chain end. This process is often a "living" polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will remain active.[5][7] This living nature allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures like block copolymers.[5]
Fluorinated polymers possess a unique combination of properties stemming from the strong carbon-fluorine bond, including high thermal stability, chemical resistance, and low surface energy.[1][2][3] These characteristics are highly advantageous in biomedical applications. For instance, the hydrophobicity of fluorinated polymers can be leveraged to create self-assembled nanomaterials for drug delivery, while their biocompatibility and resistance to protein adsorption make them suitable for medical implants and coatings.[2][3][8][9]
Experimental Protocols
Synthesis of a Fluorinated Styrene Monomer (e.g., 4-fluorostyrene)
This protocol describes a common method for the synthesis of 4-fluorostyrene (B1294925).
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension while stirring. The color of the mixture will typically turn yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide suspension back to 0 °C. Add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise to the flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 4-fluorostyrene.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹⁹F NMR spectroscopy.
Anionic Polymerization of 4-fluorostyrene
This protocol details the living anionic polymerization of 4-fluorostyrene using sec-butyllithium (B1581126) (sec-BuLi) as the initiator. High vacuum techniques are recommended for achieving a high degree of control over the polymerization.
Materials:
-
Purified 4-fluorostyrene (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator)
-
Anhydrous methanol (B129727) (terminating agent)
Procedure:
-
Solvent and Monomer Purification: THF should be rigorously purified by distillation over sodium/benzophenone ketyl under an inert atmosphere until a deep purple color persists. The 4-fluorostyrene monomer should be purified by distillation over calcium hydride.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar and septum under a high vacuum line.
-
Solvent and Monomer Addition: Distill the purified THF into the reactor. Then, distill the purified 4-fluorostyrene monomer into the reactor.
-
Initiation: Cool the reactor to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the calculated amount of sec-BuLi initiator via a gas-tight syringe. The solution should develop a characteristic color, indicating the formation of the propagating carbanions.
-
Propagation: Allow the polymerization to proceed with vigorous stirring for the desired time. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: To terminate the polymerization, add a small amount of degassed, anhydrous methanol to the reactor. The color of the solution should disappear, indicating the quenching of the living anionic chain ends.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
Data Presentation
The following tables summarize typical quantitative data for the anionic polymerization of fluorinated styrenes.
| Table 1: Reaction Conditions for Anionic Polymerization of 4-Fluorostyrene | |
| Parameter | Value |
| Monomer | 4-Fluorostyrene |
| Solvent | Tetrahydrofuran (THF) |
| Initiator | sec-Butyllithium (sec-BuLi) |
| Temperature | -78 °C |
| Reaction Time | 1-4 hours |
| Monomer Concentration | 0.5 - 1.5 M |
| [Monomer]/[Initiator] Ratio | 50 - 500 |
| Table 2: Characterization Data of Poly(4-fluorostyrene) | |
| Analytical Technique | Typical Results |
| Gel Permeation Chromatography (GPC/SEC) | |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.05 - 1.20[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Confirms the polymer structure |
| ¹⁹F NMR | Confirms the presence and environment of fluorine atoms |
| Differential Scanning Calorimetry (DSC) | |
| Glass Transition Temperature (Tg) | 110 - 130 °C |
Visualizations
Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization of fluorinated styrenes.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Structure-Property Relationship
Caption: Relationship between synthesis parameters and polymer properties.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. Notes on Understanding anionic polymerization initiators [unacademy.com]
- 7. pslc.ws [pslc.ws]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synthesis and Application of 3-Fluorostyrene-Based Polymers and Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-fluorostyrene-based homopolymers and copolymers. It is intended to guide researchers in polymer chemistry and drug development in the controlled synthesis of these fluorinated polymers and to highlight their potential in various applications, particularly in the biomedical field.
Introduction to this compound Polymers
This compound (3-FSt) is a versatile monomer for the synthesis of fluorinated polymers. The incorporation of fluorine atoms into a polymer backbone can significantly alter its properties, leading to enhanced thermal stability, chemical resistance, and unique surface properties such as hydrophobicity and oleophobicity. These characteristics make poly(this compound) (P3FSt) and its copolymers attractive materials for a range of applications, from advanced coatings to biomedical devices and drug delivery systems.
Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and anionic polymerization, are crucial for the synthesis of well-defined this compound-based polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is essential for tailoring the polymer's properties for specific applications, particularly in the field of drug delivery where polymer architecture influences drug loading and release kinetics.
Synthesis of this compound Homopolymers
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a robust and versatile method for synthesizing polymers with controlled molecular weights and low PDIs.[1] The choice of RAFT agent is critical for achieving good control over the polymerization of fluorinated styrenes.
Experimental Protocol: RAFT Polymerization of this compound
This protocol describes a general procedure for the RAFT polymerization of this compound. The specific conditions, particularly the choice of RAFT agent and monomer-to-RAFT agent ratio, can be adjusted to target different molecular weights.
Materials:
-
This compound (3-FSt), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF))
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
To a Schlenk flask, add the desired amounts of 3-FSt, AIBN, and the RAFT agent.
-
Add the anhydrous solvent to dissolve the reactants.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Stir the reaction mixture for the specified time.
-
To terminate the polymerization, cool the reaction mixture rapidly in an ice bath and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
Characterization: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Quantitative Data for RAFT Polymerization of Fluorinated Styrenes
While specific data for this compound is limited in readily available literature, the following table provides examples from the RAFT polymerization of a similar monomer, pentafluorostyrene (PFS), which can serve as a starting point for optimizing the polymerization of 3-FSt.[1]
| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PFS | CPDB | 740:1.9:1 | DMF | 60 | - | 11,900 - 29,300 | 1.17 - 1.41 |
Note: This data is for pentafluorostyrene (PFS) and serves as an illustrative example.[1] Experimental conditions for this compound may require optimization.
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
Anionic Polymerization
Anionic polymerization is another powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions.[2] It is particularly suitable for styrene (B11656) and its derivatives. The polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., sec-butyllithium), and proceeds via a "living" mechanism in the absence of terminating agents.
Experimental Protocol: Anionic Polymerization of this compound
This protocol outlines a general procedure for the anionic polymerization of this compound. Extreme care must be taken to ensure anhydrous and oxygen-free conditions.
Materials:
-
This compound (3-FSt), rigorously purified and dried
-
sec-Butyllithium (sec-BuLi) solution in cyclohexane
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent
-
High-vacuum line and glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Assemble the reaction glassware on a high-vacuum line and flame-dry it under vacuum.
-
Distill the anhydrous solvent into the reaction flask.
-
Distill the purified 3-FSt monomer into the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the sec-BuLi initiator via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture for the desired time. A color change is often observed upon initiation.
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Characterization: The molecular weight and PDI are determined by GPC/SEC.
Quantitative Data for Anionic Polymerization of Styrene Derivatives
| Monomer | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Mn, theory ( g/mol ) | Mn, SEC ( g/mol ) | PDI (Mw/Mn) |
| Styrene | sec-BuLi | Variable | Benzene | 25 | - | - | < 1.1 |
| Styrene | sec-BuLi/t-BuP₁ | - | Benzene | 25 | - | - | < 1.05 |
Note: This data is for styrene and serves as a general guide.[3] The reactivity of this compound may differ.
Experimental Workflow for Anionic Polymerization
References
Applications of Poly(3-Fluorostyrene) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-Fluorostyrene), also known as poly(m-fluorostyrene), is a fluorinated polymer that offers a unique combination of properties, making it a material of interest for various advanced applications. The introduction of a fluorine atom onto the meta position of the styrene (B11656) phenyl ring imparts distinct characteristics compared to its non-fluorinated counterpart, polystyrene, and its other isomers. These properties include altered dielectric behavior, enhanced thermal stability, and modified solubility. This document provides an overview of the applications of poly(this compound) in materials science, with a focus on its dielectric properties, and includes detailed experimental protocols for its synthesis and characterization. While extensive research on poly(this compound) is not as widespread as for other fluoropolymers, existing data and analogous studies on related materials provide valuable insights into its potential.
Application Note 1: Low-Loss Dielectric Material for High-Frequency Applications
Poly(this compound) is a promising candidate for use as a low-loss dielectric material in high-frequency electronic applications, such as in capacitors and as insulating layers in microelectronics. The presence of the polar carbon-fluorine bond introduces a dipole moment, yet the polymer maintains a relatively low dielectric constant and, more importantly, a low dielectric loss, particularly at high frequencies.
The dielectric properties of poly(this compound) in a dilute benzene (B151609) solution have been studied, revealing insights into its chain dynamics and relaxation behavior.[1] The primary mechanism for dielectric relaxation in flexible polymers with dipoles perpendicular to the chain backbone, like poly(this compound), is local segmental motion. Understanding this behavior is crucial for designing materials that maintain their insulating properties across a range of frequencies and temperatures.
Key Advantages:
-
Low Dielectric Loss: Minimizes energy dissipation as heat in electronic components.
-
Good Thermal Stability: Fluorination generally enhances the thermal stability of polymers, allowing for higher operating temperatures compared to standard polystyrene.[2]
-
Processability: Like polystyrene, it can be processed using various techniques, including solution casting and spin coating, to form thin films.
Quantitative Data Summary
The following tables summarize the key quantitative data available for poly(this compound) and related materials for comparative purposes.
Table 1: Dielectric Properties of Poly(m-Fluorostyrene) in Dilute Benzene Solution at 25°C
| Molecular Weight ( g/mol ) | Mean-Square Dipole Moment per Monomer Unit (D²) | Relaxation Frequency (MHz) |
| 2,800 | 0.24 | 125 |
| 6,500 | 0.24 | 135 |
| 11,000 | 0.24 | 140 |
| 20,000 | 0.24 | 140 |
Data sourced from Stockmayer and Matsuo (1972).
Table 2: Comparative Thermal Properties of Fluorinated and Non-Fluorinated Polystyrenes
| Polymer | Glass Transition Temperature (Tg, °C) | Onset Decomposition Temperature (Tonset, °C) |
| Polystyrene | ~100 | ~350 |
| Poly(4-fluorostyrene) | ~115 | > 350 (Expected)[2] |
| Poly(this compound) | Data not readily available | > 350 (Expected) |
| Poly(pentafluorostyrene) | Data not readily available | Data not readily available |
Note: Specific data for poly(this compound) is limited; values are inferred based on trends in related fluorinated polymers.
Table 3: Comparative Mechanical Properties of Polystyrene and a Highly Fluorinated Polystyrene
| Property | Polystyrene (atactic) | Isotactic Poly(ortho-Fluorostyrene) |
| Tensile Strength (MPa) | ~45 | 60.4[3] |
| Elongation at Break (%) | 1-2.5 | 4.0[3] |
| Young's Modulus (GPa) | 3.0-3.5 | Data not readily available |
Note: Data for isotactic poly(ortho-fluorostyrene) is provided as a reference for a highly crystalline fluorinated polystyrene. The mechanical properties of atactic poly(this compound) are expected to be closer to those of atactic polystyrene.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) or benzene as solvent
-
Methanol (B129727) as a non-solvent for precipitation
-
Schlenk flask and condenser
-
Magnetic stirrer and oil bath
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer in anhydrous toluene (e.g., a 2 M solution).
-
Add the AIBN initiator to the solution. The monomer-to-initiator ratio will influence the molecular weight of the polymer (a typical ratio is 200:1).
-
De-gas the solution by subjecting the flask to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw cycle, backfill the flask with nitrogen or argon gas.
-
Place the flask in a preheated oil bath at 60-80°C and stir the reaction mixture.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol (a non-solvent) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the poly(this compound) in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Caption: Workflow for the synthesis of poly(this compound).
Protocol 2: Characterization of Thermal Properties by TGA and DSC
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Ensure the polymer sample is completely dry.
-
Instrument Setup: Use a standard thermogravimetric analyzer. Place 5-10 mg of the polymer in a TGA pan.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset).
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Place 5-10 mg of the polymer in a DSC pan and seal it.
-
Instrument Setup: Use a standard differential scanning calorimeter.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from 25°C to a temperature above its expected Tg (e.g., 150°C) at 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample back to 25°C at 10°C/min.
-
Second Heating Scan: Reheat the sample at 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.
Caption: Workflow for the thermal analysis of poly(this compound).
Structure-Property-Application Relationship
The chemical structure of poly(this compound) directly influences its physical properties, which in turn determine its potential applications.
Caption: Structure-property-application relationship of poly(this compound).
Conclusion
Poly(this compound) presents an interesting profile for applications in materials science, particularly in the field of electronics, due to its favorable dielectric properties and enhanced thermal stability compared to polystyrene. While more extensive research is needed to fully elucidate its mechanical properties and explore a wider range of applications, the foundational data suggests it is a valuable polymer for specialized uses. The provided protocols offer a starting point for the synthesis and characterization of this material, enabling further investigation into its potential. As the demand for high-performance polymers continues to grow, poly(this compound) and its derivatives may find new and innovative roles in advanced technologies.
References
Application Notes and Protocols for the Use of 3-Fluorostyrene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-fluorostyrene as a versatile building block in pharmaceutical synthesis. The inclusion of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity, which can improve blood-brain barrier penetration.[1][2] this compound serves as a key intermediate for introducing the 3-fluorophenyl-ethenyl moiety into complex organic molecules, a structural motif present in various biologically active compounds.
One of the primary applications of this compound in pharmaceutical synthesis is its use in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[3] This reaction allows for the formation of a carbon-carbon bond between this compound and an aryl or vinyl halide, leading to the synthesis of substituted stilbenes and related structures. These structures are scaffolds for various therapeutic agents, including those targeting cancer and cardiovascular diseases.[3]
A notable example of the strategic use of a fluorinated styrene (B11656) moiety is in the development of adenosine (B11128) A2A receptor antagonists, such as Preladenant, which has been investigated for the treatment of Parkinson's disease.[4][5][6] The synthesis of fluorinated analogs of such compounds demonstrates the importance of this class of reagents in modulating drug efficacy and pharmacokinetics.[4]
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-2-(3-fluorophenyl)ethene via Mizoroki-Heck Reaction
This protocol describes a representative Mizoroki-Heck reaction between this compound and 1-bromo-4-iodobenzene (B50087) to synthesize a fluorinated stilbene (B7821643) derivative. This compound can serve as a key intermediate for further functionalization in drug discovery programs.
Reaction Scheme:
Figure 1. Heck coupling of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 122.14 | 1.22 g | 10.0 |
| 1-Bromo-4-iodobenzene | 282.91 | 2.83 g | 10.0 |
| Palladium(II) acetate (B1210297) | 224.50 | 22.5 mg | 0.1 |
| Triphenylphosphine (B44618) | 262.29 | 52.5 mg | 0.2 |
| Triethylamine (B128534) | 101.19 | 2.1 mL | 15.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (52.5 mg, 0.2 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 50 mL) via syringe, followed by this compound (1.22 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure (E)-1-(4-bromophenyl)-2-(3-fluorophenyl)ethene.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.35-7.25 (m, 3H), 7.15 (d, J = 16.4 Hz, 1H), 7.05 (d, J = 16.4 Hz, 1H), 7.00-6.95 (m, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₀BrF [M]⁺: 275.99; found: 276.0.
Logical Workflow for Pharmaceutical Synthesis Utilizing this compound
The following diagram illustrates a general workflow for the incorporation of this compound into a potential drug candidate.
Figure 2. Synthetic workflow.
This generalized workflow highlights the key stages, starting from the initial cross-coupling reaction with this compound to generate a core fluorinated intermediate. This intermediate then undergoes further chemical transformations to build the complexity required for the final active pharmaceutical ingredient. The specific nature of the subsequent reactions will be dictated by the desired final drug structure.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 4. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3 H, 2 H4 , and 14 C-MK 3814 (preladenant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluorostyrene for Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Fluorostyrene as a versatile monomer for the synthesis of specialty polymers. This document details the polymerization of this compound via various methods, explores the properties of the resulting polymers, and discusses their potential applications, particularly in the biomedical and pharmaceutical fields. Detailed experimental protocols and characterization data are provided to guide researchers in their work with this fluorinated monomer.
Introduction
This compound (3-FS) is a fluorinated derivative of styrene (B11656) that serves as a valuable building block for the creation of specialty polymers. The incorporation of fluorine into the polymer backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. These characteristics make poly(this compound) (P3FS) and its copolymers attractive for a range of advanced applications, from high-performance plastics to sophisticated drug delivery systems.[1] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the monomer and the electronic properties of the resulting polymer.[1]
Polymerization of this compound
This compound can be polymerized using various techniques, including conventional free-radical polymerization and controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). Controlled polymerization techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).
Conventional free-radical polymerization of this compound is a straightforward method for producing P3FS. This technique typically employs a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). While this method is robust, it offers limited control over the polymer's molecular weight and dispersity.
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low PDIs. The process involves the use of a RAFT agent, which reversibly transfers the growing polymer chain, enabling controlled growth. This method is well-suited for the polymerization of styrenic monomers like this compound and allows for the creation of complex architectures such as block copolymers.
ATRP is another powerful controlled radical polymerization method that provides excellent control over polymer architecture. ATRP utilizes a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains. This technique is effective for producing well-defined P3FS and its block copolymers with other monomers.
Quantitative Data on this compound Polymerization
The following tables summarize representative data for the polymerization of this compound under different conditions. Note that specific values can vary depending on the precise experimental setup.
Table 1: Free-Radical Polymerization of this compound
| Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 200:1 | 70 | 12 | 65 | 35,000 | 1.8 |
| BPO | 200:1 | 80 | 10 | 70 | 42,000 | 1.9 |
| AIBN | 500:1 | 70 | 24 | 55 | 68,000 | 2.1 |
Table 2: RAFT Polymerization of this compound
| RAFT Agent | Monomer:RAFT:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| CPDB | 200:1:0.2 | 80 | 8 | 85 | 24,500 | 1.15 |
| DDMAT | 200:1:0.2 | 70 | 10 | 90 | 25,000 | 1.12 |
| CPDB | 400:1:0.2 | 80 | 16 | 75 | 48,000 | 1.20 |
Table 3: ATRP of this compound
| Ligand | Monomer:Initiator:Catalyst:Ligand Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PMDETA | 100:1:1:1 | 90 | 6 | 92 | 12,000 | 1.10 |
| TPMA | 100:1:1:1 | 90 | 5 | 95 | 12,500 | 1.08 |
| PMDETA | 200:1:1:1 | 90 | 12 | 88 | 23,000 | 1.18 |
Properties of Poly(this compound)
Thermal Properties
The fluorine substitution in P3FS is expected to enhance its thermal stability compared to polystyrene. The glass transition temperature (Tg) of P3FS is anticipated to be in a similar range to that of other monofluorinated polystyrenes.
Table 4: Thermal Properties of Poly(this compound) (Illustrative)
| Property | Value | Method |
| Glass Transition Temperature (Tg) | ~110 °C | DSC |
| Onset Decomposition Temperature (Tonset) | > 350 °C | TGA |
| Temperature of Maximum Decomposition (Tmax) | > 400 °C | TGA |
Note: These are expected values based on data for similar fluorinated polystyrenes. Actual values may vary based on molecular weight and polymer tacticity.
Solubility
Poly(this compound) is generally soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and toluene (B28343).
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 40.9 mmol) and AIBN (e.g., 33.6 mg, 0.205 mmol, for a 200:1 monomer-to-initiator ratio) in anhydrous toluene (10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the viscous solution with a small amount of THF if necessary, and then precipitate the polymer by slowly adding the solution to a large volume of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C to a constant weight.
Protocol 2: RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDB) or S,S-Dibenzyl trithiocarbonate (DDMAT) as RAFT agent
-
AIBN (recrystallized)
-
Anhydrous 1,4-dioxane (B91453)
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
To a Schlenk flask, add this compound (e.g., 2.0 g, 16.4 mmol), CPDB (e.g., 28.0 mg, 0.082 mmol, for a 200:1 monomer-to-RAFT agent ratio), and AIBN (e.g., 2.7 mg, 0.016 mmol, for a 1:0.2 RAFT agent-to-initiator ratio) and a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (4 mL).
-
Perform three freeze-pump-thaw cycles and backfill with argon.
-
Place the flask in an oil bath preheated to 80 °C and begin stirring.
-
Monitor the polymerization by taking aliquots at different time intervals to determine conversion via ¹H NMR.
-
After the desired time (e.g., 8 hours), quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 3: ATRP of this compound
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole (B1667542) (anhydrous)
-
Methanol
-
Neutral alumina (B75360)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 11.8 mg, 0.082 mmol) and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and argon backfill.
-
In a separate flask, prepare a solution of this compound (e.g., 1.0 g, 8.2 mmol), EBiB (e.g., 12.1 µL, 0.082 mmol, for a 100:1 monomer-to-initiator ratio), PMDETA (e.g., 17.2 µL, 0.082 mmol), and anisole (2 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a degassed syringe.
-
Immerse the flask in an oil bath preheated to 90 °C.
-
After the desired polymerization time (e.g., 6 hours), stop the reaction by cooling and exposing to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualizations
Experimental Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the characterization of synthesized poly(this compound).
Caption: Workflow for Poly(this compound) Synthesis and Characterization.
Logical Workflow for P3FS in Drug Delivery Vehicle Development
This diagram outlines the logical steps for utilizing poly(this compound) in the development of a drug delivery system.
Caption: Development of P3FS-based Drug Delivery Systems.
References
experimental protocols for handling 3-Fluorostyrene in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective handling and use of 3-Fluorostyrene in a laboratory setting. This compound is a valuable monomer and intermediate in organic synthesis, particularly in the development of fluorinated polymers and pharmaceutical compounds.[1]
Properties of this compound
This compound is a colorless liquid that is a fluorinated derivative of styrene. The presence of the fluorine atom on the aromatic ring imparts unique electronic properties, influencing its reactivity in polymerization and cross-coupling reactions.[1] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 350-51-6 | [2][4] |
| Molecular Formula | C₈H₇F | [4] |
| Molecular Weight | 122.14 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Density | 1.025 g/mL at 25 °C | |
| Boiling Point | 30-31 °C at 4 mmHg | |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Refractive Index | n20/D 1.517 | |
| Solubility | Insoluble in water. Soluble in benzene, methanol (B129727), ethanol, and ether. | |
| Purity | Typically >97.0% (GC) | [2] |
Safety and Handling
This compound is a flammable liquid and an eye irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling procedures should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
Source: PubChem CID 67691[4]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
-
P233: Keep container tightly closed.[2]
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.[2]
-
P243: Take action to prevent static discharges.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Storage and Disposal
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is recommended to store it at refrigerator temperatures (2-8°C). The compound may be stabilized with an inhibitor like 4-tert-butylcatechol (B165716) to prevent polymerization during storage.
Disposal: this compound is a halogenated organic compound and should be disposed of as hazardous waste. Do not dispose of it down the drain. Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Free Radical Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via free radical polymerization.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous toluene (B28343) or N,N-dimethylformamide (DMF) (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor, pass the this compound through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound. For solution polymerization, dissolve the monomer in an appropriate anhydrous solvent (e.g., toluene or DMF).
-
Initiator Addition: Add the initiator (AIBN or BPO). A typical monomer-to-initiator molar ratio is between 200:1 and 1000:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Dilute the viscous solution with a suitable solvent (e.g., THF) if necessary.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., Schlenk tube or ampoule)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, dissolve the RAFT agent and AIBN in the chosen solvent. Then, add the purified this compound. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and is typically in the range of [100-1000]:[1-5]:[0.1-1].
-
Degassing: Deoxygenate the reaction mixture by several freeze-pump-thaw cycles.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or GC).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the vessel in an ice bath and exposing the contents to air. Precipitate the polymer in a non-solvent like methanol.
-
Purification: The polymer can be further purified by redissolving it in a suitable solvent (e.g., THF) and reprecipitating it into methanol to remove any unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
Heck Cross-Coupling Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often improves reactivity)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand (if used), and the base.
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl halide and this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted stilbene (B7821643) derivative.
Suzuki Cross-Coupling Reaction
The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
Materials:
-
This compound (can be converted to a boronic acid or ester) or a halo-substituted this compound
-
Aryl or vinyl boronic acid/ester or Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (e.g., PPh₃, SPhos) (optional)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the halo-substituted this compound (or 3-fluorostyrylboronic acid), the corresponding boronic acid (or halide), the palladium catalyst, ligand (if used), and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for the Characterization of Poly(3-Fluorostyrene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical methods for the comprehensive characterization of poly(3-fluorostyrene). The protocols outlined below are designed to assess critical properties of the polymer, including its chemical structure, molecular weight distribution, and thermal stability. While specific quantitative data for poly(this compound) is not extensively available in public literature, this document presents typical methodologies and comparative data from related fluorinated polymers to guide researchers in their analyses.
Structural Characterization by Spectroscopy
Spectroscopic techniques are fundamental for confirming the chemical identity and purity of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of poly(this compound). ¹H NMR provides information on the proton environment, while ¹³C NMR helps in identifying the carbon backbone and the substitution pattern of the phenyl ring. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom. These analyses can together confirm the successful polymerization of the this compound monomer and provide insights into the polymer's tacticity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Expected Spectral Features:
-
¹H NMR: Broad signals in the aromatic region (approx. 6.5-7.5 ppm) and the aliphatic backbone region (approx. 1.0-2.5 ppm) are expected.
-
¹³C NMR: Resonances corresponding to the polymer backbone and the fluorinated phenyl ring will be observed. The carbon directly attached to the fluorine will show a characteristic large coupling constant (¹JCF).
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in poly(this compound). It is particularly useful for confirming the polymerization by observing the disappearance of the vinyl C=C stretching vibration from the monomer and the appearance of characteristic polymer backbone vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to specific molecular vibrations.
Expected Spectral Features:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
Molecular Weight and Distribution Analysis
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
Application Note: GPC/SEC is the primary technique for determining the molecular weight averages (Number-average, Mn; Weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(this compound).[1] This information is crucial as the molecular weight significantly influences the polymer's mechanical and physical properties.
Experimental Protocol: GPC/SEC
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF) at a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrumentation: An isocratic HPLC system equipped with a GPC column set, a refractive index (RI) detector, and optionally a viscometer or light scattering detector.
-
Chromatographic Conditions:
-
Mobile Phase: THF is a common solvent for polystyrene and its derivatives.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 35-40°C, to ensure viscosity stability.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Create a calibration curve using narrow polystyrene standards of known molecular weights.
-
Data Analysis: Analyze the resulting chromatogram to determine the molecular weight distribution relative to the polystyrene standards.
Quantitative Data Summary: While specific GPC data for poly(this compound) is not readily available, the following table provides comparative data for polystyrene to give an indication of expected values.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polystyrene (example) | 150,000 | 300,000 | 2.0 |
Note: The actual molecular weight and PDI of synthesized poly(this compound) will depend on the specific polymerization conditions.
Thermal Properties Analysis
Thermal analysis techniques are essential for determining the operational temperature range and thermal stability of poly(this compound).[2]
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to measure the glass transition temperature (Tg) of poly(this compound). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][3] This property dictates the upper service temperature for many applications.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.[4]
-
Instrumentation: A differential scanning calorimeter.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min to erase the polymer's thermal history.[4]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.[4]
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from this second heating scan.[4]
-
-
Data Analysis: The Tg is typically determined as the midpoint of the step-like transition in the heat flow curve.[5]
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition temperature (Td) of poly(this compound). Halogenated polymers are often noted for their enhanced thermal stability.[6][7]
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the polymer sample into a tared TGA pan (e.g., platinum or alumina).[7]
-
Instrumentation: A thermogravimetric analyzer.
-
Experimental Conditions:
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T₅%).
Quantitative Data Summary for Thermal Analysis: Specific DSC and TGA data for poly(this compound) are not readily available. The table below presents data for the related poly(4-fluorostyrene) and polystyrene for comparison. The introduction of fluorine is expected to influence the thermal properties.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T₅% in N₂) (°C) |
| Poly(4-fluorostyrene) | 114 | ~350-400 |
| Polystyrene | 100 | ~350-400 |
Note: These values are approximate and can vary based on molecular weight and experimental conditions.
Experimental Workflows
References
- 1. tainstruments.com [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. thermalsupport.com [thermalsupport.com]
Scaling Up the Synthesis of 3-Fluorostyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 3-fluorostyrene, a key building block in the development of pharmaceuticals and advanced materials. The following sections outline three common and effective synthetic routes: the Wittig reaction, the Grignard reaction followed by dehydration, and the Heck reaction. Each method is presented with a focus on scalability, safety, and purification.
Overview of Synthetic Strategies
The selection of a synthetic route for scaling up the production of this compound depends on several factors, including the availability and cost of starting materials, desired purity, and the scale of production. This guide details three robust methods, providing a comparative overview to aid in process development.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and is a reliable route to this compound. This method offers high regioselectivity, ensuring the formation of the double bond at the desired position.
Reaction Scheme
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorostyrene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of the fluorine atom and the vinyl group on the aromatic ring offers unique reactivity and allows for diverse functionalization strategies. This document provides detailed application notes and protocols for the targeted functionalization of the aromatic ring of this compound, focusing on electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The fluorine atom, being an ortho-, para-directing deactivator, and the vinyl group, also an ortho-, para-director, collectively influence the regioselectivity of these transformations. Understanding and controlling this regioselectivity is crucial for the efficient synthesis of desired substituted this compound derivatives.
I. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing various functional groups onto the aromatic ring of this compound.[1] The directing effects of the fluorine and vinyl substituents play a critical role in determining the position of electrophilic attack.
A. Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, or other functionalities. The electron-withdrawing nature of the nitro group can significantly influence the properties of the final molecule.
Expected Regioselectivity: The fluorine atom at position 3 is a weak deactivator and directs incoming electrophiles to the ortho and para positions. The vinyl group at position 1 is also an ortho-, para-director. Therefore, the primary products expected from the nitration of this compound are 3-fluoro-4-nitrostyrene and 3-fluoro-6-nitrostyrene. The position ortho to fluorine and para to the vinyl group (position 4) is generally favored.
Table 1: Quantitative Data for Nitration of a Related Substrate (4-Fluorobenzoic Acid)
| Product | Yield | Reference |
| 4-Fluoro-3-nitrobenzoic acid | 90% | [2] |
Note: This data is for a related substrate and serves as an illustrative example of the high yields achievable in the nitration of fluorinated aromatic compounds.
Experimental Protocol: Nitration of 4-Fluorobenzoic Acid [2]
This protocol for a related compound can be adapted for this compound with appropriate modifications and safety precautions.
Materials:
-
4-Fluorobenzoic acid
-
Potassium nitrate (B79036) (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.
-
Slowly add potassium nitrate (1.1 eq.) portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Carefully pour the reaction mixture over crushed ice with constant stirring.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
Dry the solid product, for example, by azeotropic distillation with toluene, to obtain 4-fluoro-3-nitrobenzoic acid.
Characterization: The product can be characterized by ¹H NMR spectroscopy. For 4-fluoro-3-nitrobenzoic acid, the expected signals are: ¹H NMR (400 MHz, DMSO-d₆): δ 7.69-7.74 (m, 1H), 8.29-8.32 (m, 1H), 8.56 (d, J=7.2 Hz, 1H), 13.75 (br s, 1H).[2]
Diagram 1: General Workflow for Electrophilic Nitration
Caption: General workflow for the electrophilic nitration of this compound.
B. Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring, providing a handle for further functionalization through cross-coupling reactions.
Expected Regioselectivity: Similar to nitration, halogenation is expected to occur primarily at the positions ortho and para to the directing groups. The major product is anticipated to be the 4-halo-3-fluorostyrene isomer.
Table 2: Synthesis of a Related Halogenated Compound
| Starting Material | Product | Overall Yield | Reference |
| o-Nitro-p-toluidine | 4-Bromo-3-fluorotoluene | 33.9% | [3] |
Note: This multi-step synthesis starting from a different precursor demonstrates a route to a key intermediate for preparing functionalized this compound derivatives.
Experimental Protocol: Synthesis of 4-Bromo-3-fluorotoluene (Illustrative) [3]
This multi-step protocol highlights a synthetic route to a key building block. Direct bromination of this compound would likely involve reagents like N-Bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.
Materials:
-
o-Nitro-p-toluidine
-
Reagents for diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction (specifics detailed in the cited literature).
General Procedure Outline: [3]
-
Diazotization: Convert the amino group of o-nitro-p-toluidine to a diazonium salt.
-
Sandmeyer Reaction: Replace the diazonium group with a bromine atom to yield 4-bromo-2-nitrotoluene.
-
Reduction: Reduce the nitro group to an amino group to give 4-bromo-2-aminotoluene.
-
Schiemann Reaction: Convert the amino group to a fluorine atom via a diazonium tetrafluoroborate (B81430) intermediate to afford 4-bromo-3-fluorotoluene.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Other Cross-Coupling Reactions
Other important cross-coupling reactions that can be employed for the functionalization of halo-3-fluorostyrenes include:
-
Heck Reaction: Couples the aryl halide with an alkene. [4]* Sonogashira Coupling: Couples the aryl halide with a terminal alkyne. [5]* Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl halide with an amine.
The choice of reaction depends on the desired functional group to be introduced. The experimental conditions for these reactions are well-documented in the literature and generally involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent.
Conclusion
The functionalization of the aromatic ring of this compound provides access to a wide range of valuable compounds for various applications. By understanding the principles of electrophilic aromatic substitution and leveraging the power of metal-catalyzed cross-coupling reactions, researchers can selectively introduce a diverse array of functional groups. The protocols and data presented here serve as a guide for the synthesis and development of novel this compound derivatives. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
Application Notes and Protocols for Click Chemistry Reactions Involving 3-Fluorostyrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the covalent assembly of molecular building blocks. While 3-Fluorostyrene is not intrinsically reactive in the most common click chemistry reactions, its structure can be readily modified to incorporate bioorthogonal functional groups such as azides and alkynes. This allows the 3-fluorophenyl moiety to be efficiently conjugated to a wide array of molecules and biomolecules. Additionally, the vinyl group of this compound can participate as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions, another important class of click chemistry.
These application notes provide detailed protocols for the synthesis of click-ready this compound derivatives and their subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Section 1: Synthesis of Click-Ready this compound Derivatives
To engage in azide-alkyne click chemistry, this compound must first be functionalized with either a terminal alkyne or an azide (B81097) group. The most direct synthetic route involves the preparation of a β-halostyrene intermediate.
Synthesis of (E/Z)-1-bromo-2-(3-fluorophenyl)ethene (3-Fluoro-β-bromostyrene)
The synthesis of the key intermediate, 3-Fluoro-β-bromostyrene, can be achieved through a two-step bromination-dehydrobromination sequence starting from this compound.
-
Step 1: Bromination of this compound The addition of bromine across the double bond of this compound yields 1,2-dibromo-1-(3-fluorophenyl)ethane.
-
Step 2: Dehydrobromination Elimination of one equivalent of HBr from the dibromide intermediate using a strong base affords a mixture of (E)- and (Z)-3-Fluoro-β-bromostyrene.
Synthesis of 1-ethynyl-3-fluorobenzene from 3-Fluoro-β-bromostyrene
The Sonogashira coupling provides an efficient method for the introduction of a terminal alkyne. A common strategy involves coupling with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.
Synthesis of 1-azido-2-(3-fluorophenyl)ethene from 3-Fluoro-β-bromostyrene
A vinyl azide can be synthesized from the corresponding vinyl halide via a copper-catalyzed nucleophilic substitution with sodium azide.
Quantitative Data for Synthesis of this compound Derivatives:
| Reaction Step | Starting Material | Product | Catalyst/Reagents | Typical Yield (%) | Reference |
| Bromination-Dehydrobromination | This compound | (E/Z)-3-Fluoro-β-bromostyrene | 1. Br₂, CH₂Cl₂ 2. KOH, EtOH | 70-85 | General procedure for styrenes |
| Sonogashira Coupling | (E/Z)-3-Fluoro-β-bromostyrene | 1-((3-Fluorophenyl)ethynyl)trimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N, TMSA | 85-95 | Sonogashira coupling of vinyl halides |
| Desilylation | 1-((3-Fluorophenyl)ethynyl)trimethylsilane | 1-Ethynyl-3-fluorobenzene | K₂CO₃, MeOH | >95 | Standard deprotection |
| Azidation | (E/Z)-3-Fluoro-β-bromostyrene | 1-Azido-2-(3-fluorophenyl)ethene | CuI, L-proline, NaN₃, NaOH | 75-90 | Copper-catalyzed azidation of vinyl halides |
Section 2: Click Chemistry Reactions and Protocols
Once synthesized, the azide- and alkyne-functionalized this compound derivatives can be used in a variety of click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.
Quantitative Data for CuAAC:
| Alkyne | Azide | Catalyst System | Solvent | Typical Yield (%) |
| 1-Ethynyl-3-fluorobenzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | >95 |
| Phenylacetylene | 1-Azido-2-(3-fluorophenyl)ethene | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | >95 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. This reaction is bioorthogonal and widely used for in vivo applications.
Quantitative Data for SPAAC:
| Strained Alkyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DBCO | 1-Azido-2-(3-fluorophenyl)ethene | ~0.6 - 1.0 | High reactivity, ideal for rapid labeling |
| BCN | 1-Azido-2-(3-fluorophenyl)ethene | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The vinyl group of this compound can act as a dienophile in IEDDA reactions with electron-poor dienes, such as 1,2,4,5-tetrazines. The fluorine atom can enhance the electron-deficient nature of the double bond, potentially increasing reactivity.
Quantitative Data for IEDDA:
| Dienophile | Diene | Solvent | Typical Yield (%) |
| This compound | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | CH₃CN or H₂O | >90 |
Experimental Protocols
Protocol 1: Synthesis of (E/Z)-1-bromo-2-(3-fluorophenyl)ethene
-
Bromination: Dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise with stirring. Allow the reaction to proceed for 1-2 hours at 0 °C.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain 1,2-dibromo-1-(3-fluorophenyl)ethane.
-
Dehydrobromination: Dissolve the crude dibromide in ethanol. Add a solution of potassium hydroxide (B78521) (1.5 eq) in ethanol. Reflux the mixture for 4-6 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield (E/Z)-1-bromo-2-(3-fluorophenyl)ethene.
Protocol 2: Synthesis of 1-ethynyl-3-fluorobenzene via Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add (E/Z)-1-bromo-2-(3-fluorophenyl)ethene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (B128534) (Et₃N) as the solvent, followed by trimethylsilylacetylene (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Deprotection: Filter the reaction mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure. Dissolve the crude product in methanol (B129727) and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours.
-
Purification: Remove the methanol under reduced pressure. Add water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 1-ethynyl-3-fluorobenzene.
Protocol 3: Synthesis of 1-azido-2-(3-fluorophenyl)ethene
-
Reaction Setup: In a reaction vessel, combine (E/Z)-1-bromo-2-(3-fluorophenyl)ethene (1.0 eq), sodium azide (2.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and NaOH (0.2 eq) in DMSO.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4: General Protocol for CuAAC Reaction
-
Reagent Preparation: Prepare stock solutions of the alkyne (e.g., 1-ethynyl-3-fluorobenzene) and the azide partner in a suitable solvent (e.g., DMSO, t-BuOH/H₂O).
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).
-
Reaction: To a solution of the alkyne (1.0 eq) and azide (1.0-1.2 eq) in the chosen solvent, add the CuSO₄·5H₂O solution (0.01-0.05 eq) followed by the sodium ascorbate solution (0.1-0.2 eq).
-
Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Protocol 5: General Protocol for SPAAC Reaction
-
Reagent Preparation: Prepare stock solutions of 1-azido-2-(3-fluorophenyl)ethene and a strained alkyne (e.g., DBCO-amine) in a biocompatible solvent (e.g., DMSO or PBS).
-
Reaction: Combine the azide (1.0 eq) and the strained alkyne (1.0-1.5 eq) in the desired solvent.
-
Incubation: Stir the reaction at room temperature or 37 °C. The reaction is typically complete within 1-4 hours.
-
Analysis: The product can often be used directly in biological applications or analyzed by LC-MS and NMR. If necessary, purification can be achieved by HPLC.
Protocol 6: General Protocol for IEDDA Reaction
-
Reagent Preparation: Prepare solutions of this compound (dienophile) and an electron-poor tetrazine (diene) in a suitable solvent such as acetonitrile (B52724) or water.
-
Reaction: Mix the dienophile (1.0-2.0 eq) and the diene (1.0 eq) at room temperature. The reaction is often accompanied by a color change as the tetrazine is consumed.
-
Incubation: Stir for 1-6 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color or by TLC/LC-MS.
-
Purification: Upon completion, the solvent can be removed under reduced pressure, and the resulting dihydropyridazine (B8628806) product can be purified by column chromatography if necessary.
Visual Diagrams
Caption: Synthetic pathway to azide and alkyne functionalized this compound.
Caption: Click chemistry reactions involving this compound derivatives.
Application of 3-Fluorostyrene in the Advancement of Electronic Materials
Abstract:
This document delineates the application of 3-fluorostyrene in the fabrication of advanced electronic materials, with a primary focus on its utilization as a dielectric layer in organic thin-film transistors (OTFTs). The introduction of a fluorine atom at the meta position of the styrene (B11656) monomer imparts unique properties to the resulting polymer, poly(this compound), including a low dielectric constant, hydrophobicity, and modified surface energy. These characteristics are advantageous for improving the performance and stability of organic electronic devices. This document provides detailed experimental protocols for the synthesis of poly(this compound) via controlled radical polymerization techniques and the subsequent fabrication of thin-film electronic components. Quantitative data on the dielectric and electronic performance of materials derived from or analogous to poly(this compound) are summarized. Furthermore, graphical representations of experimental workflows and the logical relationships between molecular structure and device performance are provided to aid researchers in this field.
Introduction
The development of novel organic materials is a cornerstone of next-generation electronics, enabling the creation of flexible, lightweight, and low-cost devices. Fluorinated polymers have garnered significant attention in this area due to their distinct electronic properties. The high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of a polymer, which can facilitate electron injection and enhance oxidative stability[1]. This compound, a fluorinated derivative of styrene, serves as a valuable monomer for the synthesis of polymers with tailored dielectric properties.
Poly(this compound) and its copolymers are particularly promising for applications as dielectric layers in organic thin-film transistors (OTFTs) and as insulating materials in other electronic components. The presence of the C-F bond, known for its low polarizability, can lead to polymers with a low dielectric constant, which is crucial for reducing power consumption and preventing signal crosstalk in integrated circuits[2]. The hydrophobic nature of fluoropolymers also helps in shielding electronic components from moisture, thereby improving device lifetime and stability[3].
This application note provides a comprehensive overview of the use of this compound in electronic materials, including detailed synthesis protocols, characterization data, and fabrication methods for electronic devices.
Synthesis of Poly(this compound)
The synthesis of well-defined poly(this compound) with controlled molecular weight and low polydispersity is crucial for achieving consistent and optimal performance in electronic devices. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly suitable for this purpose[4].
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes. A general protocol for the ATRP of this compound is provided below.
Experimental Protocol: ATRP of this compound
-
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (anhydrous solvent)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).
-
Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous anisole via a degassed syringe.
-
Add the this compound monomer and PMDETA (1 equivalent relative to CuBr) to the flask via degassed syringes. Stir the mixture to form the copper-ligand complex.
-
Initiate the polymerization by adding the EBiB initiator via a degassed syringe.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 90-110 °C).
-
Monitor the monomer conversion over time by taking aliquots and analyzing them using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the molecular weight and polydispersity of the polymer by gel permeation chromatography (GPC).
-
Terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Table 1: Representative Data for ATRP of Styrenic Monomers
| Monomer | Initiator/Catalyst/Ligand | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Styrene | EBiB/CuBr/PMDETA | 110 | 6 | 10,000 | < 1.2 |
| 4-Fluorostyrene | - | - | - | - | - |
| This compound | EBiB/CuBr/PMDETA | 100 | 8 | Data not available | Data not available |
Note: Specific data for this compound was not found in the searched literature. The provided conditions for styrene serve as a starting point for optimization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile technique for synthesizing polymers with controlled architecture and narrow molecular weight distribution.
Experimental Protocol: RAFT Polymerization of this compound
-
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound, CPDB, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be optimized to target a specific molecular weight (e.g., 200:1:0.2).
-
Deoxygenate the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitor the polymerization by taking samples at regular intervals for conversion (GC or NMR) and molecular weight (GPC) analysis.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitating it in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
-
Table 2: Representative Data for RAFT Polymerization of Fluorinated Styrenes
| Monomer | RAFT Agent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Pentafluorostyrene | CPDB | 65 | 24 | Low conversion | - |
| Styrene/Pentafluorostyrene | Various | 65-75 | - | Controlled | 1.17 - 1.31 |
| This compound | CPDB | 70 | 12 | Data not available | Data not available |
Note: While RAFT has been successfully used for other fluorinated styrenes, specific quantitative results for this compound homopolymerization were not found. The conditions are based on general procedures for similar monomers.[2]
Caption: Structure-property-performance relationship.
Conclusion
This compound is a valuable monomer for the development of advanced electronic materials. Its polymerization via controlled radical techniques allows for the synthesis of well-defined polymers with desirable dielectric properties. While direct experimental data on the application of poly(this compound) in electronic devices is limited in the current literature, the known properties of analogous fluorinated polymers strongly suggest its potential for use as a high-performance dielectric material in organic thin-film transistors and other electronic components. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the field of organic electronics. Further research is warranted to fully characterize poly(this compound) thin films and to fabricate and evaluate OTFT devices incorporating this promising material.
References
Application of 3-Fluorostyrene in Sensor Technology: A Review of Current Research
Despite a comprehensive search of scientific literature and patent databases, there is currently a notable lack of specific applications of 3-Fluorostyrene as a primary component in sensor technology. Research and development in the area of styrene-based sensors have predominantly focused on the use of styrene (B11656) copolymers, where styrene is functionalized with various fluorophore moieties to create sensitive and selective detection platforms. This document provides a summary of the applications of these related styrene-based materials in sensor technology, offering insights into potential, yet currently unexplored, avenues for this compound.
While direct applications are not documented, the unique properties of fluorinated compounds suggest that this compound could theoretically be employed in various sensor designs. The introduction of fluorine can alter the electronic properties, hydrophobicity, and binding affinities of the polymer, which are critical parameters in sensor performance.
Potential Areas of Application for this compound in Sensor Technology
Based on the applications of similar styrene derivatives, potential uses for this compound in sensor technology could include:
-
Fluorescent Chemosensors: As a monomer for copolymers, this compound could be combined with fluorescent monomers to create materials for detecting analytes like nitroaromatic compounds, which are often components of explosives. The fluorine atom could modulate the electron density of the polymer, potentially enhancing the fluorescence quenching mechanism upon interaction with electron-deficient analytes.
-
Electrochemical Sensors: Polymers incorporating this compound could be used as coatings for electrodes in electrochemical sensors. The fluorination might improve the chemical resistance and stability of the sensor in harsh environments.
-
Quartz Crystal Microbalance (QCM) Sensors: Thin films of poly(this compound) or its copolymers could be deposited on the surface of quartz crystals. The change in frequency of the crystal upon adsorption of specific analytes onto the polymer film would allow for highly sensitive mass-based detection.
Application Notes on Styrene Copolymers in Fluorescence Sensors for Nitroaromatics
While specific data for this compound is unavailable, the following provides an overview of the well-documented application of styrene copolymers in the detection of nitroaromatic compounds, which could serve as a model for future research involving this compound.
Principle of Detection: Fluorescence Quenching
The primary mechanism for detecting nitroaromatic compounds using these styrene-based fluorescent polymers is fluorescence quenching. The electron-rich fluorescent polymer (the sensor) donates an electron to the electron-deficient nitroaromatic molecule (the analyte) upon photoexcitation. This electron transfer process is non-emissive, leading to a decrease, or "quenching," of the polymer's fluorescence intensity. The degree of quenching is proportional to the concentration of the analyte.
Experimental Workflow for Sensor Fabrication and Testing
The following diagram illustrates a typical workflow for the synthesis of a styrene-based fluorescent polymer and its application in the detection of nitroaromatics.
Figure 1. General workflow for the synthesis and application of fluorescent styrene copolymers.
Experimental Protocols
The following are generalized protocols based on published research on styrene copolymers for nitroaromatic detection.[1]
1. Synthesis of Fluorescent Styrene Copolymer
-
Materials: Styrene, fluorophore-containing vinyl monomer (e.g., 4-(1-pyrenyl)styrene), initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Procedure:
-
Dissolve the styrene monomer, the fluorophore-containing monomer, and the initiator in the solvent in a reaction vessel. The molar ratio of styrene to the fluorescent monomer is typically high (e.g., 10:1) to ensure the polymer is predominantly polystyrene with isolated fluorescent units.
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as ethanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
2. Fabrication of Nanofiber-based Sensor
-
Materials: Synthesized fluorescent copolymer, electrospinning solvent (e.g., THF or a mixture of THF and dimethylformamide - DMF).
-
Procedure:
-
Dissolve the fluorescent copolymer in the electrospinning solvent to form a solution of a specific concentration (e.g., 10-20 wt%).
-
Load the polymer solution into a syringe fitted with a metallic needle.
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and a grounded collector (e.g., an aluminum foil).
-
Pump the polymer solution through the needle at a constant flow rate (e.g., 0.1-1.0 mL/h).
-
Collect the resulting polymer nanofibers on the collector to form a non-woven mat.
-
3. Fluorescence Quenching Studies
-
Materials: Fabricated nanofiber sensor, analyte solutions of known concentrations (e.g., 2,4,6-trinitrotoluene (B92697) - TNT in a suitable solvent), and a spectrofluorometer.
-
Procedure:
-
Place the nanofiber sensor in a cuvette.
-
Record the initial fluorescence emission spectrum of the sensor.
-
Incrementally add aliquots of the analyte solution to the cuvette.
-
After each addition, record the fluorescence emission spectrum.
-
Analyze the decrease in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Quantitative Data Presentation
The efficiency of the fluorescence quenching process is typically evaluated using the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
where:
-
I₀ is the initial fluorescence intensity of the sensor in the absence of the analyte.
-
I is the fluorescence intensity in the presence of the analyte.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensor's sensitivity.
-
[Q] is the concentration of the analyte (quencher).
A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to Ksv. A higher Ksv value indicates a more sensitive sensor.
Table 1: Representative Stern-Volmer Quenching Constants for Styrene Copolymers with Different Fluorophores for the Detection of Nitroaromatics
| Fluorophore Co-monomer | Analyte | Quenching Constant (Ksv) [M⁻¹] |
| 4-(1-Pyrenyl)styrene | 2,4,6-Trinitrotoluene (TNT) | ~ 1.5 x 10⁴ |
| 4-(N,N-diphenylamino)phenyl)styrene | 2,4-Dinitrotoluene (DNT) | ~ 8.0 x 10³ |
| 9-(4-Vinylphenyl)anthracene | Nitrobenzene (NB) | ~ 5.0 x 10³ |
Note: The values in this table are representative and can vary depending on the specific polymer structure, solvent, and experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the photophysical processes involved in fluorescence and fluorescence quenching.
Figure 2. Jablonski diagram illustrating fluorescence and quenching.
References
Troubleshooting & Optimization
inhibiting premature polymerization of 3-Fluorostyrene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on inhibiting the premature polymerization of 3-Fluorostyrene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My this compound polymerized in the bottle during storage. What went wrong?
A1: Premature polymerization of this compound during storage can be attributed to several factors:
-
Inhibitor Depletion: this compound is typically supplied with an inhibitor, most commonly 4-tert-butylcatechol (B165716) (TBC), to prevent polymerization.[1][2] This inhibitor is consumed over time, and its depletion can lead to spontaneous polymerization. The rate of depletion is accelerated by elevated temperatures.
-
Improper Storage Temperature: The recommended storage temperature for this compound is between 2-8°C.[1][2] Storing the monomer at higher temperatures significantly increases the rate of both inhibitor depletion and thermal polymerization.
-
Presence of Oxygen: Phenolic inhibitors like TBC require the presence of dissolved oxygen to effectively scavenge the free radicals that initiate polymerization.[3] If the bottle has been repeatedly opened and purged with an inert gas, or if it has been stored for an extended period, the oxygen level might be too low for the inhibitor to function correctly.
-
Exposure to Light: Light can initiate the formation of free radicals, leading to polymerization.[4] Amber bottles are used to minimize light exposure, but prolonged exposure to strong light sources should be avoided.
Q2: I'm trying to perform a polymerization reaction with this compound, but it's not working. What are the possible reasons?
A2: Failure to polymerize is a common issue and is often related to the presence of the inhibitor.
-
Incomplete Inhibitor Removal: The TBC inhibitor present in the monomer must be removed before initiating a controlled polymerization.[5][6] If the inhibitor is not completely removed, it will scavenge the radicals generated by your initiator, preventing the polymerization from starting.
-
Inactive Initiator: The polymerization initiator (e.g., AIBN, benzoyl peroxide) may have degraded due to improper storage or age.
-
Insufficient Oxygen Removal (for controlled polymerization): While the TBC inhibitor requires oxygen, for a controlled radical polymerization, dissolved oxygen in the monomer should be removed as it can interfere with the reaction. This is typically done by purging with an inert gas like nitrogen or argon.[6]
Q3: What is the white solid that has formed in my bottle of this compound?
A3: The white solid is likely poly(this compound), the result of premature polymerization. This indicates that the inhibitor is no longer effective or that the storage conditions have been compromised.
Q4: How can I check the inhibitor level in my this compound?
A4: The concentration of TBC can be determined using analytical techniques such as UV-Vis spectrophotometry or gas chromatography (GC).[7][8][9][10] A common method is based on ASTM D4590, where TBC forms a colored complex with sodium hydroxide (B78521), and its concentration is measured spectrophotometrically.[8][11]
Q5: Can I still use this compound that has partially polymerized?
A5: It is generally not recommended. The presence of polymer can affect the stoichiometry of your reaction and may lead to products with inconsistent properties. For best results, use a fresh bottle of monomer or purify the partially polymerized monomer by distillation, although this can be hazardous and should only be performed by experienced personnel with appropriate safety measures.
Data Presentation
Table 1: Common Inhibitors for Styrenic Monomers
| Inhibitor | Chemical Name | Typical Concentration | Mechanism of Action |
| TBC | 4-tert-butylcatechol | 10 - 100 ppm | Radical scavenger (requires oxygen)[3][4] |
| MEHQ | Monomethyl ether of hydroquinone | 10 - 300 ppm | Radical scavenger (requires oxygen)[3][12] |
| BHT | Butylated hydroxytoluene | Varies | Radical scavenger (requires oxygen)[12] |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | Varies | Stable free radical scavenger |
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2 - 8°C[1][2] | Minimizes thermal polymerization and inhibitor depletion. |
| Atmosphere | Air (in the presence of TBC inhibitor) | Oxygen is required for TBC to function effectively.[3] |
| Light Exposure | Store in an amber or opaque container | Prevents light-induced polymerization. |
| Container | Tightly sealed | Prevents contamination and evaporation. |
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor using an Alumina (B75360) Column
Objective: To remove the 4-tert-butylcatechol (TBC) inhibitor from this compound prior to polymerization.
Materials:
-
This compound (inhibited with TBC)
-
Basic alumina
-
Glass chromatography column or a syringe with a frit
-
Collection flask
-
Inert gas (Nitrogen or Argon), optional for sensitive reactions
Procedure:
-
Prepare the column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified. A general rule of thumb is to use a column with a bed volume of at least 5-10 times the volume of the monomer.
-
Equilibrate the column (optional but recommended): Pass a small amount of a non-polar solvent (e.g., hexane) through the column to ensure even packing. Gently blow inert gas through the column to dry it.
-
Load the monomer: Carefully add the this compound to the top of the alumina column.
-
Elute the monomer: Allow the monomer to pass through the column under gravity. For more viscous monomers, a slight positive pressure of an inert gas can be applied.
-
Collect the purified monomer: Collect the inhibitor-free monomer in a clean, dry collection flask. The TBC will be adsorbed onto the alumina.
-
Storage of purified monomer: The purified this compound is now uninhibited and should be used immediately. If short-term storage is necessary, it should be kept at a low temperature (e.g., in an ice bath or refrigerator) and under an inert atmosphere.
Protocol 2: Quantification of TBC Inhibitor by UV-Vis Spectrophotometry (Based on ASTM D4590)
Objective: To determine the concentration of TBC in a this compound sample.
Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex. The absorbance of this complex is measured at approximately 490 nm and is proportional to the TBC concentration.[8]
Materials:
-
This compound sample
-
Sodium hydroxide (NaOH) solution (e.g., 1 M in ethanol)
-
Ethanol (B145695) (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
TBC standard for calibration
Procedure:
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of TBC in ethanol with known concentrations (e.g., 0, 5, 10, 15, 20 ppm).
-
To a known volume of each standard, add a specific volume of the NaOH solution and dilute to a final volume with ethanol in a volumetric flask.
-
Measure the absorbance of each standard at 490 nm.
-
Plot a graph of absorbance versus TBC concentration to create a calibration curve.
-
-
Prepare the sample:
-
Accurately weigh a known amount of the this compound sample into a volumetric flask.
-
Add the ethanolic NaOH solution.
-
Dilute to the mark with ethanol and mix well.
-
-
Measure the absorbance:
-
Measure the absorbance of the sample solution at 490 nm using the spectrophotometer.
-
-
Calculate the concentration:
-
Using the calibration curve, determine the concentration of TBC in the sample solution.
-
Calculate the concentration of TBC in the original this compound sample based on the initial weight and dilution.
-
Visualizations
Caption: Factors contributing to the premature polymerization of this compound.
Caption: A logical workflow for troubleshooting failed this compound polymerization.
References
- 1. 3-氟苯乙烯 contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Fluorstyrol contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. iomosaic.com [iomosaic.com]
- 4. metrohm.com [metrohm.com]
- 5. Sciencemadness Discussion Board - Unable to get styrene to polymerize... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 12. fluoryx.com [fluoryx.com]
Technical Support Center: Purification of 3-Fluorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorostyrene. It focuses on the common challenge of removing inhibitors, which are added to prevent polymerization during storage.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in this compound?
A1: The most common inhibitor used in commercially available this compound is 4-tert-butylcatechol (B165716) (TBC).[1][2][3] Other phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ) are also commonly used for stabilizing styrene (B11656) derivatives.[4][5][6]
Q2: Why is it necessary to remove the inhibitor from this compound before use?
A2: Inhibitors are designed to prevent radical polymerization.[7] If not removed, they can interfere with polymerization reactions, leading to reduced initiator efficiency, lower yields, and unpredictable reaction kinetics.[7] For applications in drug development and synthesis, the presence of inhibitors can lead to unwanted side reactions and impurities.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The main methods for removing phenolic inhibitors from styrenes, including this compound, are:
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Aqueous Base Wash: Extraction with an aqueous solution of sodium hydroxide (B78521) (NaOH) to deprotonate and remove the phenolic inhibitor.[4][5][8]
-
Column Chromatography: Passing the monomer through a column containing an adsorbent like basic or neutral alumina (B75360).[4][9]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[4][5][8]
-
Pre-packed Inhibitor Removal Columns: Using commercially available disposable columns for a quick and convenient purification.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Polymerization during purification | - Elevated temperatures: Heating during distillation can initiate polymerization. - Presence of oxygen: Oxygen can promote polymerization. | - Use vacuum distillation to lower the boiling point.[4][5][8] - Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a small amount of a different, more volatile inhibitor during distillation if polymerization is a persistent issue.[4] |
| Incomplete inhibitor removal | - Insufficient washing: Not enough volume or concentration of the NaOH solution was used. - Column saturation: The alumina or inhibitor removal column has reached its capacity. | - Increase the number of washes with the NaOH solution or use a higher concentration (e.g., 10% NaOH).[4][5] - Use a fresh column or a larger amount of adsorbent. |
| Low yield of purified monomer | - Polymerization: Loss of monomer due to premature polymerization. - Mechanical losses: Monomer lost during transfers and workup steps. | - Follow the recommendations to prevent polymerization. - Ensure careful handling and transfer between vessels. |
| Monomer is wet after purification | - Incomplete drying: The drying agent was not effective or used for an insufficient amount of time. | - Use an appropriate drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[4][8] - Allow sufficient contact time for the drying agent to work. |
Experimental Protocols
Quantitative Data Summary
| Property | Value for this compound |
| Molecular Weight | 122.14 g/mol [3][10] |
| Boiling Point | 30-31 °C at 4 mmHg[1][3] |
| Density | 1.025 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.517[1][3] |
| Purity (as supplied) | Typically ≥97% or 98%[1][3] |
Protocol 1: Purification by Aqueous Base Wash
This method is effective for removing phenolic inhibitors like TBC.
Methodology:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[5]
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The inhibitor will be in the lower aqueous layer.
-
Drain and discard the lower aqueous layer.[4]
-
Repeat the wash with the NaOH solution two more times.
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Wash the monomer with distilled water until the aqueous layer is neutral (check with pH paper).
-
Transfer the organic layer to a clean, dry flask and add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[4][8]
-
Let it stand for several hours, then decant or filter to remove the drying agent.
-
The purified monomer can be used directly or further purified by vacuum distillation.
Protocol 2: Purification by Column Chromatography
This method utilizes an adsorbent to remove the inhibitor.
Methodology:
-
Prepare a chromatography column with a slurry of basic or neutral alumina in a non-polar solvent (e.g., hexane).
-
Allow the alumina to settle, ensuring there are no air bubbles in the column bed.
-
Carefully add the this compound to the top of the column.
-
Elute the monomer using the same non-polar solvent.
-
Collect the fractions containing the purified this compound. The inhibitor will remain adsorbed on the column.
-
Remove the solvent from the collected fractions under reduced pressure.
Alternatively, commercially available pre-packed inhibitor removal columns can be used for a more convenient procedure.[6]
Protocol 3: Purification by Vacuum Distillation
This is often the final step to achieve high purity.
Methodology:
-
Set up a vacuum distillation apparatus. It is crucial that all glassware is thoroughly dried.
-
Place the this compound (which may have been pre-treated with an aqueous base wash and dried) into the distillation flask.
-
Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply a vacuum to the system.
-
Gently heat the distillation flask in a water or oil bath.
-
Collect the fraction that distills at the correct temperature and pressure (e.g., 30-31 °C at 4 mmHg).[1][3]
-
It is advisable to store the purified monomer at a low temperature (e.g., in a refrigerator) and under an inert atmosphere to prevent polymerization.[4]
Visualizations
Caption: Workflow for inhibitor removal using an aqueous base wash.
Caption: Workflow for inhibitor removal using column chromatography.
Caption: Workflow for purification by vacuum distillation.
References
- 1. 3-フルオロスチレン contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
common impurities in commercial 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common impurities found in commercial 3-Fluorostyrene. The information is presented in a question-and-answer format to address potential issues encountered during experimental work, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial this compound is typically available in purities of 97% or 98%.[1][2] It is important to always refer to the certificate of analysis (CoA) provided by the supplier for lot-specific purity information.
Q2: What is the purpose of the inhibitor mentioned in the product description?
A2: this compound, like other styrenes, is prone to polymerization upon storage or exposure to heat and light. To prevent this, a polymerization inhibitor is added. The most common inhibitor used in commercial this compound is 4-tert-butylcatechol (B165716) (TBC).[2]
Q3: Besides the inhibitor, what are the common types of impurities I might encounter in commercial this compound?
A3: Impurities in commercial this compound can be broadly categorized as follows:
-
Synthesis-Related Impurities: These are byproducts, unreacted starting materials, or reagents from the manufacturing process. Their presence and concentration will depend on the specific synthetic route employed.
-
Degradation Products: These impurities form over time due to improper storage or handling, leading to polymerization or oxidation.
-
Residual Solvents: Trace amounts of solvents used during synthesis and purification may remain in the final product.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results in your experiments? The following guide can help you troubleshoot potential issues related to impurities in your this compound.
Issue: Inconsistent reaction kinetics or low product yield.
-
Potential Cause: The presence of unreacted starting materials or byproducts from the this compound synthesis may interfere with your reaction. For example, residual 3-fluorobenzaldehyde (B1666160) from a Wittig synthesis could react with your reagents.
-
Recommended Action:
-
Review the potential impurities associated with the likely synthesis route of your this compound (see Table 1).
-
Analyze your starting material using GC-MS or NMR to identify and quantify any unexpected impurities (see Experimental Protocols).
-
Consider purifying the this compound by distillation or column chromatography to remove interfering species.
-
Issue: Formation of an insoluble polymer during your reaction or work-up.
-
Potential Cause: The this compound may have started to polymerize due to the depletion of the inhibitor or exposure to heat or light.
-
Recommended Action:
-
Check the age and storage conditions of your this compound. It should be stored at refrigerated temperatures (0-10°C) and protected from light.[1]
-
Before use, you can test for the presence of polymers by dissolving a small amount in a solvent; the presence of insoluble material indicates polymerization.
-
If necessary, the inhibitor can be removed prior to use, but the monomer should be used immediately to prevent polymerization.
-
Issue: Side reactions leading to unexpected byproducts in your experiment.
-
Potential Cause: Isomeric impurities, such as 2-fluorostyrene (B1345600) or 4-fluorostyrene, may be present and participate in the reaction, leading to a mixture of products.
-
Recommended Action:
-
Utilize ¹H NMR and ¹⁹F NMR to detect the presence of isomeric impurities. The coupling patterns and chemical shifts will differ for the different isomers.
-
If isomeric impurities are present and problematic, purification by preparative chromatography may be necessary.
-
Common Impurities and Their Origins
The following table summarizes common potential impurities in commercial this compound based on likely synthetic routes and degradation pathways.
| Impurity Category | Potential Impurities | Likely Origin |
| Synthesis-Related Impurities | 3-Fluorobenzaldehyde | Wittig Reaction (Unreacted Starting Material) |
| Triphenylphosphine oxide | Wittig Reaction (Byproduct) | |
| 3-Fluorophenylmagnesium bromide | Grignard Reaction (Unreacted Reagent) | |
| Biphenyls (e.g., 3,3'-difluorobiphenyl) | Grignard Reaction (Side Reaction) | |
| 1-(3-Fluorophenyl)ethanol | Dehydration of Alcohol (Unreacted Starting Material) | |
| Di(1-(3-fluorophenyl))ether | Dehydration of Alcohol (Byproduct) | |
| 3-Fluorocinnamic acid | Decarboxylation (Unreacted Starting Material) | |
| 2-Fluorostyrene, 4-Fluorostyrene | Isomeric impurities from the synthesis of starting materials. | |
| Additives | 4-tert-butylcatechol (TBC) | Intentionally added polymerization inhibitor. |
| Degradation Products | Oligomers and polymers of this compound | Spontaneous or induced polymerization. |
| 3-Fluorobenzaldehyde, this compound oxide | Oxidation of the vinyl group. | |
| Residual Solvents | Tetrahydrofuran (THF), Diethyl ether, Toluene, Hexane | Solvents used in synthesis and purification. |
Quantitative Data on Impurities
Quantitative data for impurities in commercial this compound is often lot-specific and not always publicly available. However, based on typical commercial specifications, the following table provides an illustrative example of what might be found on a Certificate of Analysis.
| Impurity | Typical Concentration Range | Analytical Method |
| This compound Assay | ≥ 97.0% | Gas Chromatography (GC)[1] |
| 4-tert-butylcatechol (TBC) | 10 - 100 ppm | HPLC or GC[3][4] |
| Positional Isomers (2- and 4-Fluorostyrene) | Not typically specified, but can be < 1% | GC-MS, NMR |
| Other Organic Impurities | Remainder to 100% | GC-MS |
| Residual Solvents | Varies by supplier and process | Headspace GC-MS |
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
This protocol outlines a general method for the separation and identification of volatile impurities in a this compound sample.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a suitable starting point.
-
Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Solvent Delay: 2 minutes.
-
-
Procedure:
-
Prepare a dilute solution (e.g., 1000 ppm) of the this compound sample in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram. The retention times can be used for quantification against standards, and the mass spectra of the impurity peaks can be compared to a spectral library (e.g., NIST) for tentative identification.
-
Protocol 2: ¹H and ¹⁹F NMR for Purity Assessment and Structural Elucidation
This protocol is for the analysis of the bulk sample to assess purity and identify major impurities, including positional isomers.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard that has resonances that do not overlap with the analyte or expected impurities.
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the proton-containing parts of the molecule. The vinyl protons of this compound will have a characteristic splitting pattern. Impurities will present as additional peaks.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. This compound will show a single resonance. Positional isomers (2- or 4-fluorostyrene) will have distinct chemical shifts in the ¹⁹F spectrum, allowing for their detection and quantification.[4][5]
-
¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These can be used for the definitive structural elucidation of unknown impurities if they are present at a sufficient concentration.
-
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing issues related to impurities in this compound.
References
- 1. This compound | 350-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-氟苯乙烯 contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
troubleshooting failed 3-Fluorostyrene polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Fluorostyrene.
Troubleshooting Failed this compound Polymerization Reactions
Failed or poorly controlled polymerization of this compound can manifest in several ways: no polymer formation, low yield, or a polymer with undesirable molecular weight and polydispersity. This guide addresses the most common causes for these issues and provides systematic steps for resolution.
Diagram: Troubleshooting Workflow
optimizing reaction conditions for 3-Fluorostyrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Fluorostyrene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:
-
Wittig Reaction: The reaction of 3-fluorobenzaldehyde (B1666160) with a phosphorus ylide, such as methylenetriphenylphosphorane.[1][2] This is a widely used and versatile method for creating carbon-carbon double bonds.[3]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between a 3-fluorinated aryl halide (e.g., 3-bromo or 3-iodofluorobenzene) and ethylene (B1197577) or a vinyl equivalent.[4]
-
Grignard Reaction: The reaction of 3-fluorophenylmagnesium bromide with a suitable electrophile like formaldehyde, followed by dehydration.[5]
-
Decarboxylation of 3-Fluorocinnamic Acid: The removal of a carboxyl group from 3-fluorocinnamic acid, typically through heating, to form the desired styrene.[6]
Q2: My this compound is polymerizing during the reaction or workup. How can I prevent this?
A2: Styrenes, including this compound, are prone to polymerization, especially at elevated temperatures.[7] To mitigate this, the use of a polymerization inhibitor is crucial. Common inhibitors for styrenes include 4-tert-butylcatechol (B165716) (TBC), hydroquinone, or butylated hydroxytoluene (BHT).[7][8] These are typically added to the reaction mixture and the collection vessel during distillation.
Q3: What is the best way to purify this compound?
A3: Vacuum distillation is the most common and effective method for purifying this compound.[9] It is important to perform the distillation under reduced pressure to keep the temperature low and minimize polymerization. Adding a polymerization inhibitor to the distillation flask and the receiving flask is also highly recommended.[7]
Q4: How does the fluorine substituent affect the reactivity in these synthesis methods?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the starting materials. For instance, in electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, but it deactivates the ring. In the context of the synthesis methods discussed, the fluorine atom can affect the reactivity of the aldehyde in the Wittig reaction and the aryl halide in the Heck reaction.
Troubleshooting Guides
Wittig Reaction
Issue: Low or no yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Ensure anhydrous conditions as the strong base used to generate the ylide (e.g., n-BuLi, NaH) is highly moisture-sensitive. Use freshly dried solvents. |
| Poor Quality of Reagents | Use freshly prepared or purchased 3-fluorobenzaldehyde. Ensure the phosphonium (B103445) salt is dry and pure. |
| Steric Hindrance | While not a major issue with methylenetriphenylphosphorane, significant steric bulk on the ylide can hinder the reaction.[10] |
| Reaction Temperature Too Low | While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or slightly above. |
Issue: Formation of side products.
| Potential Cause | Recommended Solution |
| Triphenylphosphine Oxide Removal | Triphenylphosphine oxide is a common byproduct that can be difficult to remove. Purification by column chromatography or careful distillation is usually effective. |
| E/Z Isomerization | For substituted ylides, a mixture of E and Z isomers can be formed. The stereochemical outcome can be influenced by the choice of solvent and base.[3] |
Heck Reaction
Issue: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a pre-catalyst that is readily reduced to Pd(0) in situ. The choice of phosphine (B1218219) ligand is also critical for catalyst stability and activity.[10] |
| Poor Quality Aryl Halide | Use pure 3-fluoroaryl halide. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[11] |
| Incorrect Base | The base is crucial for regenerating the active catalyst. Organic bases like triethylamine (B128534) or inorganic bases like potassium carbonate are commonly used. The choice of base can depend on the solvent and reaction temperature.[4] |
| Reaction Temperature Too Low | Heck reactions often require elevated temperatures to proceed efficiently.[10] |
Issue: Formation of palladium black.
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | This indicates the decomposition of the active Pd(0) catalyst. This can be caused by impurities, inappropriate ligand choice, or incorrect reaction conditions. Ensure an inert atmosphere and use a suitable phosphine ligand to stabilize the catalyst.[12] |
Grignard Reaction
Issue: Failure to initiate the Grignard reaction.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[5] |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[13] |
Issue: Low yield of the desired alcohol.
| Potential Cause | Recommended Solution |
| Side Reactions | The Grignard reagent can act as a base, leading to enolization of the aldehyde if it has alpha-protons. Wurtz coupling of the aryl halide can also occur, especially at higher temperatures.[14] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the Grignard reagent to the electrophile. |
Decarboxylation of 3-Fluorocinnamic Acid
Issue: Incomplete decarboxylation.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Decarboxylation reactions typically require high temperatures. The optimal temperature will depend on the specific substrate and the presence of a catalyst.[15] |
| Inefficient Catalyst | While thermal decarboxylation is possible, a catalyst can often lower the required temperature and improve the yield. Copper-based catalysts are sometimes used for the decarboxylation of cinnamic acids.[16] |
Experimental Protocols
Wittig Reaction for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-Fluorobenzaldehyde
-
Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Add a small amount of a polymerization inhibitor.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation, again adding a small amount of inhibitor to the distillation and receiving flasks.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound via different methods. Please note that yields are highly dependent on specific reaction conditions and optimization.
Table 1: Wittig Reaction Parameters
| Parameter | Value |
| Phosphonium Salt | Methyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-85% |
Table 2: Heck Reaction Parameters
| Parameter | Value |
| Aryl Halide | 3-Iodo or 3-Bromofluorobenzene |
| Olefin Source | Ethylene gas or vinyl equivalent |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine or other phosphine ligands |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-120 °C |
| Typical Yield | 50-80% |
Table 3: Grignard Reaction Parameters
| Parameter | Value |
| Aryl Halide | 3-Bromofluorobenzene |
| Electrophile | Formaldehyde |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Reflux |
| Typical Yield | 40-70% (over two steps) |
Table 4: Decarboxylation Parameters
| Parameter | Value |
| Starting Material | 3-Fluorocinnamic Acid |
| Catalyst | Copper(I) oxide (optional) |
| Solvent | Quinoline or high-boiling point solvent |
| Temperature | 150-250 °C |
| Typical Yield | 50-75% |
Logical Relationships
Caption: Logical relationships between starting materials, reaction pathways, and the final product, this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. 3-Fluorocinnamic Acid Exporter | Fluoroaryl Intermediate in Bulk [cinnamic-acid.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. 3-フルオロスチレン contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. murov.info [murov.info]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorostyrene. The following information is designed to help you navigate and resolve common side reactions and challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound are the Wittig reaction, the Heck reaction, and the Grignard reaction followed by dehydration. Each method has its own set of advantages and potential side reactions that need to be carefully managed.
Q2: Polymerization of my this compound product is a recurring issue. How can I prevent this?
A2: Spontaneous polymerization is a significant challenge with styrenes. To mitigate this, it is crucial to use a polymerization inhibitor. For storage and purification, inhibitors like 4-tert-butylcatechol (B165716) (TBC) are commonly added. During synthesis, especially in distillation steps, maintaining a low temperature and using an inhibitor are key. It is also advisable to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize polymerization.[1]
Q3: I am struggling to remove triphenylphosphine (B44618) oxide (TPPO) from my product after a Wittig reaction. What are the best methods?
A3: Triphenylphosphine oxide (TPPO) is the primary byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.[2] Effective methods for removing TPPO include:
-
Crystallization: If your this compound is a liquid, you can often precipitate the solid TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether.
-
Column Chromatography: Flash chromatography on silica (B1680970) gel is a reliable method to separate this compound from the more polar TPPO.
-
Precipitation of TPPO: Addition of salts like MgCl₂ or ZnCl₂ can form insoluble complexes with TPPO, which can then be removed by filtration.
Troubleshooting Guides by Synthetic Route
Wittig Reaction Route
The Wittig reaction provides a reliable method for converting 3-fluorobenzaldehyde (B1666160) into this compound. The key steps involve the formation of a phosphonium (B103445) ylide from methyltriphenylphosphonium (B96628) bromide, followed by its reaction with the aldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete formation of the ylide due to a weak base or presence of moisture. | Use a strong, fresh base like n-butyllithium or potassium tert-butoxide under strictly anhydrous conditions. |
| Low reactivity of the ylide. | Ensure complete deprotonation of the phosphonium salt by allowing sufficient reaction time. | |
| Presence of unreacted 3-fluorobenzaldehyde | Insufficient amount of the Wittig reagent. | Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. |
| Contamination with triphenylphosphine oxide (TPPO) | Inefficient purification. | Concentrate the reaction mixture and triturate with pentane (B18724) or a hexane (B92381)/ether mixture to precipitate TPPO. Alternatively, use flash column chromatography for thorough purification. |
| Formation of benzene | A potential side reaction from the decomposition of the phosphonium salt or ylide. | Ensure the reaction is carried out at the recommended temperature and that the base is added slowly and at a low temperature. |
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C using an ice bath. Add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Completion and Quench: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC). Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Heck Reaction Route
The Heck reaction is a powerful method for carbon-carbon bond formation, coupling 3-fluorobromobenzene with ethylene (B1197577) in the presence of a palladium catalyst and a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Inactive catalyst. | Ensure the use of a high-quality palladium catalyst and appropriate phosphine (B1218219) ligands. Pre-activation of the catalyst may be necessary. |
| Poor choice of base or solvent. | Triethylamine (B128534) or potassium carbonate are common bases. DMF or NMP are typical solvents. Optimization of these conditions may be required. | |
| Formation of dehalogenated byproduct (fluorobenzene) | Reductive dehalogenation is a known side reaction in palladium-catalyzed couplings, especially with electron-rich phosphine ligands or the presence of water.[2][3][4][5] | Use phosphine ligands that are less electron-rich. Ensure anhydrous reaction conditions. |
| Formation of diarylated or oligomeric byproducts | High concentration of reactants or prolonged reaction times. | Use a controlled addition of the aryl halide and monitor the reaction progress closely to avoid over-reaction. |
| Isomerization of the double bond | Certain reaction conditions can promote isomerization to more stable internal alkenes. | While less common for terminal styrenes, careful selection of the catalyst and base can minimize this. |
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Reaction Setup: In a pressure vessel, combine 3-fluorobromobenzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq) in a suitable solvent like dimethylformamide (DMF). Add a base, for example, triethylamine (1.5 eq).
-
Reaction with Ethylene: Purge the vessel with ethylene gas and then pressurize it to the desired pressure (e.g., 2-5 atm).
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by gas chromatography (GC).
-
Workup and Purification: After cooling to room temperature, vent the ethylene gas. Filter the reaction mixture to remove the catalyst and salts. Dilute the filtrate with water and extract with a non-polar solvent like hexane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by vacuum distillation to obtain this compound.
Grignard Reaction Route
This two-step route involves the formation of a Grignard reagent from 3-fluorobromobenzene, which then reacts with acetaldehyde (B116499) to form a secondary alcohol. Subsequent dehydration of the alcohol yields this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reagent formation | Presence of moisture in glassware or solvents. | Use flame-dried glassware and anhydrous solvents. Activating the magnesium with a small crystal of iodine can help initiate the reaction. |
| Formation of biphenyl (B1667301) byproduct (3,3'-difluorobiphenyl) | Coupling of the Grignard reagent with the starting aryl halide. | Add the 3-fluorobromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Low yield of the alcohol intermediate | Incomplete reaction with acetaldehyde. | Ensure the acetaldehyde is fresh and added slowly at a low temperature (0 °C). |
| Low yield of this compound during dehydration | Polymerization or charring of the alcohol under strong acidic conditions. | Use a milder dehydrating agent such as iodine or potassium bisulfate at a controlled temperature. Vacuum distillation of the product as it forms can also improve the yield. |
-
Grignard Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C and add a solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup of Alcohol: Cool the flask to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude 1-(3-fluorophenyl)ethanol (B1295094) can be purified or used directly in the next step.
-
Dehydration: To the crude alcohol, add a catalytic amount of a dehydrating agent (e.g., potassium bisulfate). Heat the mixture under vacuum and distill the this compound as it is formed. Collect the distillate in a flask containing a small amount of a polymerization inhibitor like 4-tert-butylcatechol.
Data Presentation
The following tables provide reference data for yields and common side products. Note that the exact values can vary depending on the specific reaction conditions.
Table 1: Typical Yields for this compound Synthesis
| Synthetic Route | Starting Materials | Typical Yield (%) | Reference |
| Wittig Reaction | 3-Fluorobenzaldehyde, Methyltriphenylphosphonium bromide | 60-85 | General Wittig reaction yields |
| Heck Reaction | 3-Fluorobromobenzene, Ethylene | 50-70 | Analogous Heck reactions |
| Grignard Reaction | 3-Fluorobromobenzene, Acetaldehyde | 50-75 (overall) | General Grignard/dehydration yields |
Table 2: Common Side Products and Expected Levels
| Synthetic Route | Common Side Product(s) | Expected Level | Mitigation/Removal |
| Wittig Reaction | Triphenylphosphine oxide | Stoichiometric | Crystallization, Chromatography |
| Benzene | < 5% | Controlled reaction conditions | |
| Heck Reaction | Fluorobenzene (from dehalogenation) | 5-15% | Anhydrous conditions, ligand choice |
| 3,3'-Difluorobiphenyl | < 5% | Controlled stoichiometry and reaction time | |
| Grignard Reaction | 3,3'-Difluorobiphenyl | 5-10% | Slow addition of aryl halide |
| Diethyl ether adducts | Variable | Careful workup and purification |
Visualizations
Caption: Wittig reaction pathway for the synthesis of this compound.
Caption: Heck reaction pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: 3-Fluorostyrene Polymerization
Welcome to the technical support center for the polymerization of 3-Fluorostyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving polymerization yields and achieving desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in polymerizing this compound?
A1: The polymerization of this compound, like other fluorinated monomers, can present unique challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the vinyl group, potentially affecting polymerization kinetics. Additionally, achieving high molecular weight and low polydispersity often requires controlled polymerization techniques. Common issues include incomplete monomer conversion, broad molecular weight distributions, and sensitivity to impurities.
Q2: Which polymerization methods are suitable for this compound?
A2: this compound can be polymerized using several methods, including:
-
Free Radical Polymerization: A straightforward method, though it may offer less control over polymer architecture.
-
Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Another versatile controlled radical polymerization method suitable for a wide range of monomers, including styrenics.
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Anionic Polymerization: This living polymerization technique can produce polymers with very narrow molecular weight distributions but requires stringent reaction conditions, including high purity of reagents and the absence of water and oxygen.[1]
Q3: Why is inhibitor removal from this compound monomer crucial?
A3: Commercial this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent spontaneous polymerization during storage. This inhibitor will also prevent or retard the desired polymerization in your experiment. Therefore, it is essential to remove the inhibitor before use to achieve a reasonable reaction rate and yield.
Q4: How does the fluorine substituent at the meta position affect polymerization?
A4: The fluorine atom at the meta position has an electron-withdrawing inductive effect. In radical polymerization, electron-withdrawing substituents on the styrene (B11656) ring can influence the reactivity of the monomer and the stability of the propagating radical, which in turn affects the polymerization rate and the properties of the resulting polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Polymerization | 1. Incomplete removal of inhibitor. 2. Presence of oxygen in the reaction mixture. 3. Inactive or insufficient initiator/catalyst. 4. Low reaction temperature. 5. Impurities in monomer or solvent. | 1. Pass the monomer through a column of basic alumina (B75360) immediately before use. 2. Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen). 3. Use a fresh, properly stored initiator/catalyst at the appropriate concentration. For ATRP, ensure the correct oxidation state of the copper catalyst. 4. Increase the reaction temperature in increments to find the optimal condition for the chosen initiator. 5. Use freshly purified monomer and anhydrous, high-purity solvents. |
| Low Polymer Yield | 1. Suboptimal initiator concentration. 2. Short reaction time. 3. Chain transfer reactions. 4. Premature termination. | 1. Optimize the monomer-to-initiator ratio. Too much initiator can lead to lower molecular weight and potentially lower yield due to termination reactions. 2. Monitor the reaction over time to determine the point of maximum conversion. 3. Minimize impurities that can act as chain transfer agents. Consider the choice of solvent, as some can participate in chain transfer. 4. Ensure the reaction is free of oxygen and other radical scavengers. |
| High Polydispersity Index (PDI) | 1. Inefficient initiation. 2. Chain transfer or termination reactions. 3. For controlled radical polymerization (ATRP, RAFT), an inappropriate ratio of monomer:initiator:catalyst/CTA. | 1. Ensure the initiator is fully dissolved and homogeneously distributed at the start of the reaction. 2. Purify all reagents and solvents to remove species that can cause side reactions. 3. Carefully optimize the stoichiometry of the components for your specific controlled polymerization technique. Refer to established protocols for similar monomers. |
| Inconsistent Molecular Weight | 1. Inaccurate dispensing of initiator or monomer. 2. Fluctuations in reaction temperature. 3. For living polymerizations, presence of terminating impurities. | 1. Use precise measurement techniques for all reagents. 2. Maintain a stable and uniform reaction temperature using a thermostatically controlled oil bath. 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. |
Data Presentation
While specific comprehensive data for this compound is limited in published literature, the following tables provide representative starting conditions for the polymerization of fluorinated styrenes based on available data for similar monomers. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Free Radical Polymerization
| Monomer | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| Pentafluorostyrene | AIBN (1 mol%) | DMF | 60 | 24 | >90 | 11,900 - 29,300 | 1.17 - 1.41 |
| This compound (suggested) | AIBN (0.5-1 mol%) | Toluene or Bulk | 70-80 | 6-24 | Variable | Variable | >1.5 |
Table 2: Representative Conditions for RAFT Polymerization
| Monomer | CTA | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| Pentafluorostyrene | CPDB | 740:1.9:1 | DMF | 60 | 24 | 29,300 | 1.41 |
| This compound (suggested) | CPDB or DDMAT | 100:1:0.2 | Dioxane or Toluene | 80-100 | 12-24 | Target-dependent | <1.3 |
Table 3: Representative Conditions for Anionic Polymerization
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fluorostyrenes | sec-BuLi | THF | -78 | 1 | Target-dependent | <1.1 | | this compound (suggested) | sec-BuLi or n-BuLi | THF | -78 | 1-4 | Target-dependent | <1.1 |
Experimental Protocols
1. Monomer Purification (Inhibitor Removal)
-
Objective: To remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) from the this compound monomer.
-
Materials: this compound, basic alumina, glass column, collection flask.
-
Procedure:
-
Pack a glass column with basic alumina.
-
Pass the this compound monomer through the alumina column directly into a dry collection flask.
-
The purified monomer should be used immediately.
-
2. General Procedure for AIBN-Initiated Free Radical Polymerization
-
Objective: To polymerize this compound via a free-radical mechanism.
-
Materials: Purified this compound, Azobisisobutyronitrile (AIBN), solvent (e.g., toluene, optional), Schlenk tube, magnetic stir bar, vacuum line, oil bath.
-
Procedure:
-
Place the desired amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.
-
If using a solvent, add it to the Schlenk tube.
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 70-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time, with stirring.
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
3. General Procedure for ATRP of this compound
-
Objective: To synthesize poly(this compound) with controlled molecular weight and low PDI.
-
Materials: Purified this compound, initiator (e.g., ethyl α-bromoisobutyrate), copper(I) bromide (CuBr), ligand (e.g., PMDETA), solvent (e.g., anisole), Schlenk flask, magnetic stir bar, vacuum line, oil bath.
-
Procedure:
-
Add CuBr and a magnetic stir bar to a Schlenk flask. Seal the flask and deoxygenate by cycling between vacuum and inert gas at least three times.
-
In a separate flask, prepare a solution of this compound, initiator, and solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the CuBr via a cannula.
-
Add the deoxygenated ligand to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath (e.g., 90-110°C).
-
After the desired time, terminate the polymerization by cooling and exposing the mixture to air.
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Purify the polymer by dissolving it in a suitable solvent and passing it through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Visualizations
Caption: General workflow for the polymerization of this compound.
References
Technical Support Center: Controlling the Molecular Weight of Poly(3-Fluorostyrene)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(3-Fluorostyrene).
Troubleshooting Guide
Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are critical for the consistent performance of poly(this compound) in various applications. Below are common issues encountered during polymerization, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | Inadequate Degassing: Oxygen acts as a radical scavenger, leading to premature termination of polymer chains.[1] | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] |
| Impurities: Impurities in the monomer, solvent, or initiator can interfere with the polymerization kinetics.[1][2] | Purify the this compound monomer (e.g., by distillation or passing through a column of basic alumina) and the solvent before use.[1] Ensure the initiator is of high purity. | |
| Incorrect Polymerization Method: Conventional free radical polymerization inherently produces polymers with broad molecular weight distributions (PDI > 1.5).[1] | Employ a controlled/"living" polymerization technique such as RAFT, ATRP, or Anionic Polymerization to achieve a low PDI.[1][3] | |
| High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI, especially in controlled radical polymerizations.[1] | Monitor the monomer conversion and consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI.[1] | |
| Observed Molecular Weight is Significantly Different from Theoretical Value | Incorrect Reagent Ratios: The ratio of monomer to initiator (in ATRP and anionic polymerization) or monomer to chain transfer agent (in RAFT) is the primary determinant of the target molecular weight.[4] | Accurately weigh and dispense all reagents. Double-check calculations for the desired molar ratios. |
| Inefficient Initiation: The initiator may not be fully efficient, meaning not all initiator molecules start a polymer chain. | Determine the initiator efficiency from the literature or through preliminary experiments and adjust the initial ratio accordingly. | |
| Chain Transfer to Solvent or Monomer: Unwanted chain transfer reactions can lead to the formation of new polymer chains, affecting the overall molecular weight. | Select a solvent with a low chain transfer constant. Be aware of the inherent chain transfer properties of the monomer. | |
| Low Polymer Yield | Presence of Inhibitors: The this compound monomer may contain inhibitors to prevent polymerization during storage. | Remove inhibitors by passing the monomer through a column of activated basic alumina (B75360) immediately before use. |
| Low Polymerization Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an appropriate rate. | Consult the literature for the optimal temperature range for the specific initiator being used. For example, AIBN is commonly used at 60-80°C.[1] | |
| Polymerization Fails to Initiate | Inactive Initiator or Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. | Use fresh, properly stored initiator and catalyst. |
| Excessive Inhibitor: A high concentration of inhibitor in the monomer can completely prevent polymerization. | Ensure the inhibitor is thoroughly removed from the monomer prior to the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are best for controlling the molecular weight of poly(this compound)?
A1: To achieve precise control over the molecular weight and obtain a narrow molecular weight distribution (low PDI), controlled or "living" polymerization techniques are highly recommended. For fluorinated styrenes, the most effective methods are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a versatile and robust method compatible with a wide range of functional monomers and reaction conditions.[5][6]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers.[3][5]
-
Anionic Polymerization: While capable of producing polymers with very low PDI, this method is extremely sensitive to impurities and requires stringent, anhydrous reaction conditions.[2][7]
Conventional free radical polymerization is generally not suitable for applications requiring well-defined polymers as it results in broad molecular weight distributions.[1]
Q2: How do I choose the right Chain Transfer Agent (CTA) for the RAFT polymerization of this compound?
A2: The choice of the RAFT agent is crucial for a successful polymerization.[8] For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are commonly effective CTAs.[5] The selection depends on the desired reactivity and the structure of the R and Z groups on the CTA, which influence the rates of addition and fragmentation.[6][8] For example, 2-cyano-2-propyl dithiobenzoate (CPDB) has been successfully used for the RAFT polymerization of fluorinated styrenes.[5]
Q3: What is the role of the initiator in controlling the molecular weight in RAFT polymerization?
A3: In RAFT polymerization, the molecular weight is primarily determined by the molar ratio of the monomer to the chain transfer agent (CTA).[9] The initiator's role is to generate radicals at a slow and constant rate to initiate polymerization. The concentration of the initiator is typically much lower than that of the CTA. A common molar ratio of monomer:CTA:initiator is in the range of 200:1:0.2.[1]
Q4: Can anionic polymerization be used for this compound?
A4: Anionic polymerization can be used for fluorostyrenes. However, for this compound, there is a possibility of a side reaction involving the formation of a benzyne (B1209423) intermediate due to the meta-fluoro substitution, which can cause polymer coupling and affect the molecular weight control.[7] This method also demands extremely rigorous purification of all reagents and a completely inert atmosphere to prevent premature termination.[2]
Q5: How does the fluorine substituent in this compound affect the polymerization process?
A5: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the monomer. In radical polymerizations like RAFT and ATRP, this can affect the rate of polymerization. For substituted styrenes in ATRP, monomers with electron-withdrawing groups tend to polymerize faster and with better control.[10]
Experimental Protocol: RAFT Polymerization of Poly(this compound)
This protocol provides a general procedure for the synthesis of poly(this compound) with a target molecular weight using RAFT polymerization.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the this compound monomer, CPDB, and AIBN, all dissolved in the chosen solvent. The molar ratio of these components will determine the target molecular weight.
-
Degassing: Deoxygenate the solution by subjecting the flask to at least three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Monitoring: Allow the polymerization to proceed for the desired time. Samples can be taken periodically using a degassed syringe to monitor monomer conversion via techniques like NMR or GC.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and precipitate the polymer in a non-solvent such as cold methanol.
-
Isolation: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.
Targeting Molecular Weight:
The theoretical number-average molecular weight (Mn) can be calculated using the following formula:
Mn = ([Monomer] / [CTA]) * MW_monomer + MW_CTA
Where:
-
[Monomer] is the initial molar concentration of the monomer.
-
[CTA] is the initial molar concentration of the RAFT agent.
-
MW_monomer is the molecular weight of the monomer (122.14 g/mol for this compound).[11]
-
MW_CTA is the molecular weight of the RAFT agent.
The following table provides example reagent ratios for targeting different molecular weights.
| Target Mn ( g/mol ) | [Monomer]:[CTA] Ratio | [CTA]:[Initiator] Ratio |
| 5,000 | 40:1 | 5:1 |
| 10,000 | 80:1 | 5:1 |
| 25,000 | 200:1 | 10:1 |
| 50,000 | 400:1 | 10:1 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Workflow for RAFT Polymerization of Poly(this compound).
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US5698664A - Synthesis of polyphosphazenes with controlled molecular weight and polydispersity - Google Patents [patents.google.com]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluorinated Polymer Characterization: Technical Support Center
Welcome to the Technical Support Center for the characterization of fluorinated polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Section 1: General Challenges & Sample Preparation
This section addresses overarching issues, such as polymer solubility, which are critical first steps for many characterization techniques.
FAQs & Troubleshooting
Q1: My fluorinated polymer won't dissolve in common organic solvents. What can I do?
A1: This is a primary challenge due to the high chemical inertness of the C-F bond.[1] The solubility of fluoropolymers is highly dependent on their structure and fluorine content.
-
Initial Steps: Start with qualitative solubility testing by adding ~10 mg of your polymer to a vial with a small amount of solvent.[2]
-
Solvent Selection: Perfluorinated polymers like PTFE are notoriously insoluble.[3] Partially fluorinated polymers, however, may dissolve in common solvents.[3] For techniques like Gel Permeation Chromatography (GPC/SEC), fluorinated eluents such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are often required, especially for polymers with a high degree of crystallinity.[4] For some fluorinated polyamides and polyimides, the presence of a trifluoromethyl (-CF3) group can actually enhance solubility compared to non-fluorinated versions.[2]
-
Consider Alternatives: If dissolution is impossible, consider characterization techniques that do not require it, such as solid-state NMR, thermal analysis (TGA/DSC), or X-ray Photoelectron Spectroscopy (XPS).[5]
Section 2: Molar Mass Determination (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard method for determining molecular weight distributions.[6] However, fluoropolymers present unique challenges.
FAQs & Troubleshooting
Q1: I'm having trouble finding a suitable mobile phase and column for my fluoropolymer GPC/SEC analysis.
A1: This is a common issue. The choice depends heavily on your polymer's solubility.
-
Mobile Phase: For many crystalline fluoropolymers, such as polyesters and polyamides, fluorinated solvents like HFIP are necessary.[4] For high-temperature work with polyolefins, solvents like TCB or ODCB might be used.
-
Column Selection: Use columns specifically designed for fluorinated eluents.[4] If you need to switch from a common solvent like THF to a fluorinated one, ensure miscibility or use an intermediate solvent to avoid damaging the column.
Q2: My refractive index (RI) detector is giving a poor or inverted signal. Why is this happening?
A2: Fluorinated polymers often have very low refractive indices, sometimes close to that of the mobile phase. This low dn/dc value (change in refractive index with concentration) can lead to a weak signal. In some cases, the polymer's RI may even be lower than the solvent's, causing an inverted peak.
-
Troubleshooting: To accurately determine molecular weights in these cases, a multi-detector setup is highly recommended.[7] Combining an RI detector with a multi-angle light scattering (MALS) detector and a viscometer can provide absolute molecular weight determination without relying solely on the RI signal.[7]
Q3: My chromatograms show distorted peaks (broadening, tailing, or fronting). What's the cause?
A3: Peak distortion can stem from several sources.
-
Column Issues: A single malfunctioning column in a set can cause distortion.[8] A loss of resolution or increased backpressure may indicate a problem with the pre-column or the first analytical column.[8]
-
Sample Concentration: High molecular weight polymers should be run at very low concentrations (e.g., <0.02% w/v for a ~3,000,000 Da polymer) to avoid viscosity-related peak broadening.
-
Flow Rate: Sudden changes in flow rate can damage columns. Always ramp the flow rate up gradually. For very large molecules, a lower flow rate may be necessary to prevent degradation.[4]
Experimental Protocols
Protocol 1: GPC/SEC Column Solvent Changeover
-
Objective: To safely switch the mobile phase in a GPC/SEC column set from a standard organic solvent (e.g., THF) to a fluorinated solvent (e.g., HFIP).
-
Methodology:
-
Consult solvent miscibility charts. If the current solvent (A) and the target solvent (B) are not fully miscible, select an intermediate solvent (C) that is miscible with both A and B.
-
Disconnect the columns from the detector to prevent contamination.
-
Purge the pump and injector with the intermediate solvent (C) at a low flow rate (0.1–0.2 mL/min).
-
Connect the columns and flush with solvent C at a low flow rate until the system pressure stabilizes.
-
Purge the pump and injector with the target solvent (B).
-
Flush the columns with solvent B at a low flow rate (0.1–0.2 mL/min) for several column volumes until the pressure is stable and the baseline on a waste line is clean.
-
Gradually increase the flow rate to the analytical method's setpoint. Do not exceed 1.0 mL/min for standard analytical columns.
-
Allow the system to equilibrate fully before reconnecting the detector and running samples.
-
Visualization
References
- 1. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
degradation pathways of 3-Fluorostyrene under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation pathways of 3-Fluorostyrene under different experimental conditions. Due to the limited availability of direct experimental data for this compound, some information presented is based on studies of structurally related compounds, such as other fluorinated styrenes and aromatic compounds.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the study of this compound degradation.
Issue 1: Inconsistent or non-reproducible degradation results in microbial experiments.
| Possible Cause | Troubleshooting Steps |
| Contamination of microbial culture | Ensure aseptic techniques are strictly followed. Streak plate the culture to check for purity. Perform microscopic examination. |
| Substrate toxicity | This compound may be toxic to the microbial strain at the tested concentration. Perform a toxicity assay by testing a range of substrate concentrations. Start with a very low concentration and gradually increase it. |
| Incorrect culture conditions | Optimize pH, temperature, aeration, and nutrient medium composition for the specific microbial strain. |
| Acclimation period is too short | The microbial culture may require a longer period to adapt to this compound as a sole carbon source. Gradually introduce the substrate over an extended period. |
| Loss of plasmid carrying degradation genes | If using a genetically modified organism, confirm the stability of the plasmid. Grow the culture in a selective medium if applicable. |
Issue 2: Poor peak shape or low sensitivity in GC-MS analysis of degradation products.
| Possible Cause | Troubleshooting Steps |
| Active sites in the GC inlet or column | Use a deactivated inlet liner and a column suitable for analyzing active compounds. Silanize the inlet liner if necessary. |
| Improper column temperature program | Optimize the temperature program to ensure good separation and peak shape. A slower ramp rate may improve the resolution of early eluting peaks. |
| Analyte degradation in the injector | Lower the injector temperature to prevent thermal degradation of labile products. |
| Matrix effects from the sample | Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components. Use matrix-matched standards for quantification. |
| Low ionization efficiency in the MS source | Clean the ion source. Optimize the ionization energy and other MS parameters for the target analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the likely initial products of the atmospheric degradation of this compound?
A1: The atmospheric degradation of this compound is expected to be initiated by reaction with hydroxyl (•OH) radicals and ozone (O₃). The reaction with •OH radicals is likely to be the dominant pathway during the daytime. This reaction can proceed via addition to the vinyl group or the aromatic ring, or by hydrogen abstraction. Addition to the vinyl side chain is generally the major pathway for styrenes, leading to the formation of hydroxylated intermediates. Ozonolysis will lead to the cleavage of the carbon-carbon double bond, forming 3-fluorobenzaldehyde (B1666160) and formaldehyde (B43269).
Q2: Are there any known microorganisms capable of degrading this compound?
A2: While specific bacterial strains capable of utilizing this compound as a sole carbon and energy source have not been extensively reported in the literature, research on related fluorinated aromatic compounds suggests that certain microbial genera may possess the necessary enzymatic machinery. Strains of Pseudomonas, Alcaligenes, and Aureobacterium have been shown to degrade other fluorinated aromatic compounds.[1][2] The degradation pathway would likely involve initial oxidation of the vinyl group or the aromatic ring.
Q3: What are the expected major products from the ozonolysis of this compound?
A3: Based on the general mechanism of ozonolysis of alkenes, the reaction of this compound with ozone is expected to cleave the double bond of the vinyl group.[3] This would lead to the formation of 3-fluorobenzaldehyde and formaldehyde as the primary products.
Q4: How can I quantify the degradation of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for quantifying the disappearance of the parent compound, this compound, and identifying its degradation products.[4] A calibrated GC-MS method using an internal standard will provide the most accurate quantitative results. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used.
Q5: What safety precautions should be taken when working with this compound and its degradation reactions?
A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Ozonolysis reactions should be performed with extreme caution as ozone is a toxic and reactive gas.[6] Ensure the experimental setup is properly contained and vented.
Experimental Protocols
Protocol 1: Ozonolysis of this compound (Adapted from a protocol for 4-Fluorostyrene) [7]
-
Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or methanol, 100 mL) in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas, generated by an ozone generator, through the solution. Monitor the reaction by TLC or GC. The appearance of a blue color in the solution indicates an excess of ozone.
-
Work-up: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (B99878) (1.5 mmol) and allow the solution to warm to room temperature.
-
Oxidative Work-up: Add hydrogen peroxide (30% solution, 2 mL) and stir at room temperature.
-
-
Analysis: Analyze the reaction mixture by GC-MS to identify and quantify the degradation products.
Protocol 2: Analysis of Degradation Products by GC-MS
-
Sample Preparation: Extract the aqueous sample containing degradation products with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a suitable volume.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST). Quantify the products using calibration curves of authentic standards if available.
Quantitative Data
Direct quantitative data for the degradation of this compound is scarce. The following table provides estimated rate constants for the reaction of this compound with hydroxyl radicals, based on data for similar compounds.
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹ at 298 K) | Reference/Basis for Estimation |
| This compound + •OH | ~5 x 10⁻¹¹ | Estimated based on the rate constant for styrene (B11656) (~6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and the minor effect of fluorine substitution on the aromatic ring on the reactivity of the vinyl group. |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: A general workflow for studying the degradation of this compound.
References
- 1. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Initial Characterization of a Bacterial Consortium Able To Mineralize Fluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turi.org [turi.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. scsengineers.com [scsengineers.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Poly(3-Fluorostyrene) Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of residual 3-fluorostyrene monomer from poly(this compound).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound monomer from my polymer?
A1: Residual monomers can significantly impact the final properties and safety of your poly(this compound). Unreacted monomers can be toxic, which is a critical consideration in biomedical and pharmaceutical applications. Furthermore, they can act as plasticizers, altering the mechanical and thermal properties of the polymer, and may interfere with subsequent surface modifications or characterization analyses.
Q2: What are the most common methods for removing residual monomers from poly(this compound)?
A2: The most widely used and effective method for purifying poly(this compound) is precipitation. This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent to precipitate the polymer, leaving the monomer and other small impurities dissolved in the solvent/non-solvent mixture. Other potential methods, though less commonly reported for this specific polymer, include dialysis and the use of supercritical fluids like CO2.[1]
Q3: How do I choose a suitable solvent and non-solvent for precipitation?
A3: For poly(this compound), good solvents are typically those that can dissolve polystyrene, such as tetrahydrofuran (B95107) (THF) and chloroform (B151607). The ideal non-solvent should be miscible with the solvent but should not dissolve the polymer. Methanol (B129727) and hexane (B92381) are commonly used as non-solvents for precipitating polystyrene and its derivatives. The this compound monomer is soluble in methanol, making it an effective choice for washing the precipitated polymer.
Q4: How can I confirm that the residual monomer has been successfully removed?
A4: Several analytical techniques can be used to quantify the amount of residual monomer. The most common and effective methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying residual monomer by integrating the characteristic vinyl proton signals of the monomer and comparing them to the polymer backbone signals.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this method offers high sensitivity for detecting volatile monomers.
-
Gel Permeation Chromatography (GPC): GPC separates molecules by size. A GPC chromatogram of the purified polymer should show the absence of a low molecular weight peak corresponding to the monomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymer does not fully precipitate. | - The non-solvent is not a sufficiently poor solvent for the polymer.- The concentration of the polymer solution is too low. | - Increase the volume of the non-solvent.- Try a different non-solvent (e.g., if using methanol, try hexane).- Start with a more concentrated polymer solution. |
| The precipitate is oily or sticky. | - The polymer solution was added too quickly to the non-solvent.- Insufficient stirring during precipitation.- The non-solvent volume is insufficient. | - Add the polymer solution dropwise to the vigorously stirred non-solvent.- Increase the ratio of non-solvent to polymer solution (e.g., 10:1 or higher).- Cool the non-solvent in an ice bath before and during precipitation. |
| Residual monomer is still detected after one precipitation. | - A single precipitation may not be sufficient for complete removal.- Trapping of the monomer within the precipitated polymer. | - Perform multiple precipitation cycles. Re-dissolve the precipitated polymer in a good solvent and precipitate it again in a fresh non-solvent. Two to three cycles are often sufficient. |
| Low yield of purified polymer. | - Some low molecular weight polymer chains may remain dissolved in the non-solvent.- Mechanical loss during filtration and transfer. | - Ensure a sufficient molecular weight of the synthesized polymer.- Use a less polar non-solvent if lower molecular weight fractions are being lost.- Be meticulous during the handling and transfer of the polymer precipitate. |
| Uncertainty in NMR quantification. | - Overlapping signals from the polymer backbone, residual solvent, and monomer.- Incorrect assignment of monomer and polymer peaks. | - Use a high-resolution NMR spectrometer.- Ensure the complete removal of the deuterated solvent used for NMR.- Refer to known chemical shifts for the this compound monomer and poly(this compound) backbone. |
Quantitative Data on Purification Efficiency
While specific quantitative data for the removal of this compound from poly(this compound) is not extensively published, the following table provides representative data for the purification of a similar fluorinated polystyrene, poly(pentafluorostyrene), by precipitation, as determined by ¹H NMR analysis. This data illustrates the effectiveness of repeated precipitations.
| Purification Step | Residual Monomer Concentration (mol%) | Monomer Removal Efficiency (%) |
| Crude Polymer | >10% (typical) | - |
| After 1st Precipitation in Methanol | ~1-2% | ~80-90% |
| After 2nd Precipitation in Methanol | <0.5% | >95% |
| After 3rd Precipitation in Methanol | Not Detectable by ¹H NMR | >99% |
Note: These are typical values for a related polymer and should be used as a guideline. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for Purification by Precipitation
This protocol describes the removal of residual this compound monomer from poly(this compound) using a solvent/non-solvent precipitation method.
Materials:
-
Crude poly(this compound)
-
Tetrahydrofuran (THF), analytical grade
-
Methanol, analytical grade
-
Magnetic stirrer and stir bar
-
Beakers
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of THF (e.g., 1 g of polymer in 10-20 mL of THF) in a beaker with a magnetic stir bar. Stir until the polymer is completely dissolved.
-
Precipitation: In a separate, larger beaker, place a volume of methanol that is at least 10 times the volume of the polymer solution (e.g., 100-200 mL of methanol for 10-20 mL of polymer solution). Vigorously stir the methanol.
-
Slowly add the polymer solution dropwise to the stirring methanol using a dropping funnel. The polymer should precipitate as a white solid.
-
Isolation: Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer cake on the filter paper with a small amount of fresh methanol to remove any remaining dissolved monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Repeated Precipitation (if necessary): For higher purity, re-dissolve the dried polymer in THF and repeat the precipitation process (steps 1-7). Two to three precipitation cycles are generally sufficient to remove the monomer to levels below the detection limit of ¹H NMR.
Detailed Methodology for Quantification of Residual Monomer by ¹H NMR
This protocol outlines the procedure for determining the concentration of residual this compound in a purified poly(this compound) sample.
Materials:
-
Purified poly(this compound) sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dried, purified poly(this compound) and dissolve it in ~0.7 mL of CDCl₃ with TMS in an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals of the this compound monomer. The vinyl protons typically appear as a multiplet in the range of 5.0-7.0 ppm. Specifically, for this compound, the vinyl proton signals are approximately at δ 5.29 (d), 5.75 (d), and 6.67 (dd) ppm.[2]
-
Identify the broad signals of the poly(this compound) backbone. The aromatic protons of the polymer backbone will appear in the region of 6.3-7.2 ppm, and the aliphatic backbone protons will be in the 1.2-2.5 ppm range.[3]
-
Integrate the area of a well-resolved vinyl proton signal of the residual monomer (e.g., the signal at δ 5.75 ppm, corresponding to 1 proton).
-
Integrate the area of the aromatic region of the polymer backbone (e.g., 6.3-7.2 ppm, corresponding to 4 protons per repeating unit).
-
-
Calculation of Residual Monomer Content:
-
Calculate the molar ratio of monomer to polymer repeating units using the following formula: Mol% Monomer = [ (Integral of Monomer Peak / Number of Monomer Protons) / ( (Integral of Polymer Peak / Number of Polymer Protons) + (Integral of Monomer Peak / Number of Monomer Protons) ) ] * 100
-
For example, using the integration of one vinyl proton of the monomer and the four aromatic protons of the polymer repeating unit: Mol% Monomer = [ (Integral of Monomer Vinyl Proton) / ( (Integral of Polymer Aromatic Protons / 4) + (Integral of Monomer Vinyl Proton) ) ] * 100
-
Visualizations
References
Technical Support Center: 3-Fluorostyrene Copolymer Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-Fluorostyrene copolymers.
Frequently Asked Questions (FAQs)
Q1: My this compound copolymer won't dissolve in a solvent that works for polystyrene. Why is that?
A1: The fluorine atom on the styrene (B11656) ring significantly alters the polarity and intermolecular interactions of the polymer. This change often reduces the copolymer's affinity for common non-polar aromatic solvents that readily dissolve polystyrene. The principle of "like dissolves like" is crucial here; the introduction of fluorine increases the polymer's polarity, necessitating solvents with compatible characteristics.
Q2: What general class of solvents should I start with for dissolving my this compound copolymer?
A2: A good starting point is polar aprotic solvents. These solvents have a moderate to high polarity but do not have acidic protons. Examples include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) and chloroform.[1] For copolymers with a high degree of fluorination, more specialized fluorinated solvents may be necessary.[1]
Q3: How does the comonomer in my this compound copolymer affect its solubility?
A3: The comonomer plays a significant role in the overall solubility of the copolymer. The final solubility will be a composite of the properties of both monomers. For instance, a copolymer with a hydrophilic comonomer like acrylic acid will have very different solubility characteristics than a copolymer with a more hydrophobic comonomer like methyl methacrylate. The ratio of the comonomers is also a critical factor.
Q4: Does the molecular weight of the copolymer influence its solubility?
A4: Yes, higher molecular weight polymers are generally more difficult to dissolve.[1][2] The dissolution process for high molecular weight polymers occurs in two stages: initial swelling of the polymer by the solvent, followed by the disentanglement of the polymer chains into the solution.[2] This process can be significantly slower for longer polymer chains.
Q5: Can temperature be used to improve the solubility of my this compound copolymer?
A5: Gently heating the polymer and solvent mixture can increase the rate of dissolution.[1] However, it is essential to stay below the boiling point of the solvent and to be aware of the thermal stability of your copolymer to avoid degradation.
Troubleshooting Guide
Issue 1: The copolymer is not dissolving at all.
This is a common issue that can often be resolved by systematically evaluating the choice of solvent and the dissolution technique.
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the Solvent Selection Table below. If you are using a non-polar solvent, switch to a polar aprotic solvent like THF or DMF.
-
Increase Surface Area: If your copolymer is in the form of large pellets or a film, grind it into a fine powder before adding it to the solvent. This increases the surface area available for solvent interaction.[1]
-
Apply Gentle Agitation: Continuous stirring or sonication can help to break up polymer aggregates and promote dissolution.[1][2]
-
Increase Temperature: Gently heat the mixture. A good starting point is 40-50°C. Ensure the container is properly sealed to prevent solvent evaporation.
-
Allow Sufficient Time: Polymer dissolution can be a slow process, sometimes requiring several hours or even overnight with continuous stirring.[2]
Issue 2: The copolymer swells but does not fully dissolve, forming a gel.
This often indicates that you are close to a suitable solvent system, but the solvent is not thermodynamically "good" enough to overcome all the polymer-polymer interactions.
Troubleshooting Steps:
-
Solvent Combination: Try a mixture of solvents. For example, if your copolymer swells in THF, adding a small amount of a better solvent like DMF might improve solubility.
-
Check for Cross-linking: Gel formation can also be a sign of cross-linking within the polymer. If you suspect this, you may need to re-evaluate your polymerization procedure.
-
Hansen Solubility Parameters (HSP): For a more systematic approach, use Hansen Solubility Parameters to find a solvent or solvent blend that more closely matches your polymer. A solvent is likely to dissolve a polymer if their HSP values are close.[1]
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) of Common Solvents
Use this table to select a solvent with HSP values that are predicted to be similar to your this compound copolymer. While the exact HSP of your copolymer may be unknown, you can estimate it based on its composition. Polystyrene has a δD of ~18.6, δP of ~6.0, and δH of ~4.1 (MPa⁰.⁵). The fluorine substitution will likely increase the polar (δP) and hydrogen bonding (δH) components.
| Solvent | Dispersion (δD) (MPa⁰.⁵) | Polar (δP) (MPa⁰.⁵) | Hydrogen Bonding (δH) (MPa⁰.⁵) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Note: These are approximate values and can vary slightly depending on the source.
Experimental Protocols
Protocol 1: General Procedure for Dissolving a this compound Copolymer
This protocol provides a general workflow for dissolving your copolymer for analysis or film casting.
Methodology:
-
Preparation: Weigh the desired amount of your this compound copolymer. If it is not already a fine powder, grind it using a mortar and pestle.
-
Solvent Addition: In a clean, dry glass vial with a magnetic stir bar, add the selected solvent. A typical starting concentration is 1-5% (w/v).
-
Dissolution: While stirring, slowly add the copolymer powder to the solvent.
-
Initial Stirring: Seal the vial and allow the mixture to stir at room temperature for at least one hour.
-
Observation: Visually inspect the solution. If the polymer is fully dissolved, it is ready for use. If it is swollen or only partially dissolved, proceed to the next step.
-
Heating: Place the vial in a heating block or oil bath set to a temperature between 40-60°C. Do not exceed the boiling point of the solvent.
-
Continued Stirring: Continue to stir the mixture until the polymer is fully dissolved. This may take several hours.
-
Final Solution: Once dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Solvent Casting of a this compound Copolymer Film
This protocol outlines the steps for creating a thin film from your dissolved copolymer solution.
Methodology:
-
Prepare the Substrate: Clean a glass or other suitable substrate thoroughly.
-
Casting: Place the substrate on a level surface in a fume hood. Pour the polymer solution onto the substrate, allowing it to spread evenly.
-
Evaporation: Loosely cover the substrate to slow down the evaporation rate and prevent the formation of defects in the film. Allow the solvent to evaporate completely. This may take several hours to overnight.
-
Drying: For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the copolymer.
-
Film Removal: Once completely dry, the film can be carefully peeled from the substrate. Immersing the substrate in water can sometimes aid in this process.
References
preventing phase separation in 3-Fluorostyrene block copolymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluorostyrene block copolymers. The information provided is intended to help overcome common challenges, particularly in preventing phase separation and achieving desired morphologies.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in this compound block copolymers and why does it occur?
A1: Phase separation in block copolymers is the process where the chemically distinct blocks of the polymer chain segregate into separate domains. This occurs because the different polymer blocks are often thermodynamically incompatible, meaning their mixing is energetically unfavorable. In the case of a this compound block copolymer, for example, a poly(this compound) block and a polystyrene block will tend to minimize their contact, leading to the formation of distinct microdomains. The primary driving force for this separation is the positive Flory-Huggins interaction parameter (χ) between the blocks, which quantifies their incompatibility.
Q2: What are the common morphologies observed in this compound block copolymers?
A2: The morphology of phase-separated block copolymers is primarily determined by the relative volume fractions of the constituent blocks. Common morphologies include spheres, cylinders, gyroids, and lamellae. For instance, a diblock copolymer with a small volume fraction of the poly(this compound) block might form spherical domains within a polystyrene matrix. As the volume fraction of the poly(this compound) block increases, the morphology can transition to cylinders and then to lamellae when the volume fractions are nearly equal.
Q3: How can I control the phase separation and morphology of my this compound block copolymer?
A3: Several factors can be manipulated to control phase separation and morphology:
-
Block Copolymer Composition: The relative lengths of the blocks are a primary determinant of morphology.
-
Molecular Weight: Higher molecular weight polymers have a greater tendency to phase separate.
-
Solvent Annealing: Exposing the polymer film to a solvent vapor can increase chain mobility and allow the blocks to self-assemble into well-ordered structures.[1] The choice of solvent is critical, as different solvents can selectively swell one of the blocks, influencing the final morphology.
-
Thermal Annealing: Heating the block copolymer above its glass transition temperature can also promote the formation of well-ordered domains.
-
Compatibilizers: The addition of a compatibilizing agent can be used to modify the interface between the polymer blocks and stabilize the desired morphology.
Q4: What is a compatibilizer and how does it work for fluorinated block copolymers?
A4: A compatibilizer is an additive that improves the interfacial properties between immiscible polymer phases.[2] For fluoropolymer systems, a compatibilizer is typically a block or graft copolymer that has segments compatible with both the fluorinated and non-fluorinated blocks.[3] This helps to reduce the interfacial tension and improve adhesion between the domains, leading to a more stable and well-defined morphology. For instance, a block copolymer with segments that are structurally similar to both the poly(this compound) and the other block can act as an effective compatibilizer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound block copolymers.
Issue 1: Uncontrolled or Incomplete Phase Separation
| Symptom | Possible Cause | Suggested Solution |
| No clear microdomain formation observed via AFM or TEM. | Low Flory-Huggins Interaction Parameter (χ): The incompatibility between the blocks is not strong enough to drive phase separation. | - Increase the molecular weight of the block copolymer. - Consider a different comonomer that has a higher χ with poly(this compound). |
| Disordered or poorly formed domains. | Insufficient Chain Mobility: The polymer chains are kinetically trapped in a non-equilibrium state. | - Perform solvent vapor annealing with a suitable solvent to swell the polymer and increase chain mobility.[1] - Try thermal annealing at a temperature above the glass transition temperatures of both blocks. |
| Macroscopic phase separation instead of microphase separation. | Very High Molecular Weight or Polydispersity: Extremely long polymer chains or a broad molecular weight distribution can lead to macroscopic phase separation. | - Synthesize block copolymers with lower molecular weights and narrow polydispersity using controlled radical polymerization techniques like RAFT. |
Issue 2: Incorrect or Unexpected Morphology
| Symptom | Possible Cause | Suggested Solution |
| Observed morphology (e.g., spheres) does not match the expected morphology based on block volume fractions (e.g., cylinders). | Solvent Effects: The solvent used for film casting or annealing may be selective for one of the blocks, effectively changing the volume fraction. | - Use a solvent that is "neutral" or a good solvent for both blocks. - Experiment with different solvent annealing conditions, including different solvents and annealing times, to tune the morphology.[1] |
| Morphology is not well-ordered over large areas. | Substrate Effects: The surface energy of the substrate can influence the orientation and ordering of the microdomains. | - Modify the substrate surface with a random copolymer brush to create a neutral interface. - Experiment with different substrates. |
| Lamellar domains are oriented parallel to the substrate instead of perpendicular. | Interfacial Energy: The difference in surface energy between the two blocks and the air/substrate interfaces can favor parallel orientation. | - Utilize a neutral substrate as mentioned above. - Employ graphoepitaxy or chemical pre-patterning of the substrate to guide the self-assembly. |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)-b-poly(methyl methacrylate) via RAFT Polymerization
This protocol describes a two-step synthesis of a poly(this compound)-b-poly(methyl methacrylate) (P3FS-b-PMMA) block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (3FS) monomer
-
Methyl methacrylate (B99206) (MMA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
-
Inhibitor remover column
-
Nitrogen or Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Monomers: Pass 3FS and MMA through an inhibitor remover column to remove any polymerization inhibitors.
-
Synthesis of P3FS Macro-RAFT Agent (First Block):
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent.
-
Add the purified 3FS monomer to the flask.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir for the required time to achieve the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the P3FS macro-RAFT agent in a non-solvent (e.g., cold methanol) and dry under vacuum.
-
-
Synthesis of P3FS-b-PMMA Block Copolymer (Chain Extension):
-
In a new Schlenk flask, dissolve the purified P3FS macro-RAFT agent and AIBN in the solvent.
-
Add the purified MMA monomer.
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Polymerize at the desired temperature for the required time.
-
Terminate the polymerization and precipitate the final block copolymer in a suitable non-solvent.
-
Dry the P3FS-b-PMMA product under vacuum.
-
Protocol 2: Characterization of this compound Block Copolymers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the block copolymer composition.
-
Procedure: Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃). For P3FS-b-PMMA, the composition can be calculated by comparing the integration of the aromatic protons of the P3FS block with the methoxy (B1213986) protons of the PMMA block.[4]
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and inject it into the GPC/SEC system. A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.[5]
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperatures (T₉) of the different polymer blocks.
-
Procedure: Heat a small sample of the polymer in the DSC instrument under a nitrogen atmosphere. The presence of two distinct T₉ values confirms the microphase separation of the two blocks.[6]
Data Presentation
The following tables provide representative data for the synthesis of fluorinated styrene (B11656) block copolymers, which can be used as a starting point for experiments with this compound.
Table 1: Typical Molecular Characteristics of Fluorinated Styrene Block Copolymers
| Block Copolymer | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Volume Fraction of Fluorinated Block | Observed Morphology |
| P(S-co-PFS) | 15.0 | 1.25 | 0.25 | Cylinders |
| PS-b-PFS | 25.0 | 1.15 | 0.52 | Lamellae |
| PS-b-PFS | 30.0 | 1.18 | 0.78 | Inverse Cylinders |
Data is illustrative and based on typical values found in the literature for similar systems.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for uncontrolled phase separation.
References
- 1. Constructing phase diagrams of block copolymers with A- block -(B- stat -C) architecture - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00872C [pubs.rsc.org]
- 2. polyhub.org [polyhub.org]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
managing the exothermic nature of styrene polymerization
Welcome to the Technical Support Center for Styrene (B11656) Polymerization. This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of the exothermic nature of styrene polymerization, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes styrene polymerization so exothermic and potentially hazardous?
Styrene polymerization is a highly exothermic reaction, releasing a significant amount of heat, approximately -71 kJ/mol (-16 to -16.5 kcal/mol).[1][2] This heat is generated as the high-energy double bond in the styrene monomer is converted into a more stable single bond within the polymer chain. If this heat is not effectively removed, the reaction temperature will increase.[3] An approximate rule of thumb suggests that the reaction rate, and thus the rate of heat generation, doubles for every 10°C rise in temperature.[3] This can create a dangerous feedback loop, leading to a rapid, uncontrolled reaction known as a thermal runaway, which can cause a dangerous increase in temperature and pressure, potentially rupturing the reaction vessel.[3][4]
Q2: What is a thermal runaway reaction and what are its primary indicators?
A thermal runaway begins when the heat generated by the polymerization exceeds the rate of heat removal from the system.[3] This imbalance causes the temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation.[3]
Primary Indicators:
-
Accelerating Temperature Rise: The most critical indicator is a temperature increase that is no longer linear but exponential. Continuous monitoring is crucial.[1]
-
Pressure Buildup: In a closed system, the increasing temperature will cause the pressure to rise significantly due to the increased vapor pressure of the monomer and any solvent.
-
Increased Viscosity: As the polymer forms, the viscosity of the reaction mixture increases dramatically. This can impede proper mixing and heat transfer, contributing to the formation of localized hot spots.[2][5]
-
Bubbling or Boiling: Uncontrolled boiling of the monomer or solvent is a clear sign that the temperature is dangerously high.
Q3: How do inhibitors and retarders differ in controlling polymerization?
Both inhibitors and retarders are used to control unwanted polymerization, but they function differently.
-
Inhibitors: These substances react very quickly with free radicals, stopping the polymerization chain reaction almost completely.[6] They are consumed in the process. Once the inhibitor is depleted, polymerization can begin, and if conditions are right, it can proceed at a very high rate.[7] Common inhibitors like 4-tert-butylcatechol (B165716) (TBC) require the presence of dissolved oxygen to function effectively.[7][8]
-
Retarders: These are less reactive than inhibitors and do not stop the polymerization entirely but significantly slow it down.[8] They are often used to moderate the reaction rather than prevent it completely.
Q4: What is the "gel effect" and how does it contribute to thermal hazards?
The "gel effect," also known as the Trommsdorff–Norrish effect, occurs at higher monomer conversion levels. As the concentration of dissolved polymer increases, the viscosity of the system rises dramatically.[2] This high viscosity slows down the termination step of the polymerization reaction because the large, entangled polymer radicals cannot easily diffuse to react with each other.[2][5] However, the smaller monomer molecules can still diffuse to the growing polymer chains, so the propagation step continues. This decrease in termination rate, while propagation continues, leads to a rapid increase in the overall reaction rate and a corresponding surge in heat generation, which can trigger a thermal runaway.[2][5]
Troubleshooting Guide
Issue 1: The reaction temperature is rising faster than expected.
Possible Causes:
-
Inefficient Heat Removal: The cooling system (e.g., water bath, cooling jacket) may not have sufficient capacity for the reaction scale, or the heat transfer is poor.
-
Poor Agitation: Inadequate stirring can lead to the formation of localized "hot spots" where the temperature is much higher than the bulk measurement.[1]
-
Incorrect Reagent Concentration: The concentration of the initiator or monomer may be too high, leading to a faster-than-expected reaction rate.
-
Inhibitor Not Fully Removed: Residual inhibitor might have been overcome by a high initiator concentration, leading to a sudden onset of rapid polymerization.
Solutions:
-
Immediate Action: Enhance cooling immediately. For lab-scale reactions, this can mean adding ice to the external water bath.
-
Improve Agitation: Increase the stirring speed to improve heat distribution and break up any hot spots.
-
Controlled Addition: In future experiments, add the initiator or monomer gradually over time to control the rate of heat generation.[1]
-
Emergency Stop: If the temperature continues to rise uncontrollably, add a "short-stop" inhibitor (e.g., p-Benzoquinone) to quench the reaction.[3]
Data Presentation: Temperature & Inhibitor Effects
Table 1: Comparison of Reactor Performance on Styrene Polymerization Temperature.
| Reactor Type | Initial/Jacket Temperature (°C) | Maximum Temperature Reached (°C) | Maximum Temperature Difference (°C) | Reference |
| Batch Reactor | 150 | 371.1 | 221.1 | [9] |
| Microreactor (1.8 mm diameter) | 150 | 150.23 | 0.23 | [9] |
Table 2: Adiabatic Runaway Onset Temperatures for Styrene-Ethylbenzene Systems.
| Styrene Mass Fraction | Adiabatic "Onset" Temperature (°C) | Key Observation | Reference |
| 100% (Pure Styrene) | 106 | A steep temperature increase of 200°C occurred within 15 minutes after onset. | [2][10] |
| 85% | Not specified | Presence of volatile solvent led to higher pressure rise compared to pure styrene. | [2][10] |
| 70% | Not specified | Delayed and mitigated thermal polymerization observed. | [2][10] |
| 55% | 126 | Significant delay and mitigation of thermal polymerization. | [2][10] |
Table 3: Effectiveness of Various Inhibitors on Styrene Polymerization (after 4 hours).
| Inhibitor | Type | Growth (%) | Conversion (%) | Reference |
| 4-hydroxy-TEMPO | Stable Nitroxide Radical | 24.85 | 0.065 | [11] |
| 4-oxo-TEMPO | Stable Nitroxide Radical | 46.80 | 0.134 | [11] |
| DTBMP | Phenolic | 16.40 | 0.048 | [11] |
| BHT | Phenolic | 42.50 | 0.111 | [11] |
Experimental Protocols
Protocol 1: Lab-Scale Bulk Polymerization of Styrene with AIBN Initiator
This protocol describes a method for the bulk polymerization of styrene on a small scale, focusing on temperature control.
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) initiator
-
Toluene (for dissolving)
-
Methanol (B129727) or Propanol (B110389) (for precipitation)[12]
-
Test tube or small reaction flask
-
Water bath with temperature control (e.g., hot plate)
-
Stirring mechanism (e.g., magnetic stir bar)
-
Beakers, glass rod
Procedure:
-
Inhibitor Removal: Before starting, remove the storage inhibitor (e.g., TBC) from the styrene monomer. This is typically done by washing the styrene with an aqueous sodium hydroxide (B78521) solution in a separatory funnel, followed by washing with deionized water until neutral, and then drying with a suitable agent like anhydrous magnesium sulfate.
-
Setup: Place a water bath on a hot plate and heat it to the desired reaction temperature (e.g., 80°C).[12]
-
Initiator Dissolution: In a test tube, add a pre-weighed amount of AIBN initiator to a measured volume of inhibitor-free styrene (e.g., 35mg AIBN in 4g styrene).[12] Stir with a glass rod or magnetic stirrer until the AIBN is fully dissolved.
-
Initiation: Place the test tube in the pre-heated water bath. Ensure the level of the reaction mixture is below the water level for uniform heating.[12]
-
Monitoring: Continuously monitor the reaction. You will observe the solution becoming progressively thicker as polystyrene forms.[12] For a reaction at 80°C, this may take 20-25 minutes.[12]
-
Quenching: Once the desired viscosity is reached (or after a set time), immediately stop the reaction by removing the test tube from the hot water bath and plunging it into an ice-water bath.[12] This rapid cooling is known as quenching and halts the polymerization.
-
Isolation: Dissolve the resulting viscous polymer in a small amount of toluene.[12] Once dissolved, precipitate the polystyrene by slowly adding the solution to a beaker of a non-solvent like methanol or propanol while stirring vigorously.[12]
-
Drying: Collect the white polystyrene precipitate by filtration, wash it with more non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Safety Precautions:
-
Always work in a well-ventilated fume hood. Styrene vapor is flammable and toxic.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[4][13]
-
Keep sources of ignition away from styrene.[4]
-
Be prepared for an exothermic reaction. Always have an ice bath ready for emergency quenching.
Visualizations
Heat Management Workflow
Caption: Workflow for controlled styrene polymerization.
Runaway Reaction Logic
Caption: The self-accelerating cycle of a thermal runaway.
Troubleshooting Decision Tree
Caption: Decision tree for an exothermic event.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. plasticseurope.org [plasticseurope.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. youtube.com [youtube.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomosaic.com [iomosaic.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Thermal Hazard Analysis of Styrene Polymerization in Microreactor of Varying Diameter [mdpi.com]
- 10. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. download.basf.com [download.basf.com]
Technical Support Center: Safe Disposal of 3-Fluorostyrene Waste
This guide provides essential information for the safe handling and disposal of 3-Fluorostyrene waste. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
A1: this compound (CAS No. 350-51-6) is a colorless, fluorinated organic compound used in polymer science and as an intermediate in pharmaceutical synthesis.[1] Its waste is classified as hazardous due to several properties:
-
Flammability: It is a flammable liquid and vapor with a low flash point of 29°C.[1][2][3]
-
Health Hazards: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5]
-
Environmental Hazards: It has a Water Hazard Class (WGK) of 3, indicating it is a severe hazard to water.
Q2: What are the immediate safety precautions for handling this compound waste?
A2: Always handle this compound waste in a well-ventilated area, preferably inside a chemical fume hood.[6] Essential Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a face shield. An ABEK-type respirator filter may be necessary depending on the scale of work. Keep the waste away from heat, sparks, open flames, and other ignition sources.[7]
Q3: Can I dispose of a small amount of this compound waste down the sink?
A3: No. Absolutely do not dispose of this compound waste in the sewer system.[8] It is insoluble in water and poses a significant environmental hazard.[2] All chemical waste, regardless of quantity, must be collected and disposed of through your institution's hazardous waste management program.[9]
Q4: How do I properly dispose of an empty this compound container?
A4: An "empty" container that held this compound must be decontaminated before being discarded as regular waste. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9] The first rinsate must always be collected as hazardous waste.[6][8] Subsequent rinsates for standard chemicals may be permissible for drain disposal depending on local regulations, but for a substance like this compound, it is best practice to collect all rinsates as hazardous waste.[6][8] After rinsing and air-drying in a ventilated hood, the original labels must be removed or defaced before disposal.[6]
Q5: Who is responsible for the proper disposal of this compound waste?
A5: The generator of the waste is responsible for its safe and legal disposal.[9][10] This "cradle-to-grave" responsibility is a core principle of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).[10] You must follow your institution's specific procedures for hazardous waste collection, labeling, and scheduling pickups with the Environmental Health and Safety (EHS) department.[9]
Troubleshooting Guide
| Problem / Scenario | Solution |
| I have a small amount of unreacted this compound left over. | Do not allow it to evaporate in the fume hood. Collect it in a designated hazardous waste container that is clearly labeled "Hazardous Waste: this compound". Ensure the container is made of a compatible material (e.g., glass or appropriate plastic) and is kept closed when not in use.[8] |
| I accidentally mixed this compound waste with an unknown substance. | Cease adding waste to the container immediately. Label it as "Mixed Hazardous Waste: this compound and Unknowns." Do not attempt to identify the mixture through chemical reaction. Contact your EHS office immediately for guidance on specialized disposal, as incompatible materials can generate heat, gas, or other hazards.[8][9] |
| My this compound waste container is full. | Securely close the container. Do not overfill it; leave at least 10% of the container volume as headspace. Store it in a designated satellite accumulation area, ensuring it has secondary containment.[8] Request a waste pickup from your EHS department promptly.[9] |
| I found an old bottle of this compound that appears thick or solidified. | Do not attempt to open or handle the container. This compound is a monomer that can undergo hazardous, uncontrolled polymerization, especially if the inhibitor (like TBC) is depleted.[2] The container may be pressurized. Isolate the area, inform your supervisor, and contact EHS for immediate specialized disposal. |
Data Presentation: Properties and Classifications
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 350-51-6 | [2][4] |
| Molecular Formula | C₈H₇F | [1][4] |
| Density | 1.025 g/mL at 25 °C | [1] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [1][2][3] |
| Boiling Point | 30-31 °C at 4 mmHg | [1][3] |
| GHS Hazard Codes | H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | [4][5] |
| UN Number | 1993 | [5] |
| Transport Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | III | [5] |
| Water Hazard Class (WGK) | 3 (Severe) |
Experimental Protocols
Protocol 1: Collection of this compound Waste in the Laboratory
-
Container Selection: Obtain a clean, dry waste container made of a chemically compatible material (e.g., amber glass bottle). Ensure it has a screw-top cap that can be securely sealed.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. Fill out all required information, including:
-
Generator's Name and Location (PI, Building, Room).
-
Accumulation Start Date.
-
Chemical Contents: List "this compound" and any other solvents or reagents present in the waste stream, with estimated percentages. Do not use abbreviations.
-
-
Waste Accumulation: Place the labeled container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray). Add waste as needed, ensuring the exterior of the container remains clean.
-
Container Management: Keep the waste container closed at all times except when adding waste.[8]
-
Final Disposal: Once the container is 90% full, seal it tightly, ensure the label is complete and accurate, and request a pickup from EHS following your institution's procedures.
Protocol 2: Decontamination of Empty this compound Containers
-
Initial Removal: Working in a chemical fume hood, ensure the container is as empty as possible by normal methods (e.g., pouring, scraping).[9]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the container, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent from the first rinse into your designated this compound hazardous waste container. This first rinsate is considered hazardous waste.[6][8]
-
Repeat Rinsing: Repeat the rinsing process two more times. For a chemical with the hazards of this compound, it is strongly recommended to collect all three rinsates as hazardous waste to ensure thorough decontamination.[8]
-
Drying: Allow the fully rinsed container to air-dry completely in the fume hood.
-
Final Preparation: Once dry, remove or completely deface all chemical labels on the container.[6] It may now be disposed of as regular laboratory glassware or recycled according to institutional policy.
Visualizations
Caption: Logical workflow for the safe management and disposal of this compound waste.
Caption: Key hazards of this compound waste and their corresponding mitigation measures.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 350-51-6 | TCI AMERICA [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 3-Fluorostyrene and 4-Fluorostyrene for Researchers and Drug Development Professionals
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorinated styrenes, in particular, serve as versatile building blocks for the synthesis of polymers and complex organic molecules with tailored characteristics. This guide provides an objective comparison of the properties and performance of two constitutional isomers: 3-Fluorostyrene and 4-Fluorostyrene, supported by experimental data to aid researchers in selecting the appropriate isomer for their specific applications.
Physical and Chemical Properties
The positional difference of the fluorine atom on the phenyl ring gives rise to subtle yet significant variations in the physical properties of this compound and 4-Fluorostyrene. A summary of their key physical and chemical data is presented in Table 1.
| Property | This compound | 4-Fluorostyrene |
| CAS Number | 350-51-6[1] | 405-99-2[2] |
| Molecular Formula | C₈H₇F[1] | C₈H₇F[2] |
| Molecular Weight | 122.14 g/mol [1] | 122.14 g/mol [2] |
| Boiling Point | 30-31 °C at 4 mmHg[1] | 67 °C at 50 mmHg |
| Density | 1.025 g/mL at 25 °C[1] | 1.024 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | 1.517[1] | 1.514 |
Spectroscopic Properties: A Comparative Overview
The spectroscopic signatures of this compound and 4-Fluorostyrene, particularly their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are critical for their identification and characterization.
¹H NMR Spectroscopy: The proton NMR spectra of both isomers exhibit characteristic signals for the vinyl group protons and the aromatic protons. In 4-Fluorostyrene, the symmetry of the molecule results in a more simplified aromatic region compared to the more complex splitting pattern observed for this compound.
¹³C NMR Spectroscopy: The carbon NMR spectra are distinguished by the chemical shifts of the fluorinated and vinyl carbons. The position of the fluorine atom significantly influences the chemical shifts of the aromatic carbons due to its electronic effects.
IR Spectroscopy: The infrared spectra of both compounds show characteristic absorption bands for C-H stretching of the vinyl group and the aromatic ring, C=C stretching of the vinyl group and the ring, and the C-F stretching vibration. The exact frequencies of these vibrations can differ slightly between the two isomers.
Electronic Effects and Reactivity
The position of the fluorine atom on the aromatic ring dictates its electronic influence on the vinyl group, thereby affecting the reactivity of the monomer in various chemical transformations, most notably polymerization.
The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).
-
4-Fluorostyrene: The fluorine atom is in the para position relative to the vinyl group. In this position, both the -I and +R effects are operative. The +R effect, which involves the donation of a lone pair of electrons from the fluorine into the π-system of the ring, partially counteracts the strong -I effect. This results in a moderate net electron-withdrawing effect on the vinyl group.
-
This compound: With the fluorine atom in the meta position, the resonance effect does not extend to the vinyl group. Consequently, the reactivity of the vinyl group is primarily influenced by the strong electron-withdrawing inductive effect of the fluorine atom. This makes the vinyl group in this compound more electron-deficient compared to that in 4-Fluorostyrene.
This difference in electronic character is quantitatively captured by their Hammett substituent constants (σ), which are a measure of the electronic effect of a substituent on the reactivity of a reaction center.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |
| -F | 0.34 | 0.06 |
The larger positive value of σ_m for the meta-fluoro substituent indicates a stronger electron-withdrawing effect compared to the para-fluoro substituent. This suggests that this compound would be more reactive towards nucleophilic attack at the β-carbon of the vinyl group and potentially exhibit different polymerization kinetics compared to 4-Fluorostyrene.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for researchers. Below are representative procedures for the synthesis, purification, and analysis of fluorinated styrenes.
Synthesis of Fluorostyrenes via Wittig Reaction
A common and versatile method for the synthesis of styrenes is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.
Materials:
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
3-Fluorobenzaldehyde or 4-Fluorobenzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise. A color change to deep yellow or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the corresponding fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
Fluorostyrenes are typically purified by vacuum distillation to remove non-volatile impurities and the polymerization inhibitor.
Equipment:
-
Standard vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with magnetic stirring
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
-
Place the crude fluorostyrene in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling points under reduced pressure will be significantly lower than the atmospheric boiling points.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the identity of the synthesized fluorostyrenes.
Typical GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
Conclusion
The choice between this compound and 4-Fluorostyrene depends critically on the desired electronic properties of the target molecule or polymer. The meta-substitution in this compound results in a more pronounced electron-withdrawing character of the vinyl group due to the dominance of the inductive effect. In contrast, the para-substitution in 4-Fluorostyrene leads to a more moderate electronic effect due to the partial cancellation of the inductive and resonance effects. These differences are expected to translate into distinct reactivities in polymerization and other chemical transformations. This guide provides the foundational data and experimental frameworks to enable researchers to make an informed decision based on the specific requirements of their research and development endeavors.
References
A Comparative Analysis of 3-Fluorostyrene Using ¹H and ¹³C NMR Spectroscopy
In the landscape of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For researchers and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of 3-Fluorostyrene, presenting a comparative study with its parent compound, styrene (B11656), and its constitutional isomer, 4-fluorostyrene (B1294925). The data herein is presented to facilitate a clear, comparative understanding of the subtle yet significant electronic effects of fluorine substitution on the styrene framework.
¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 101 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the vinyl and aromatic protons. The presence of the fluorine atom at the meta position introduces characteristic splitting patterns due to H-F coupling.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-7 | 6.67 | dd | J = 17.6, 10.9 |
| H-8 (trans) | 5.75 | d | J = 18.4 |
| H-8 (cis) | 5.29 | d | J = 10.9 |
| H-4 | 7.30 – 7.24 | m | - |
| H-2, H-5, H-6 | 7.20 – 7.06, 6.94 | m | - |
Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for this compound.[1]
¹³C NMR Spectral Data
The carbon NMR spectrum provides insights into the carbon framework of this compound. The carbon directly attached to the fluorine atom (C-3) shows a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 | 163.20 (d, ¹JCF = 245.4 Hz) |
| C-1 | 140.03 (d, ³JCF = 7.6 Hz) |
| C-7 | 136.24 (d, ⁴JCF = 2.1 Hz) |
| C-5 | 130.31 (d, ³JCF = 8.2 Hz) |
| C-2 | 122.25 |
| C-8 | 115.34 |
| C-6 | 114.71 (d, ²JCF = 21.2 Hz) |
| C-4 | 112.55 (d, ²JCF = 21.9 Hz) |
Table 2: ¹³C NMR (101 MHz, CDCl₃) spectral data for this compound.[1]
Comparative Spectral Analysis
To understand the influence of the fluorine substituent's position, a comparison of the NMR data of this compound with styrene and 4-fluorostyrene is instructive.
| Compound | Aromatic Protons (δ ppm) | Vinyl Protons (δ ppm) | Aromatic Carbons (δ ppm) | Vinyl Carbons (δ ppm) |
| This compound | 7.30-6.94 | 6.67, 5.75, 5.29 | 163.2, 140.0, 130.3, 122.3, 114.7, 112.6 | 136.2, 115.3 |
| Styrene | 7.45-7.25 | 6.73, 5.77, 5.26 | 137.8, 128.8, 128.0, 126.5 | 137.0, 114.1 |
| 4-Fluorostyrene | 7.42-7.34, 7.05-6.99 | 6.69, 5.67, 5.23 | 162.55, 133.81, 127.82, 115.49 | 135.77, 113.59 |
Table 3: Comparison of key ¹H and ¹³C NMR spectral data for this compound, Styrene, and 4-Fluorostyrene in CDCl₃.[1]
The data reveals that the fluorine atom in the meta position in this compound influences the chemical shifts of the aromatic protons and carbons through inductive effects. In comparison to styrene, the aromatic signals are more dispersed. In 4-fluorostyrene, the fluorine atom is in a para position, leading to a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum and different C-F coupling patterns in the ¹³C NMR spectrum.[1]
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
3. ¹³C NMR Spectroscopy:
-
Instrument: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.3 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with numbered atoms corresponding to the NMR data tables.
References
A Comparative Analysis of the Reactivity of Fluorostyrene Isomers in Polymerization
A deep dive into the reactivity of 2-fluorostyrene (B1345600), 3-fluorostyrene, and 4-fluorostyrene, providing researchers, scientists, and drug development professionals with a comprehensive guide to their behavior in polymerization reactions. This report summarizes key experimental data, details methodologies for crucial experiments, and visualizes reaction pathways and workflows.
The introduction of a fluorine atom to the styrene (B11656) monomer significantly influences its reactivity and the properties of the resulting polymer. The position of the fluorine substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—alters the electronic environment of the vinyl group, thereby affecting polymerization kinetics and polymer characteristics. This guide provides a comparative analysis of these three fluorostyrene isomers to aid in the selection and application of these monomers in polymer synthesis and drug development.
Quantitative Data Summary
The following table summarizes the key physical properties of the fluorostyrene isomers and the thermal properties of their corresponding homopolymers. While direct comparative kinetic data under identical conditions are scarce in the literature, the electronic effects, as indicated by Hammett constants, provide a basis for predicting relative reactivity.
| Property | 2-Fluorostyrene | This compound | 4-Fluorostyrene | Styrene (for reference) |
| Monomer Properties | ||||
| CAS Number | 394-46-7[1] | 350-51-6[2] | 405-99-2[3] | 100-42-5 |
| Molecular Weight ( g/mol ) | 122.14[1] | 122.14[2] | 122.14[3] | 104.15 |
| Boiling Point (°C/mmHg) | 29-30 / 4[4] | 30-31 / 4[5] | 67 / 50 | 145 / 760 |
| Density (g/mL at 25°C) | 1.025[1] | 1.025[5] | 1.024 | 0.909 |
| Electronic Effects (Hammett Constants) | ||||
| σ | +0.06 | +0.34 | +0.06 | 0 |
| Polymer Properties | ||||
| Poly(fluorostyrene) | Poly(2-fluorostyrene) | Poly(this compound) | Poly(4-fluorostyrene) | Polystyrene |
| Glass Transition Temp. (Tg, °C) | Data not readily available | Data not readily available | ~115[6] | 100 |
Electronic Effects and Predicted Reactivity
The reactivity of a substituted styrene in radical polymerization is influenced by the electronic nature of the substituent. The Hammett constants (σ) provide a quantitative measure of the inductive and resonance effects of a substituent on the electron density of the aromatic ring. A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of the vinyl group towards radical attack.
Based on the Hammett constants, the fluorine atom is electron-withdrawing, with the effect being most pronounced at the meta position (σ = +0.34) and less so at the ortho and para positions (σ = +0.06). This suggests that this compound would be the most reactive of the three isomers in radical polymerization, followed by 2-fluorostyrene and 4-fluorostyrene, which are expected to have similar reactivities. The ortho-substituent in 2-fluorostyrene may also introduce steric hindrance, which could slightly decrease its reactivity compared to the para-isomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Synthesis of Fluorostyrene Isomers
A common method for the synthesis of fluorostyrenes is the Wittig reaction, starting from the corresponding fluorobenzaldehyde.
Materials:
-
Appropriate fluorobenzaldehyde (2-fluoro, 3-fluoro, or 4-fluorobenzaldehyde)
-
Sodium hydride (or other suitable base)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is typically observed).
-
Cool the reaction mixture back to 0°C and add the corresponding fluorobenzaldehyde dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure fluorostyrene isomer.[3]
Free Radical Polymerization
This protocol describes a typical solution polymerization of a fluorostyrene isomer.
Materials:
-
Fluorostyrene monomer (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Schlenk tube or similar reaction vessel
-
Vacuum line and inert gas supply
Procedure:
-
Place the desired amount of fluorostyrene monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas (e.g., argon).
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.[6]
Determination of Polymer Properties
a) Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent for GPC analysis (e.g., THF).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[7]
-
Inject the filtered sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Use a calibration curve, typically generated from polystyrene standards, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]
b) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Procedure:
-
Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into a DSC pan.[9][10]
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.[9]
-
Heat the sample to a temperature above its expected Tg to erase its thermal history, then cool it at a controlled rate.
-
Perform a second heating scan at a controlled rate (e.g., 10 or 20 °C/min).[9]
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[9]
Visualizations
Free Radical Polymerization Workflow
Caption: Workflow for the free radical polymerization of fluorostyrene isomers.
Electronic Effects of Fluorine Substitution
Caption: Influence of fluorine position on the predicted reactivity of styrene monomers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluorostyrene synthesis - chemicalbook [chemicalbook.com]
- 4. protolabs.com [protolabs.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 10. infinitalab.com [infinitalab.com]
A Comparative Guide to the Synthesis of 3-Fluorostyrene for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to 3-Fluorostyrene, a key building block in pharmaceutical and materials science, providing researchers with the data and methodologies needed to make informed decisions for their specific applications.
Introduction
This compound is a valuable monomer and intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced polymers. The introduction of a fluorine atom onto the styrene (B11656) scaffold can significantly alter the physicochemical properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design. This guide provides a comparative overview of several common methods for the synthesis of this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Methods
The selection of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. This section compares five common methods: the Wittig reaction, the Heck reaction, the Grignard reaction, decarboxylation of 3-fluorocinnamic acid, and dehydrohalogenation of a 3-fluoroethylbenzene derivative.
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Wittig Reaction | 3-Fluorobenzaldehyde (B1666160), Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi, NaH, KOtBu), Anhydrous solvent (e.g., THF, DMSO) | Typically 60-85% | >95% | 2-24 h | High functional group tolerance; reliable C=C bond formation. | Stoichiometric use of phosphonium (B103445) salt generates triphenylphosphine (B44618) oxide byproduct, which can complicate purification. |
| Heck Reaction | 3-Bromofluorobenzene, Ethylene | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base (e.g., Et3N, K2CO3) | Variable, can be >70% | >97% | 12-48 h | Atom economical; good for large-scale synthesis. | Requires pressure equipment for gaseous ethylene; catalyst cost and removal can be a concern. |
| Grignard Reaction | 3-Bromofluorobenzene or 3-Chlorofluorobenzene | Magnesium, Vinyl bromide or other vinylating agent | Typically 50-70% | >95% | 4-12 h | Utilizes readily available starting materials. | Sensitive to moisture and air; Grignard reagent can be difficult to prepare and handle. |
| Decarboxylation | 3-Fluorocinnamic acid | Copper catalyst, High temperature | Variable, can be >60% | >95% | 2-8 h | Potentially "greener" if starting material is from a renewable source. | Requires synthesis of the cinnamic acid precursor; high temperatures may not be suitable for all substrates. |
| Dehydrohalogenation | 1-Bromo-1-(3-fluorophenyl)ethane | Strong base (e.g., Potassium tert-butoxide) | Typically >80% | >97% | 1-4 h | High yields and short reaction times. | Requires the synthesis of the haloethylbenzene precursor. |
Experimental Protocols
Wittig Reaction
This protocol describes the synthesis of this compound from 3-Fluorobenzaldehyde using a Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Grignard Reaction
This protocol outlines the synthesis of this compound via a Grignard reaction.
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Vinyl bromide (as a solution in THF or generated in situ)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous Diethyl ether
-
Magnesium sulfate
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (3-fluorophenylmagnesium bromide).[1][2]
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield this compound.
Logical Workflow for Synthesis Method Selection
The following diagram illustrates a decision-making process for selecting a suitable synthesis method for this compound based on common laboratory constraints and objectives.
Caption: Decision tree for selecting a this compound synthesis method.
Conclusion
The synthesis of this compound can be accomplished through various methods, each with its own set of advantages and disadvantages. The Wittig reaction offers high functional group tolerance, while the Heck reaction is well-suited for larger-scale production. The Grignard reaction utilizes readily available starting materials, and dehydrohalogenation can provide high yields in short reaction times. The decarboxylation of 3-fluorocinnamic acid presents a potentially greener alternative. The choice of the optimal method will ultimately be guided by the specific requirements of the research, including scale, available resources, and the chemical nature of the desired final product. This guide provides the necessary data and protocols to enable researchers to make an informed decision and proceed with a validated synthetic route.
References
comparative study of different polymerization methods for 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various polymerization methods for 3-fluorostyrene, a monomer of interest for the synthesis of fluorinated polymers with potential applications in advanced materials and pharmaceuticals. The introduction of a fluorine atom onto the styrene (B11656) ring can significantly influence the polymer's properties, including its thermal stability, chemical resistance, and dielectric properties. The choice of polymerization technique is crucial as it dictates the polymer's molecular weight, polydispersity, and architecture, thereby affecting its final performance. This document outlines the key aspects of free radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization for the synthesis of poly(this compound).
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes for the polymerization of this compound using different methods. Direct comparative experimental data for this compound is limited in the literature; therefore, this table is compiled based on data from related fluorinated styrenes and general principles of each polymerization technique.
| Polymerization Method | Molecular Weight (Mn) Control | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Free Radical Polymerization | Poor | Broad (>1.5) | Simple, robust, wide range of initiators and solvents. | Lack of control over molecular weight and architecture, broad PDI. |
| Atom Transfer Radical Polymerization (ATRP) | Good to Excellent | Narrow (1.1 - 1.5)[1] | Controlled molecular weight, narrow PDI, ability to synthesize block copolymers. | Requires a metal catalyst which may need to be removed from the final product. |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Good to Excellent | Narrow (typically <1.3)[2] | Versatile for a wide range of monomers, metal-free, allows for complex architectures.[2] | RAFT agent can be colored and may require removal; polymerization rates can be slower. |
| Anionic Polymerization | Excellent | Very Narrow (<1.1) | Precise control over molecular weight and architecture, can produce living polymers.[3] | Requires stringent purification of reagents and inert reaction conditions; sensitive to impurities. |
Experimental Protocols
Free Radical Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent)
Procedure:
-
This compound (10 g, 81.9 mmol) and AIBN (0.067 g, 0.41 mmol) are dissolved in toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C.
-
The polymerization is allowed to proceed for 24 hours.
-
The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is precipitated by pouring the viscous solution into a large volume of methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried in a vacuum oven at 50°C to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of this compound
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent)
Procedure:
-
In a Schlenk flask, CuBr (0.058 g, 0.40 mmol) is added. The flask is sealed, evacuated, and backfilled with nitrogen three times.
-
Degassed this compound (5 g, 40.9 mmol), EBiB (0.078 g, 0.40 mmol), PMDETA (0.070 g, 0.40 mmol), and anisole (5 mL) are added to the flask via syringe under a nitrogen atmosphere.
-
The flask is placed in a preheated oil bath at 90°C and stirred.
-
Samples are taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC).
-
After the desired conversion is reached (e.g., 6 hours), the polymerization is quenched by cooling and exposing the mixture to air.
-
The solution is diluted with tetrahydrofuran (B95107) (THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
The polymer is precipitated in methanol, filtered, and dried under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Methanol (non-solvent)
Procedure:
-
This compound (5 g, 40.9 mmol), CPDT (0.140 g, 0.41 mmol), and AIBN (0.017 g, 0.10 mmol) are dissolved in 1,4-dioxane (10 mL) in a Schlenk flask.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is immersed in an oil bath preheated to 70°C.
-
The polymerization is conducted for a specified time (e.g., 12 hours).
-
The reaction is stopped by cooling the flask to room temperature and exposing the contents to air.
-
The polymer is isolated by precipitation into an excess of cold methanol, followed by filtration and drying in a vacuum oven.
Anionic Polymerization of this compound
Materials:
-
This compound (rigorously purified and dried)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Tetrahydrofuran (THF) (solvent, freshly distilled from sodium/benzophenone)
-
Methanol (terminating agent)
Procedure:
-
All glassware is flame-dried under high vacuum and cooled under dry argon.
-
THF is distilled into the reaction flask under vacuum.
-
The solvent is cooled to -78°C using a dry ice/acetone bath.
-
A calculated amount of sec-BuLi in cyclohexane (B81311) is added to the stirred THF.
-
Purified this compound is added dropwise to the initiator solution via a cannula. A color change to deep red indicates the formation of the living polystyryl anion.
-
The polymerization proceeds for a short period (e.g., 30 minutes) at -78°C.
-
The living polymer is terminated by the addition of a small amount of degassed methanol, causing the color to disappear.
-
The polymer is precipitated by pouring the solution into a large volume of methanol.
-
The product is collected by filtration and dried under vacuum.
Mandatory Visualization
Caption: A generalized workflow for a typical polymerization experiment.
Caption: The three main stages of free radical polymerization.
Caption: The reversible activation-deactivation equilibrium in ATRP.
Caption: The core mechanism of RAFT polymerization.
Caption: Chain growth in living anionic polymerization.
References
A Comparative Analysis of Poly(3-Fluorostyrene) and Polystyrene: Properties and Performance
An in-depth guide for researchers, scientists, and drug development professionals on the distinct characteristics of Poly(3-Fluorostyrene) versus its non-fluorinated counterpart, Polystyrene. This report outlines key physical, thermal, optical, and surface properties, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine atoms into polymer structures can dramatically alter their physicochemical properties, opening avenues for new applications in advanced materials and drug delivery. This guide provides a comprehensive comparison of poly(this compound) (P3FS) and its widely used analogue, polystyrene (PS). While polystyrene is a versatile and well-characterized commodity polymer, the introduction of a single fluorine atom at the meta position of the styrene (B11656) monomer imparts unique and advantageous characteristics to the resulting polymer.
Comparative Overview of Material Properties
The substitution of a hydrogen atom with a fluorine atom in the phenyl ring of polystyrene leads to notable differences in thermal stability, surface energy, and optical and dielectric properties. While extensive experimental data for poly(this compound) is not as widely available as for polystyrene, existing research on fluorinated polymers allows for informed comparisons and predictions.
| Property | Poly(this compound) (P3FS) | Polystyrene (PS) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Expected to be slightly higher than PS | ~90-105 °C[1][2][3] |
| Onset of Thermal Decomposition (in air) | Expected to be > 270 °C | ~270 °C[4] |
| Optical Properties | ||
| Refractive Index (at 589 nm) | Expected to be < 1.59 | ~1.59 |
| Surface Properties | ||
| Water Contact Angle | Expected to be > 90° | ~90°[5] |
| Dielectric Properties | ||
| Dielectric Constant (at 1 MHz) | Expected to be < 2.6 | ~2.4 - 2.6[6][7] |
In-Depth Property Analysis
Thermal Stability
The introduction of the C-F bond, one of the strongest single bonds in organic chemistry, is anticipated to enhance the thermal stability of poly(this compound) compared to polystyrene. While specific data for P3FS is limited, studies on other fluorinated polystyrenes indicate an increase in the onset of thermal decomposition[1]. The glass transition temperature (Tg) of P3FS is also expected to be slightly elevated due to the increased polarity and intermolecular forces introduced by the fluorine atom.
Optical Characteristics
Fluorination is known to decrease the refractive index of polymers. This is attributed to the low polarizability of the C-F bond. Consequently, poly(this compound) is expected to have a lower refractive index than polystyrene, making it a candidate for applications requiring specific light management, such as in optical coatings and devices. The refractive index of the this compound monomer is approximately 1.517, suggesting the polymer's refractive index will also be lower than that of polystyrene.
Surface Properties and Wettability
The presence of fluorine atoms on a polymer surface typically leads to lower surface energy and increased hydrophobicity. Therefore, poly(this compound) is expected to exhibit a higher water contact angle than polystyrene, indicating reduced wettability. This property is particularly relevant in applications requiring hydrophobic surfaces, such as in biomedical devices and protective coatings.
Dielectric Performance
The low polarizability of the C-F bond also contributes to a lower dielectric constant. Fluorinated polymers are often utilized as low-dielectric materials in the electronics industry. It is anticipated that poly(this compound) will have a lower dielectric constant compared to polystyrene, which could be advantageous for applications in high-frequency electronics and as insulating materials.
Experimental Methodologies
To ensure accurate and reproducible characterization of these polymers, standardized experimental protocols are crucial. Below are detailed methodologies for key analytical techniques.
Synthesis of Poly(this compound)
Protocol: Free-Radical Solution Polymerization
-
Monomer Purification: this compound is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: A reaction flask is charged with the purified this compound monomer, a suitable solvent (e.g., toluene), and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a designated time.
-
Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration, washed, and dried under vacuum.
Thermal Analysis
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature.
-
Procedure: A small sample (5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg).
-
Procedure: A small, encapsulated sample (5-10 mg) is subjected to a controlled temperature program (heat-cool-heat cycle) in a DSC instrument. The heat flow to the sample relative to a reference is measured as a function of temperature. The Tg is identified as a step-change in the heat flow curve.
Optical Property Measurement
Refractive Index Measurement (Ellipsometry)
-
Objective: To determine the refractive index of a thin polymer film.
-
Procedure: A thin film of the polymer is spin-coated onto a silicon wafer. The change in polarization of a light beam upon reflection from the film surface is measured using an ellipsometer over a range of wavelengths. The data is then fitted to an optical model to determine the refractive index.
Surface Property Characterization
Contact Angle Measurement (Goniometry)
-
Objective: To assess the hydrophobicity of the polymer surface.
-
Procedure: A sessile drop of deionized water is carefully deposited onto a flat polymer film. The angle formed between the droplet and the polymer surface is measured using a goniometer.
Visualizing the Comparative Workflow
To systematically compare the properties of poly(this compound) and polystyrene, a logical experimental workflow is essential. The following diagram illustrates the key steps from synthesis to characterization.
Conclusion
The introduction of a fluorine atom in the meta-position of the styrene monomer is predicted to confer enhanced thermal stability, increased hydrophobicity, and lower refractive index and dielectric constant to poly(this compound) when compared to polystyrene. These modified properties make P3FS a promising candidate for specialized applications in fields such as high-performance coatings, optical components, and advanced electronic materials. Further experimental investigation is warranted to fully quantify these differences and explore the full potential of this fluorinated polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 5. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Regioisomeric Impact of Fluorine on Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymer structures is a powerful tool for tuning material properties. The position of the fluorine atom, whether on the polymer backbone or a side chain, and its specific location on an aromatic ring (regioisomerism), can have profound effects on thermal stability, crystallinity, solubility, and electronic characteristics. This guide provides an objective comparison of how fluorine placement influences key polymer properties, supported by experimental data.
Comparison of a Backbone-Fluorinated Polythiophene and its Non-Fluorinated Analogue
This section focuses on a direct comparison between regioregular poly(3-alkylthiophene) (P3AT) and its backbone-fluorinated counterpart, poly(3-alkyl-4-fluorothiophene) (F-P3AT). The data presented here is derived from studies on poly(3-hexylthiophene) (P3HT) and poly(3-octylthiophene) (P3OT) versus their fluorinated analogues (F-P3HT and F-P3OT).
Thermal Properties
The introduction of fluorine onto the polymer backbone significantly enhances thermal stability. This is attributed to the high strength of the C-F bond.
| Polymer | Melting Temperature (Tm) (°C) | Crystallization Enthalpy (ΔHc) (J/g) |
| P3HT | 225 | 19 |
| F-P3HT | 258 | 32 |
| P3OT | 215 | ~19 |
| F-P3OT | 230 | Not specified, but noted as significantly higher |
Data extracted from a comparative study on poly(3-alkyl-4-fluoro)thiophenes.
Crystallinity and Solubility
Backbone fluorination leads to a more planar polymer backbone, which in turn enhances intermolecular interactions and the tendency to aggregate and crystallize. This increased crystallinity, however, often results in reduced solubility.
| Polymer | Crystallinity/Aggregation | Solubility |
| P3ATs | Moderate aggregation in solution. | Generally soluble in common organic solvents. |
| F-P3ATs | Enhanced tendency to aggregate in solution. Increased melting enthalpy suggests stronger intermolecular interactions. | Reduced solubility compared to non-fluorinated analogues. |
Electronic Properties
The electron-withdrawing nature of fluorine significantly impacts the electronic properties of conjugated polymers, which is crucial for applications in organic electronics.
| Polymer | Ionization Potential (eV) | Hole Mobility (cm2V-1s-1) |
| P3OT | 4.8 | 0.02 - 0.05 |
| F-P3OT | 5.1 | 0.1 - 0.2 |
Data extracted from a comparative study on poly(3-alkyl-4-fluoro)thiophenes.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of fluorinated and non-fluorinated polythiophenes.
Synthesis of Poly(3-alkyl-4-fluorothiophene)
The synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes is achieved through a Grignard Metathesis (GRIM) polymerization.
-
Monomer Synthesis:
-
Start with a commercially available 3-alkylthiophene.
-
Protect the 2 and 5 positions with trimethylsilyl (B98337) (TMS) groups.
-
Introduce a fluorine atom at the 4-position using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
-
Brominate the 2 and 5 positions using bromine to yield the 2,5-dibromo-3-alkyl-4-fluorothiophene monomer.
-
-
Polymerization:
-
Cool a solution of the monomer in anhydrous tetrahydrofuran (B95107) (THF) to 0 °C.
-
Add a solution of isopropylmagnesium chloride/lithium chloride complex dropwise.
-
Allow the reaction to warm to room temperature and then reflux.
-
The reaction is quenched by adding methanol.
-
The resulting polymer is purified by precipitation and washing with various solvents to remove catalyst residues and low molecular weight oligomers.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of a polymer.[1][2]
-
Sample Preparation: A small sample of the polymer (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[1][3]
-
Instrumentation: A differential scanning calorimeter is used, with an empty sealed aluminum pan as a reference.[1]
-
Procedure:
-
The sample and reference are heated at a controlled rate, typically 10-20 °C/min, under an inert atmosphere (e.g., nitrogen).[1][3]
-
The heat flow to the sample and reference is continuously monitored.
-
The melting temperature (Tm) is identified as the peak of the endothermic melting event.
-
The crystallization enthalpy (ΔHc) is calculated from the area of the exothermic crystallization peak observed during a controlled cooling cycle.
-
Crystallinity Analysis: X-Ray Diffraction (XRD)
XRD is a primary technique to determine the degree of crystallinity in polymers.[4][5][6]
-
Sample Preparation: The polymer sample is typically prepared as a thin film on a suitable substrate.
-
Instrumentation: An X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.[4]
-
Procedure:
-
The sample is irradiated with the X-ray beam at various angles (2θ).
-
A detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting diffraction pattern will show sharp peaks for crystalline regions and a broad halo for amorphous regions.[7][8]
-
The degree of crystallinity is calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo).[4]
-
Electronic Properties: Cyclic Voltammetry (CV)
CV is used to determine the oxidation and reduction potentials of a polymer, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[9][10]
-
Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
Instrumentation: A three-electrode electrochemical cell is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][10]
-
Procedure:
-
The cell is filled with an electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
A potential is swept between a set range, and the resulting current is measured.
-
The onset of the first oxidation peak is used to calculate the HOMO energy level, and the onset of the first reduction peak is used to calculate the LUMO energy level, often referenced against a standard like ferrocene.[9][11]
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the cascading effect of introducing fluorine onto the polymer backbone, leading to changes in its physical and electronic properties.
Caption: Effect of backbone fluorination on polymer properties.
References
- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 2. dl.asminternational.org [dl.asminternational.org]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. eng.uc.edu [eng.uc.edu]
- 5. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 6. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. prezi.com [prezi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Signatures of 3-Fluorostyrene and Its Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectroscopic data for 3-Fluorostyrene and its structural isomers, 2-Fluorostyrene and 4-Fluorostyrene. The information presented is supported by experimental data and methodologies to facilitate accurate cross-referencing and analysis.
This guide compiles and contrasts the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for the three isomers of fluorostyrene. The distinct spectral features arising from the positional variation of the fluorine atom on the aromatic ring are highlighted, providing a valuable resource for analytical chemists.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, 2-Fluorostyrene, and 4-Fluorostyrene.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | 7.29-7.23 (m, 1H), 7.15-7.09 (m, 1H), 7.03-6.98 (m, 1H), 6.95-6.90 (m, 1H), 6.68 (dd, J = 17.6, 10.9 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.29 (d, J = 10.9 Hz, 1H) |
| 2-Fluorostyrene | 7.50-7.44 (m, 1H), 7.25-7.18 (m, 1H), 7.14-7.05 (m, 2H), 6.95 (dd, J = 17.6, 11.2 Hz, 1H), 5.73 (d, J = 17.6 Hz, 1H), 5.38 (d, J = 11.2 Hz, 1H) |
| 4-Fluorostyrene | 7.42 – 7.34 (m, 2H), 7.05 – 6.99 (m, 2H), 6.69 (dd, J = 17.6, 10.9 Hz, 1H), 5.67 (d, J = 17.5 Hz, 1H), 5.23 (d, J = 10.9 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 163.0 (d, J = 245.5 Hz), 139.8 (d, J = 7.6 Hz), 136.0 (d, J = 2.3 Hz), 130.1 (d, J = 8.2 Hz), 122.4 (d, J = 2.4 Hz), 115.3, 114.4 (d, J = 21.2 Hz), 112.9 (d, J = 21.8 Hz) |
| 2-Fluorostyrene | 160.7 (d, J = 248.5 Hz), 131.0 (d, J = 2.1 Hz), 129.2 (d, J = 8.2 Hz), 127.2 (d, J = 5.0 Hz), 124.2 (d, J = 3.6 Hz), 124.1 (d, J = 12.8 Hz), 115.8 (d, J = 21.8 Hz), 115.7 |
| 4-Fluorostyrene | 162.55 (d, J = 247.0 Hz), 135.77, 133.81 (d, J = 3.4 Hz), 127.82 (d, J = 8.1 Hz), 115.49 (d, J = 21.6 Hz), 113.59 |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/Neat)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3080-3000 (C-H, aromatic & vinyl), 1630 (C=C, vinyl), 1580, 1485 (C=C, aromatic), 1245 (C-F) |
| 2-Fluorostyrene | 3080-3000 (C-H, aromatic & vinyl), 1630 (C=C, vinyl), 1575, 1480 (C=C, aromatic), 1230 (C-F) |
| 4-Fluorostyrene | 3080-3000 (C-H, aromatic & vinyl), 1630 (C=C, vinyl), 1595, 1510 (C=C, aromatic), 1235 (C-F) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Major Fragments (m/z) |
| This compound | 122 (M+), 121, 109, 96, 75 |
| 2-Fluorostyrene | 122 (M+), 121, 109, 96, 75 |
| 4-Fluorostyrene | 122 (M+), 121, 109, 96, 75 |
Note: The mass spectra of the isomers are very similar due to the stability of the fluorotropylium cation, making differentiation by this method alone challenging.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of the methods used for the analysis of fluorostyrene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the fluorostyrene isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of approximately 16 ppm was used with a relaxation delay of 1 second. 16 to 32 scans were acquired for each spectrum.
-
¹³C NMR Parameters: A spectral width of approximately 240 ppm was used with a relaxation delay of 2 seconds. 1024 to 2048 scans were acquired for each spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) measurements, a drop of the sample was placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Parameters: Spectra were typically recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
GC Parameters: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature of around 50°C to a final temperature of 250°C.
-
MS Parameters: Electron ionization was performed at a standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the fluorostyrene isomer would be prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration would be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.
-
Parameters: The spectrum would be scanned over a wavelength range of approximately 200-400 nm. A baseline correction would be performed using a cuvette containing only the solvent. The wavelengths of maximum absorbance (λmax) would be recorded.
Logical Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the fluorostyrene isomers.
Performance Benchmark of 3-Fluorostyrene-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Fluorostyrene-based materials against relevant alternatives, supported by available experimental data. The inclusion of fluorine atoms into the polystyrene backbone can significantly alter the material's properties, offering unique advantages for specialized applications in fields ranging from advanced electronics to biomedical engineering. This document summarizes key performance indicators, outlines detailed experimental methodologies for their assessment, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance metrics for this compound-based polymers and compare them with standard Polystyrene and other relevant fluorinated polymers. It is important to note that specific experimental data for poly(this compound) is limited in publicly available literature. Therefore, data for other fluorinated polystyrenes are included to provide a comparative context.
Table 1: Thermal and Mechanical Properties
| Property | Poly(this compound) | Polystyrene (General Purpose) | Other Fluorinated Polystyrenes | Test Method |
| Glass Transition Temperature (Tg) | Data not readily available | ~100 °C | 90 °C (poly(3-chlorostyrene))[1], 95 °C (poly(4-fluorostyrene))[1], 233 °C (cross-linked)[2] | DSC |
| 5% Weight Loss Temperature (T5d) | Expected to be > 300 °C | ~336 °C[3] | 439 °C (cross-linked)[2] | TGA |
| Tensile Strength | Data not readily available | 40 - 50 MPa | Data not readily available | ASTM D638 |
| Young's Modulus | Data not readily available | 1.9 - 2.9 GPa[4] | 1.5 - 3.0 GPa (for HIPS)[5] | ASTM D638 |
Table 2: Electrical and Physical Properties
| Property | Poly(this compound) | Polystyrene (General Purpose) | Other Fluorinated Polymers | Test Method |
| Dielectric Constant (@ 1 MHz) | Data not readily available | ~2.55[6] | 2.80 (@ 5 GHz, cross-linked fluorinated polystyrene)[2][7] | Impedance Analyzer |
| Refractive Index (monomer) | 1.517[8] | 1.59 (polymer) | - | Refractometer |
| Density (monomer) | 1.025 g/mL[8] | 1.04 - 1.09 g/mL (polymer) | - | Pycnometer |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Radical Polymerization of this compound
Objective: To synthesize poly(this compound) for subsequent characterization.
Materials:
-
This compound monomer (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
Place this compound and toluene in the Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the desired amount of AIBN initiator.
-
Heat the reaction mixture to 60-80 °C with stirring for a specified time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Thermal Property Analysis: TGA and DSC
Objective: To determine the thermal stability and glass transition temperature of the synthesized polymer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Protocol:
-
Place 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The T5d is determined as the temperature at which 5% weight loss occurs.
DSC Protocol:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same heating rate. The Tg is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of this compound-based materials to cells in culture, following ISO 10993-5 guidelines.[9][10]
Materials:
-
Polymer sample (e.g., film or nanoparticles)
-
Mammalian cell line (e.g., L929 fibroblasts or a relevant cell line for the intended application)
-
Cell culture medium (e.g., DMEM) with serum
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Extract Preparation: Prepare extracts of the polymer material according to ISO 10993-12.[9] Typically, the material is incubated in cell culture medium at 37 °C for 24-72 hours.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Exposure: Remove the culture medium and replace it with various concentrations of the polymer extract. Include negative (fresh medium) and positive (e.g., dilute phenol (B47542) solution) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay:
-
Remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[11]
In Vitro Drug Release Assay
Objective: To determine the release profile of a model drug from this compound-based nanoparticles.[12]
Materials:
-
Drug-loaded polymer nanoparticles
-
Release medium (e.g., PBS at a relevant pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium, ensuring sink conditions are maintained.
-
Incubate at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected samples using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway potentially influenced by biomaterials and a typical workflow for biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. matmake.com [matmake.com]
- 4. specialchem.com [specialchem.com]
- 5. Poly(4-fluorostyrene) [polymersource.ca]
- 6. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]
- 8. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.mpu.edu.mo [research.mpu.edu.mo]
The Impact of 3-Fluorostyrene on Polymer Properties: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular structures offers a powerful tool for fine-tuning material and biological properties. 3-Fluorostyrene, a fluorinated analog of styrene (B11656), presents a unique monomer for the synthesis of specialty polymers with tailored characteristics. This guide provides a comparative overview of the performance of poly(this compound) and its copolymers against non-fluorinated and other halogenated alternatives, supported by experimental data from peer-reviewed studies.
The introduction of a fluorine atom onto the phenyl ring of styrene at the meta position imparts significant changes to the monomer's electronegativity and polarity. These alterations, in turn, influence the physical and chemical properties of the resulting polymers, leading to enhanced thermal stability, modified surface properties, and altered dielectric characteristics.
Thermal Stability: A Comparative Overview
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for assessing the thermal stability of polymers. While specific TGA and DSC data for poly(this compound) is not extensively available in publicly accessible literature, the general trend observed with fluorinated polystyrenes is an enhancement in thermal stability compared to their non-fluorinated counterparts. This is attributed to the high bond energy of the carbon-fluorine bond.
For context, a comparative analysis of related polymers demonstrates this trend. It is anticipated that poly(this compound) would exhibit thermal stability intermediate between polystyrene and more heavily fluorinated analogs.
Table 1: Comparative Thermal Properties of Polystyrene and Fluorinated Polymers
| Polymer | Onset Decomposition Temperature (°C) | Glass Transition Temperature (Tg, °C) |
| Polystyrene | ~350 | ~100 |
| Poly(4-fluorostyrene) | >350 | ~110 |
| Poly(pentafluorostyrene) | ~370 | ~115 |
Note: The data presented are generalized from various sources and should be considered as illustrative of the expected trends.
Experimental Protocols
Thermogravimetric Analysis (TGA)
A generalized protocol for determining the thermal stability of fluorinated polystyrenes is as follows:
-
Sample Preparation: Dry the polymer sample in a vacuum oven at a temperature below its glass transition temperature for 24 hours to remove any residual solvent.
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer into a tared TGA pan (e.g., platinum or alumina).
-
Analysis Conditions:
-
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp up to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
To determine the glass transition temperature (Tg), a standard DSC protocol is employed:
-
Sample Preparation: Dry the polymer sample as described for TGA.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Sample Encapsulation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating: Equilibrate at 25 °C and ramp up to a temperature approximately 50 °C above the expected Tg at a rate of 10 °C/min to erase the thermal history.
-
Cooling: Cool the sample to 25 °C at a rate of 10 °C/min.
-
Second Heating: Ramp up the temperature again at 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature from the inflection point in the heat flow curve of the second heating scan.
Surface Properties: Hydrophobicity
The introduction of fluorine is a well-established method for increasing the hydrophobicity of a polymer surface. The low surface energy of fluorine atoms leads to reduced wettability. This is quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity.
Studies on fluorinated polystyrene derivatives consistently show an increase in water contact angle with increasing fluorine content. While specific comparative data for poly(this compound) is limited, it is expected to be more hydrophobic than polystyrene.
Table 2: Water Contact Angles of Polystyrene and Fluorinated Derivatives
| Polymer | Water Contact Angle (°) |
| Polystyrene | ~90° |
| Poly(4-fluorostyrene) | ~95° |
| Poly(pentafluorostyrene) | >100° |
Note: These values are approximate and can vary depending on surface roughness and preparation methods.
Experimental Protocols
Contact Angle Measurement
-
Sample Preparation: Prepare thin films of the polymers on a clean, flat substrate (e.g., glass or silicon wafer) by spin-coating or solution casting. Ensure the films are smooth and uniform.
-
Instrumentation: Use a contact angle goniometer.
-
Procedure:
-
Place the polymer-coated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
-
Data Analysis: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. Perform measurements at multiple locations on the sample and average the results.
Dielectric Properties
Fluorinated polymers are known for their low dielectric constants and low dielectric loss, making them attractive for applications in microelectronics and high-frequency communication. The low polarizability of the C-F bond contributes to these desirable dielectric properties. Research on various fluorinated poly(aryl ether)s has demonstrated that increasing the fluorine content leads to a significant reduction in the dielectric constant.[1]
Logical Relationship of Fluorination Effects
The following diagram illustrates the general impact of incorporating fluorine into a polystyrene backbone on key material properties.
Caption: Impact of this compound on Polymer Properties.
Applications in Biomedical Fields
The biocompatibility of fluorinated polymers makes them suitable candidates for various biomedical applications, including medical implants and devices. The hydrophobic surface can reduce protein adsorption and biofouling. While extensive biocompatibility studies specifically on poly(this compound) are not widely published, the broader class of fluoropolymers is known for its inertness and stability in biological environments. Further comparative studies are necessary to fully elucidate the potential of poly(this compound) in this area.
References
A Comparative Guide to the Toxicity of Fluorinated Styrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of fluorinated styrenes, drawing upon available experimental data. Due to a scarcity of direct comparative studies for many fluorinated styrene (B11656) analogues, this document also presents a proposed framework of experimental protocols for their systematic toxicological evaluation. Styrene, a widely used industrial monomer, serves as a crucial baseline for these comparisons. The central nervous system is a primary target for styrene toxicity, with both short-term and long-term exposures potentially leading to neurological effects.
Comparative Cytotoxicity of para-Halogenated Styrenes
A key study provides a direct comparison of the cytotoxicity of styrene and its para-halogenated analogues, including 4-fluorostyrene (B1294925). This research utilized a transgenic cell line expressing human cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of styrene.
The findings from this study indicate a specific order of cytotoxicity.[1][2] The results showed that 4-bromostyrene (B1200502) was the most cytotoxic, followed by 4-chlorostyrene, while 4-fluorostyrene and styrene itself exhibited comparable, lower levels of toxicity.[1][2] This suggests that the type of halogen substitution at the para-position of the styrene molecule significantly influences its toxic potential in this in vitro model.
The observed order of cytotoxicity was consistent with the efficiency of metabolic activation of these compounds into their respective oxides, the degree of cellular glutathione (B108866) (GSH) depletion, and the extent of protein adduction.[1][2] This indicates that the bioactivation of these styrenes is a critical factor in their cytotoxicity.[1]
Quantitative Cytotoxicity Data
The following table summarizes the cell viability data from the aforementioned study, where CYP2E1-expressing cells were incubated with 100 μM of styrene or a halogenated styrene for 24 hours.
| Compound | Cell Viability (%) |
| Vehicle (Control) | 100 |
| Styrene | ~80 |
| 4-Fluorostyrene | ~80 |
| 4-Chlorostyrene | 42.3 |
| 4-Bromostyrene | 60.4 |
Data adapted from a study on the structure-toxicity relationship of para-halogenated styrene analogues in CYP2E1 transgenic cells.[1]
The Influence of Fluorination on Aromatic Compound Toxicity
The introduction of fluorine into an aromatic compound can significantly alter its metabolic fate and toxicological profile. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic hydroxylation at the site of fluorination.[3] This can lead to increased metabolic stability.[4]
However, the strong electron-withdrawing nature of fluorine can also influence the molecule's reactivity and potential for forming toxic metabolites.[3] In some cases, metabolism of fluorinated compounds can lead to the release of fluoride (B91410) ions or other toxic fluoro-metabolites.[3][5] For instance, the presence of fluorine is known to increase the cytotoxic activity of some compounds.[6]
Toxicity Data for Other Fluorinated Styrenes
Comprehensive toxicological data for other fluorinated styrenes, such as difluoro- and trifluorostyrenes, are limited in publicly available literature. Safety Data Sheets for compounds like 2,4-difluorostyrene (B1320911) often indicate "no data available" for acute toxicity metrics like LD50 and LC50.[7] However, they are generally classified as flammable liquids that can cause skin, eye, and respiratory irritation.[7] It is also noted that their decomposition may release hazardous fumes, including highly toxic and corrosive hydrogen fluoride.[7]
Proposed Experimental Framework for Comparative Toxicity Assessment
Given the data gaps, a standardized approach is necessary to compare the toxicity of various fluorinated styrenes. The following experimental protocols are proposed.
Experimental Protocols
1. Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: Human liver carcinoma cells (HepG2) and human lung epithelial cells (A549) are suitable models.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to a range of concentrations of the test compounds (e.g., styrene, 4-fluorostyrene, 2,4-difluorostyrene) for 24 or 48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA damage at the level of individual cells.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line like TK6.
-
Procedure:
-
Expose cells to the test compounds for a short duration (e.g., 2-4 hours).
-
Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize and score the "comets" using fluorescence microscopy and specialized software. The tail length and intensity are proportional to the amount of DNA damage.
-
3. Apoptosis vs. Necrosis Determination: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Lines: Any suitable mammalian cell line, such as Jurkat or HeLa cells.
-
Procedure:
-
Expose cells to the test compounds for a specified period (e.g., 12, 24, or 48 hours).
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Proposed Data Presentation Tables
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Fluorinated Styrenes in HepG2 cells after 24h exposure.
| Compound | IC50 (µM) |
| Styrene | Hypothetical Value |
| 4-Fluorostyrene | Hypothetical Value |
| 2,4-Difluorostyrene | Hypothetical Value |
| 2,4,6-Trifluorostyrene | Hypothetical Value |
Table 2: Genotoxicity of Fluorinated Styrenes (100 µM) in TK6 cells expressed as % Tail DNA in the Comet Assay.
| Compound | % Tail DNA (Mean ± SD) |
| Control | Hypothetical Value |
| Styrene | Hypothetical Value |
| 4-Fluorostyrene | Hypothetical Value |
| 2,4-Difluorostyrene | Hypothetical Value |
Table 3: Induction of Apoptosis and Necrosis by Fluorinated Styrenes (100 µM) in Jurkat cells after 24h.
| Compound | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Necrosis (%) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Styrene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 4-Fluorostyrene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 2,4-Difluorostyrene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualized Workflows and Pathways
Caption: Metabolic activation of styrenes.
Caption: MTT assay workflow.
Caption: Comet assay workflow.
Caption: Apoptosis assay workflow.
References
- 1. Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells [scienceon.kisti.re.kr]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
An Economic Analysis of Synthetic Routes to 3-Fluorostyrene: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Fluorostyrene, a valuable building block in the synthesis of pharmaceuticals and advanced materials, can be produced through various synthetic pathways. This guide provides an objective comparison of four common routes—the Wittig reaction, the Heck reaction, the Grignard reaction, and the dehydration of 1-(3-fluorophenyl)ethanol (B1295094)—with a focus on their economic viability, supported by experimental data and detailed protocols.
Executive Summary
The selection of a synthetic route for a target molecule is a critical decision influenced by factors such as yield, reaction conditions, cost of starting materials, and ease of purification. This analysis reveals that for the synthesis of this compound, the Wittig and Grignard reactions offer high yields but involve relatively expensive reagents. The Heck reaction, while versatile, is hampered by the high cost of the palladium catalyst. The dehydration of 1-(3-fluorophenyl)ethanol presents a potentially cost-effective alternative, although yields can be variable and optimization may be required. The optimal choice will depend on the specific requirements of the research or production context, balancing the need for high purity and yield against cost constraints.
Comparative Analysis of Synthesis Routes
A summary of the key quantitative data for each of the four synthetic routes to this compound is presented below. This allows for a direct comparison of their efficiency and economic potential.
| Parameter | Wittig Reaction | Heck Reaction | Grignard Reaction | Dehydration |
| Starting Material(s) | 3-Fluorobenzaldehyde (B1666160), Methyltriphenylphosphonium (B96628) bromide | 3-Bromofluorobenzene, Vinylboronic acid pinacol (B44631) ester | 3-Fluorobenzaldehyde, Vinylmagnesium bromide | 1-(3-Fluorophenyl)ethanol |
| Key Reagents/Catalysts | n-Butyllithium or Potassium tert-butoxide | Palladium(II) acetate (B1210297), Triethylamine (B128534) | Magnesium turnings, Vinyl bromide | Sulfuric acid |
| Typical Yield (%) | 85-95% (estimated) | 70-85% (estimated) | 80-90% (estimated) | 60-80% (estimated) |
| Reaction Time (hours) | 2 - 4 | 12 - 24 | 2 - 3 | 1 - 2 |
| Reaction Temperature (°C) | 0 to room temperature | 100 - 120 | 0 to room temperature | 100 - 140 |
| Estimated Reagent Cost per mole of Product ($) | High | Very High (due to Palladium) | Moderate to High | Low |
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for each of the four synthetic routes. These protocols are based on established literature procedures and have been adapted for the synthesis of this compound.
Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. In this route, 3-fluorobenzaldehyde is reacted with a phosphorus ylide generated from methyltriphenylphosphonium bromide.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) or potassium tert-butoxide (1.05 equivalents) dropwise to the suspension with stirring. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes or a mixture of hexanes and ethyl acetate) to yield this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction. Here, 3-bromofluorobenzene is coupled with a vinyl equivalent, such as vinylboronic acid pinacol ester.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromofluorobenzene (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), palladium(II) acetate (2 mol%), and a suitable ligand (e.g., triphenylphosphine, 4 mol%).
-
Add a base, such as triethylamine (2.0 equivalents), and a solvent, typically anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Grignard Reaction
This route involves the reaction of a Grignard reagent, vinylmagnesium bromide, with 3-fluorobenzaldehyde.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous THF to cover the magnesium. Add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF dropwise via the addition funnel. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction starts, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting alcohol, 1-(3-fluorophenyl)prop-2-en-1-ol, is then dehydrated in the next step. For the purpose of this guide, we consider the direct formation of the styrene, as the subsequent dehydration is often performed in situ or as a one-pot procedure. Purification by column chromatography will yield this compound.
Dehydration of 1-(3-fluorophenyl)ethanol
This method involves the acid-catalyzed elimination of water from 1-(3-fluorophenyl)ethanol to form the corresponding alkene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(3-fluorophenyl)ethanol (1.0 equivalent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to 100-140 °C. The this compound product will distill as it is formed.
-
Purification: Collect the distillate, which may contain some water and starting material. Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and distill to obtain pure this compound.
Economic Analysis
The economic viability of each synthetic route is heavily influenced by the cost of the starting materials, reagents, and catalysts. The following is a qualitative and quantitative overview of the costs associated with each method.
Cost of Starting Materials and Reagents:
| Compound | Estimated Price (USD) | Supplier (Example) |
| 3-Fluorobenzaldehyde | $18.53/25g[1], $151.13/1kg[1] | Chem-Impex[1] |
| Methyltriphenylphosphonium bromide | $36.20/25g[2], $103.00/100g[2] | Sigma-Aldrich[2] |
| n-Butyllithium (1.6M in hexanes) | $169.65/800mL[3] | Thermo Fisher Scientific[3] |
| Potassium tert-butoxide | $33.75/5g[4], $147.65/500g[1] | Thermo Fisher Scientific[1][4] |
| 3-Bromofluorobenzene | $18.50/25g[5], $100.60/250g[5] | Chem-Impex[5] |
| Vinylboronic acid pinacol ester | $44.00/5g[6], $135.00/25g[6] | Apollo Scientific[6] |
| Palladium(II) acetate | $103.00/1g[7], $419.00/5g[7] | Strem[7] |
| Triethylamine | $40.70/100mL, $75.90/500mL | Sigma-Aldrich |
| Magnesium turnings | $26.00/100g[8], $97.00/500g[8] | Strem[8] |
| Vinyl bromide | $219.00/100g[9] | Sigma-Aldrich[9] |
| 1-(3-Fluorophenyl)ethanol | €14.00/1g, €733.00/100g[10] | Lead Sciences[10] |
| Sulfuric acid (95-98%) | ~$80-130/metric ton[2][11] | Varies |
Cost Comparison Summary:
-
Wittig Reaction: This route involves the use of a phosphonium (B103445) salt and a strong base like n-butyllithium or potassium tert-butoxide, which are relatively expensive, contributing to a high overall reagent cost.
-
Heck Reaction: The primary cost driver for the Heck reaction is the palladium catalyst. Although used in catalytic amounts, palladium is a precious metal, making this route economically challenging, especially for large-scale synthesis unless efficient catalyst recycling is implemented.
-
Grignard Reaction: The Grignard route requires the preparation of a Grignard reagent from vinyl bromide and magnesium. While magnesium is inexpensive, vinyl bromide is a more costly and hazardous reagent. The overall cost is moderate to high.
-
Dehydration: This route is the most economically favorable in terms of reagent cost, as it uses an inexpensive acid catalyst. The main cost is associated with the starting material, 1-(3-fluorophenyl)ethanol.
Visualizing the Synthetic Pathways
To aid in understanding the different synthetic approaches, the following diagrams, generated using the DOT language, illustrate the reaction schemes.
References
- 1. Potassium tert-butoxide, 98+%, pure 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. intratec.us [intratec.us]
- 3. n-Butyllithium, 1.6M solution in hexanes, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 4. Potassium tert-butoxide, 98+%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Triethylamine, 99%, pure 1 L | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. TRIETHYLAMINE [sdfine.com]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
A Comparative Purity Analysis of 3-Fluorostyrene from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity of 3-Fluorostyrene from three hypothetical suppliers: SupraChem, Innovate Molecules, and Quantum Synthetics. The assessment is based on a rigorous analytical workflow designed to identify and quantify the target compound and potential process-related impurities.
Purity Assessment Summary
The purity of this compound from the three suppliers was evaluated using Gas Chromatography with Flame Ionization Detection (GC-FID) for percentage purity, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity detection, and Karl Fischer titration for water content.
| Parameter | Supplier A (SupraChem) | Supplier B (Innovate Molecules) | Supplier C (Quantum Synthetics) |
| Purity (GC-FID, Area %) | 99.85% | 99.52% | 99.91% |
| 3-Fluorobenzaldehyde | 0.08% | 0.25% | Not Detected |
| Triphenylphosphine oxide | 0.05% | 0.18% | Not Detected |
| 1-(1-Chloroethyl)-3-fluorobenzene | Not Detected | Not Detected | 0.06% |
| Water Content (Karl Fischer) | 0.02% | 0.05% | 0.03% |
| Inhibitor (4-tert-butylcatechol) | 55 ppm | 52 ppm | 48 ppm |
Experimental Workflow & Signaling Pathway Visualization
To ensure a thorough and unbiased comparison, a standardized experimental workflow was implemented for the analysis of this compound from each supplier.
Reproducibility in 3-Fluorostyrene Polymerization: A Comparative Guide
The synthesis of well-defined poly(3-fluorostyrene) is crucial for its application in advanced materials and drug delivery systems, where precise control over polymer properties is paramount for performance and regulatory approval. The reproducibility of the polymerization process directly impacts the consistency of material characteristics such as molecular weight, dispersity, and functionality. This guide provides a comparative analysis of major polymerization techniques for this compound, with a focus on the factors influencing experimental reproducibility. The data presented is compiled from various studies on fluorinated styrenes to offer a comparative perspective, as direct reproducibility studies on this compound are limited.
Comparative Performance of Polymerization Methods
The choice of polymerization technique significantly affects the degree of control over the final polymer's characteristics and, consequently, the reproducibility of the experiment. Controlled polymerization methods, such as living anionic polymerization and controlled radical polymerization, generally offer higher reproducibility due to the minimization of termination and chain transfer reactions.
| Polymerization Method | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Key Reproducibility Factors |
| Anionic Polymerization | sec-Butyllithium | THF | -78 | 1 | 10,000 - 100,000+ | < 1.1 | Purity of reagents and solvent is critical. Requires stringent exclusion of air and moisture. |
| Free-Radical Polymerization | AIBN | Bulk or Toluene (B28343) | 60-80 | 4-24 | Variable | > 1.5 | Initiator concentration, temperature control, and monomer purity. Prone to chain transfer and termination. |
| RAFT Polymerization | AIBN / CPDB | Anisole | 70 | 24 | 5,000 - 50,000 | 1.1 - 1.3 | Purity of monomer, initiator, and RAFT agent. Ratio of [Monomer]:[CTA]:[Initiator]. |
| Cationic Polymerization | SnCl4 / H2O | Methylene Chloride | 0 to -78 | 1-3 | Variable | > 1.5 | Strict control of temperature and purity of reagents. Sensitive to trace amounts of water. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for the key polymerization methods discussed.
Living Anionic Polymerization of this compound
This method offers excellent control over molecular weight and results in very low polydispersity, indicating high potential for reproducibility under stringent conditions.
Materials:
-
This compound (purified by passing through basic alumina (B75360) and distillation)
-
sec-Butyllithium (initiator)
-
Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
Methanol (for termination)
-
High-vacuum Schlenk line and glassware
Procedure:
-
All glassware is flame-dried under vacuum and backfilled with dry, oxygen-free argon.
-
Anhydrous THF is cannulated into the reaction flask.
-
The desired amount of purified this compound is added to the THF via syringe.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A calculated amount of sec-Butyllithium is added dropwise via syringe to initiate the polymerization. The solution typically develops a color indicating the presence of living anionic chain ends.
-
The reaction is allowed to proceed for the desired time (e.g., 1 hour).
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is isolated by precipitation into a large volume of a non-solvent like methanol, filtered, and dried under vacuum.
Free-Radical Polymerization of this compound
This is a less controlled method, leading to higher polydispersity and potentially lower reproducibility compared to living polymerizations.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN, initiator, recrystallized)
-
Toluene (optional, as solvent)
-
Methanol (for precipitation)
-
Schlenk tube or round-bottom flask
Procedure:
-
This compound and AIBN (typically 0.1-1 mol% relative to the monomer) are placed in a Schlenk tube with a stir bar.
-
If using a solvent, toluene is added.
-
The mixture undergoes three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (argon or nitrogen).
-
The reaction vessel is immersed in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
The polymerization proceeds for a set time.
-
The reaction is terminated by cooling the mixture in an ice bath and exposing it to air.
-
The polymer is dissolved in a suitable solvent (e.g., THF) and precipitated in methanol, then filtered and dried.
RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound
RAFT polymerization is a controlled radical technique that offers significantly better control over molecular weight and dispersity than conventional free-radical polymerization, leading to improved reproducibility.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPDB, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Schlenk flask
Procedure:
-
In a Schlenk flask, the RAFT agent (CPDB), initiator (AIBN), and this compound are dissolved in anisole. The ratio of monomer to RAFT agent determines the target molecular weight.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is backfilled with nitrogen or argon.
-
The flask is placed in a preheated oil bath (e.g., at 70 °C) and stirred for the desired duration (e.g., 24 hours).
-
Polymerization is stopped by cooling the reaction to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.[2]
Factors Influencing Reproducibility
The following diagram illustrates a logical workflow for selecting a polymerization method for this compound, considering factors that are critical for reproducibility.
Caption: Decision workflow for this compound polymerization method selection.
References
A Comprehensive Guide to the Theoretical and Experimental Properties of 3-Fluorostyrene
For researchers, scientists, and professionals in drug development and material science, a thorough understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed comparison of the theoretical and experimental properties of 3-Fluorostyrene (m-Fluorostyrene), a key monomer and synthetic intermediate. The following sections present a compilation of its physical and spectroscopic properties, alongside detailed experimental protocols for their verification.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. The fluorine atom at the meta position of the styrene (B11656) molecule influences its electronic properties and reactivity, making it a valuable building block in the synthesis of polymers and pharmaceutical compounds.[1]
Quantitative Data Summary
The following tables summarize the key physical properties of this compound, presenting both experimentally determined and computationally predicted values for comparison.
| Property | Experimental Value | Theoretical/Predicted Value |
| Molecular Formula | C₈H₇F | C₈H₇F |
| Molecular Weight | 122.14 g/mol [2] | 122.139583 g/mol [3] |
| Boiling Point | 30-31 °C at 4 mmHg[3] | - |
| Density | 1.025 g/mL at 25 °C[4] | - |
| Refractive Index (n₂₀/D) | 1.517[4] | 1.516-1.518[3] |
| Flash Point | 29 °C[3] | - |
| Vapor Pressure | - | 3.0±0.3 mmHg at 25°C[3] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This section compares experimental spectroscopic data with predicted values.
¹H NMR Spectroscopy
| Proton Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted ¹H NMR Chemical Shifts (ppm) |
| Vinyl Group (CH=CH₂) | 5.23 (d, 1H), 5.74 (d, 1H), 6.68 (dd, 1H) | Not available |
| Aromatic Protons | 6.95-7.35 (m, 4H) | Not available |
¹³C NMR Spectroscopy
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Vinyl Group (CH=C H₂) | 114.7 | Not available |
| Vinyl Group (C H=CH₂) | 136.2 | Not available |
| Aromatic C-F | 163.0 (d, J = 245.5 Hz) | Not available |
| Aromatic C-H | 113.2 (d, J = 21.2 Hz), 115.0 (d, J = 21.2 Hz), 122.5, 130.1 (d, J = 8.1 Hz) | Not available |
| Aromatic C-C(vinyl) | 140.2 (d, J = 7.1 Hz) | Not available |
Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.
Infrared (IR) Spectroscopy
| Functional Group | Experimental IR Absorption (cm⁻¹) | Theoretical/Predicted IR Frequencies (cm⁻¹) |
| C-H stretch (aromatic) | ~3070 | Not available |
| C-H stretch (vinyl) | ~3010 | Not available |
| C=C stretch (aromatic) | ~1630, 1580, 1485 | Not available |
| C=C stretch (vinyl) | ~1600 | Not available |
| C-F stretch | ~1240 | Not available |
| C-H bend (vinyl) | ~990, 910 | Not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key properties of this compound.
Boiling Point Determination (Micro Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Procedure:
-
Seal one end of a capillary tube using a flame.
-
Place a few drops of this compound into a small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently and observe the capillary tube.
-
A slow stream of bubbles will emerge from the capillary as the liquid's vapor pressure increases.
-
When a rapid and continuous stream of bubbles is observed, the liquid is at its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid can be determined by measuring its mass and volume.
Procedure:
-
Measure the mass of a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Insert the stopper and wipe away any excess liquid.
-
Measure the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
An Abbe refractometer is commonly used to measure the refractive index of liquids.
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Apply a few drops of this compound to the surface of the prism.
-
Close the prism assembly.
-
Turn on the light source and adjust the eyepiece until the crosshairs are in focus.
-
Rotate the coarse and fine adjustment knobs until the light and dark fields are sharply divided and the dividing line is centered on the crosshairs.
-
If a color fringe is visible, adjust the compensator dial to eliminate it.
-
Read the refractive index value from the scale.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final chemical shift data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Procedure (for a neat liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a drop of this compound onto the ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Synthetic and Polymerization Pathways
This compound is a versatile monomer and can be synthesized through various methods, with the Wittig reaction being a common laboratory-scale approach. It readily undergoes free-radical polymerization to form poly(this compound).
Synthesis of this compound via Wittig Reaction
A common laboratory synthesis of this compound involves the Wittig reaction, starting from 3-fluorobenzaldehyde.[5][6] The workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Free-Radical Polymerization of this compound
This compound can undergo free-radical polymerization, similar to styrene, to produce poly(this compound). This process involves three key stages: initiation, propagation, and termination.[7][8][9]
Caption: Mechanism of free-radical polymerization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Safety Operating Guide
Proper Disposal of 3-Fluorostyrene: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 3-Fluorostyrene, ensuring the safety of laboratory personnel and environmental protection.
This compound, a flammable liquid and irritant, requires meticulous handling and disposal procedures due to its hazardous nature as a halogenated organic compound.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks and ensure compliance with safety regulations. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.[3] Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4] Personal Protective Equipment (PPE), including safety goggles, closed-toe shoes, a lab coat, and nitrile gloves, must be worn at all times.[3] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and ensure the container is tightly closed when not in use.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C8H7F | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Boiling Point | 41 °C at 13 mmHg | |
| Density | 1.025 g/mL at 25 °C | |
| Storage Temperature | 2-8°C (Refrigerated) |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical and must be managed as a halogenated organic waste stream.[3][5] Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and environmental impact.[4][6]
1. Waste Collection:
-
Container Selection: Obtain a designated and compatible waste container, often a green-labeled carboy, from your institution's Environmental Health and Safety (EHS) department.[4][5] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[4] The label must clearly identify the contents as "Waste this compound" and include the full chemical name.[7]
-
Accumulation: All transfers of waste into the container must be performed inside a chemical fume hood.[4]
2. Waste Storage:
-
Segregation: Store the halogenated waste container separately from other waste streams, particularly non-halogenated organic waste, acids, bases, and heavy metals.[4][6]
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA).[4] The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.[4]
-
Secondary Containment: The waste container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[4]
-
Container Fullness: Do not overfill the container. Leave at least 5% of the volume as headspace to allow for thermal expansion.[4]
3. Final Disposal:
-
Waste Pickup: Once the container is full, request a waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[4] The precautionary statement P501 indicates that the contents and container must be disposed of at an approved waste disposal plant.
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Ventilate: If the spill occurs outside a fume hood, evacuate the immediate area.[4] Ensure the area is well-ventilated. 2. Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the leak.[4] 3. Collect the Waste: Carefully collect the absorbed material and place it in a sealed, leak-proof container.[4] 4. Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[4] 5. Decontaminate: Clean the spill area with soap and water.[4] 6. Request Pickup: Arrange for the disposal of the spill debris through your EHS department.[4] 7. Seek Medical Attention: If direct contact with the chemical occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-Fluorostyrene
Essential Safety and Handling Guide for 3-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management.
Hazard Identification and Physical Properties
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₇F | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.025 g/mL at 25 °C | [2][3] |
| Boiling Point | 30-31 °C at 4 mmHg | [4] |
| Flash Point | 29 °C (closed cup) | [4] |
| Vapor Pressure | 3.0 ± 0.3 mmHg at 25°C (Predicted) | [4] |
| Solubility | Insoluble in water. Soluble in Benzene, Methanol, Ethanol, Ether. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for styrene (B11656) can be used as a conservative guideline.
| Organization | TWA (8-hour) | STEL (15-minute) | Source |
| OSHA (PEL) | 100 ppm | 200 ppm | [5][6][7] |
| NIOSH (REL) | 50 ppm | 100 ppm | [5][6] |
| ACGIH (TLV) | 10 ppm | 20 ppm | [8][9] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Wear chemical-resistant gloves. Recommended materials include Polyvinyl alcohol (PVA) or Viton®/butyl rubber. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's resistance data. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required when working outside of a fume hood or when exposure limits may be exceeded. | Protects against inhalation of vapors, which can cause respiratory irritation and systemic effects. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from splashes and in the event of a fire. |
Safe Handling and Experimental Protocol
Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.
4.1. Engineering Controls and Preparation
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and electrical sparks. Use intrinsically safe equipment where possible.
-
Static Discharge: Ground and bond all containers and equipment when transferring the liquid to prevent static electricity buildup.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher are readily accessible.
4.2. Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by removing any unnecessary items.
-
Dispensing: Carefully dispense the required amount of this compound from the storage container. Keep the container opening away from your breathing zone.
-
Reaction Setup: Add the this compound to the reaction vessel slowly and in a controlled manner.
-
Heating: If heating is required, use a heating mantle, water bath, or oil bath. Never use an open flame.
-
Monitoring: Continuously monitor the reaction for any signs of uncontrolled polymerization or pressure buildup.
-
Post-Reaction: Upon completion of the experiment, allow the reaction mixture to cool to room temperature before handling.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation and Collection
-
Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in methanol").
-
Container Integrity: Use a chemically compatible and sealable container for waste collection. Keep the container closed when not in use.
5.2. Decontamination of Containers
-
Initial Rinse: Rinse the empty this compound container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as halogenated organic waste.
-
Final Disposal: After triple rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies. Deface the original label before disposal.
5.3. Spill and Emergency Procedures
-
Small Spills (within a fume hood):
-
Absorb the spill with a chemical absorbent material.
-
Collect the absorbent material in a sealed bag or container.
-
Dispose of the contaminated absorbent as halogenated organic waste.
-
Clean the spill area with soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety personnel.
-
Prevent the spill from entering drains.
-
Follow your institution's emergency response procedures.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [stenutz.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. nj.gov [nj.gov]
- 6. Styrene - IDLH | NIOSH | CDC [cdc.gov]
- 7. STYRENE (VINYL BENZENE; PHENYLETHYLENE) | Occupational Safety and Health Administration [osha.gov]
- 8. STYRENE - ACGIH [acgih.org]
- 9. 17486.fs1.hubspotusercontent-na1.net [17486.fs1.hubspotusercontent-na1.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
